3,4-Dinitrofuroxan (DNFO): Technical Guide to Properties, Synthesis, and Reactivity
Executive Summary 3,4-Dinitrofuroxan (DNFO) is a high-energy, fully nitrated heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class.[1][2][3][4][5][6] Distinct from its solid-state analogue DNTF...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,4-Dinitrofuroxan (DNFO) is a high-energy, fully nitrated heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class.[1][2][3][4][5][6] Distinct from its solid-state analogue DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan), DNFO exists as a sensitive, mobile liquid at room temperature. Its primary value in research and drug development lies in its extreme reactivity; the nitro group at the 4-position is highly susceptible to nucleophilic substitution, making DNFO a versatile "soft" electrophile for synthesizing novel high-energy density materials (HEDMs) and nitric oxide (NO) donor pharmacophores.
Caution: DNFO is an explosive liquid with low thermal stability.[2][5] It must be stored at -20°C or lower.
Part 1: Molecular Architecture & Physicochemical Profile
Electronic Structure
The DNFO molecule consists of a furoxan ring substituted with two nitro (
) groups. The furoxan ring itself is an -oxide of a furazan, creating an inherent asymmetry in electron density.
Core: 1,2,5-oxadiazole 2-oxide.
Substituents: Nitro groups at positions 3 and 4.
Electronic Effect: The combination of the electron-withdrawing furoxan ring and two nitro groups creates a highly electron-deficient system. The nitro group at position 4 (adjacent to the ring oxygen) is significantly more activated than the group at position 3, driving its regioselective reactivity.
Physicochemical Properties
Table 1 summarizes the core properties of DNFO. Note the distinction between DNFO and the solid explosive DNTF.
Property
Value / Description
Context
Formula
"Pernitrofuroxan"
Molecular Weight
192.09 g/mol
High oxygen balance
Physical State
Mobile Liquid
Yellowish, pungent odor
Melting Point
< Ambient
Liquid at RT; freezes < 0°C
Stability
Low
Decomposes slowly at 20°C; Stable at -20°C
Solubility
Soluble
, , Ether
Reactivity
High
Prone to nucleophilic attack at C-4
Structural Visualization
The following diagram illustrates the chemical connectivity and the activation of the C-4 position.
Figure 1: Structural connectivity of DNFO highlighting the labile nitro group at position 4.
Part 2: Synthesis Protocol
The synthesis of DNFO is a delicate process requiring strict temperature control to prevent thermal runaway. The standard route utilizes glyoxime as the starting material.
Mechanism: Electrophilic substitution of protons on the oxime groups.
Yield: Intermediate dinitroglyoxime is isolated (Caution: Unstable solid).
Step 2: Oxidative Cyclization to DNFO
Dissolve/suspend dinitroglyoxime in dry
(or DCM).
Introduce excess
(5 molar equivalents) at 0°C.
Allow reaction to proceed at 20°C for 3.5 hours.
Purification: Evaporate solvent under reduced pressure at low temperature (< 20°C).
Product: Yellow oily liquid (DNFO).
Storage: Immediately transfer to a sealed PTFE container and store at -20°C.
Figure 2: Synthetic pathway from glyoxime to 3,4-dinitrofuroxan via dinitroglyoxime intermediate.[6]
Part 3: Reactivity & Applications[9]
DNFO is rarely the end-product in drug development due to its instability. Its primary utility is as a reactive synthon .
Nucleophilic Substitution (The "Gateway" Reaction)
The nitro group at position 4 is a "pseudo-halogen" leaving group. It can be displaced by oxygen, nitrogen, or sulfur nucleophiles under mild conditions. This allows for the attachment of the furoxan ring (a pharmacophore) to other bioactive molecules.
Reaction:
Conditions: -20°C in
.
Selectivity: 100% Regioselective for position 4.
Nitric Oxide (NO) Donor Mechanism
Furoxan derivatives synthesized from DNFO are potent NO donors. They release NO via a thiol-dependent mechanism, relevant for vasodilation and anti-cancer research.
Mechanism:
Thiol (
) attacks the furoxan ring (usually at positions 3 or 4).
Ring opening occurs, forming a nitryl-intermediate.
Decomposition releases
, (nitroxyl), and the corresponding disulfide ().
Figure 3: Reactivity profile showing conversion of DNFO to stable derivatives and subsequent NO release.
Part 4: Safety & Handling Protocols
Critical Warning: DNFO is an energetic material with sensitivity comparable to primary explosives in its liquid state.
Thermal Stability: Do not heat above 20°C. Spontaneous decomposition accelerates rapidly above ambient temperature.
Storage: Store in Teflon/PTFE containers. Avoid glass ground joints (friction sensitivity). Keep at -20°C.
Incompatibility: Reacts violently with strong bases (exothermic nucleophilic attack) and reducing agents.
Disposal: Dilute carefully with excess solvent and treat with aqueous sodium hydroxide slowly and cold to decompose the ring, followed by neutralization.
References
Godovikova, T. I., Rakitin, O. A., Golova, S. P., et al. (1993).[8] 3,4-Dinitrofuroxan—the First Example of a Pernitro Heterocycle.[4][5][8] Mendeleev Communications.[8][9]
Khmel'nitskii, L. I., et al. (1994).[10] Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. Chemistry of Heterocyclic Compounds.
Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta.
Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives.[11] Pure and Applied Chemistry.
Matsubara, R., et al. (2023).[9][10] Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry.
A Technical Guide to 1,2,5-Oxadiazole 3,4-dinitro- 2-oxide (3,4-Dinitrofuroxan)
CAS Registry Number: 153498-61-4 Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,2,5-oxadiazole 3,4-dinitro- 2-oxide, commonl...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 153498-61-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,5-oxadiazole 3,4-dinitro- 2-oxide, commonly known as 3,4-dinitrofuroxan (DNFX). As a fully nitrated heterocyclic compound, DNFX is a molecule of significant interest within the field of high-energy-density materials (HEDMs). This document details the fundamental chemistry of the furoxan ring system, the specific physicochemical properties of DNFX, and a thorough analysis of its synthesis, including mechanistic insights and a representative experimental protocol. Furthermore, it explores the performance characteristics that position DNFX as a potent energetic material and discusses the critical safety and handling protocols required for its manipulation. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of advanced energetic materials.
The Furoxan Ring System: An Energetic Scaffold
The 1,2,5-oxadiazole 2-oxide, trivially named "furoxan," is a five-membered, aromatic heterocyclic ring system.[1] It is characterized by a high nitrogen and oxygen content and a significant positive heat of formation (198.5 kJ/mol), making it an exemplary "explosophore" or energetic structural unit.[2] The incorporation of a furoxan moiety into a molecular structure is a recognized strategy for enhancing the density and detonation performance of energetic materials.[2]
The N-oxide group renders the furoxan ring asymmetric, which results in the existence of regioisomers if the substituents at the 3- and 4-positions are different.[1] This structural feature is a key consideration in the targeted synthesis of furoxan derivatives. The reactivity of the furoxan ring allows for functionalization, particularly through nucleophilic substitution, which is a common pathway for introducing various energetic groups like nitro (–NO₂), azido (–N₃), or nitramino (–NHNO₂) moieties.[3]
General structure of the furoxan ring.
Physicochemical Properties of 3,4-Dinitrofuroxan (DNFX)
3,4-Dinitrofuroxan is a highly oxidized, pernitrofuroxan that has been synthesized and studied for its energetic properties.[3][4] Its molecular structure, featuring a dense arrangement of four nitro groups around the furoxan core, results in a high density and oxygen balance, which are critical parameters for detonation performance. While extensive experimental data is limited in open literature, its fundamental properties can be summarized.
The synthesis of 3,4-dinitrofuroxan represents a significant challenge due to the high degree of nitration and the inherent instability of such structures. The primary and most theoretically investigated route involves the initial nitration of a simple precursor, glyoxime, to form 3,4-dinitroglyoxime, which then undergoes an oxidative cyclization to yield the furoxan ring.[7]
Synthetic Pathway Analysis
The formation of DNFX from glyoxime is a two-stage process:[7]
Nitration of Glyoxime: This step involves an electrophilic substitution reaction. The nitrating agent, typically a mixture of nitric acid and another reagent like dinitrogen tetroxide, generates nitronium ions (NO₂⁺). These ions attack the glyoxime backbone, replacing hydrogen atoms with nitro groups to form 3,4-dinitroglyoxime.[7]
Oxidative Cyclization: The formation of the furoxan ring from 3,4-dinitroglyoxime is a complex radical process. Theoretical studies suggest a mechanism involving intermolecular dehydrogenation (removal of hydrogen atoms from the oxime groups) by species like NO₂, followed by an intramolecular torsion and cyclization to form the stable five-membered ring.[7] This step is critical as it establishes the energetic furoxan core.
Postulated synthetic pathway for 3,4-Dinitrofuroxan.
Representative Experimental Protocol
Disclaimer: The following protocol is a representative synthesis adapted from procedures for analogous energetic furoxans and should be considered a conceptual framework. The synthesis of 3,4-dinitrofuroxan is hazardous and should only be attempted by trained professionals in a specialized laboratory equipped with appropriate safety measures.
Objective: To synthesize 3,4-dinitrofuroxan (DNFX) via the oxidative cyclization of 3,4-dinitroglyoxime.
Step 1: Synthesis of 3,4-Dinitroglyoxime (Intermediate)
Rationale: This step introduces the requisite nitro groups onto the carbon backbone prior to ring formation. Strict temperature control is essential to prevent runaway reactions and decomposition.
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend glyoxime in a suitable solvent like dichloromethane. Cool the slurry to -10 °C in an ice-salt bath.
Slowly add a pre-cooled nitrating mixture (e.g., 100% nitric acid in trifluoroacetic anhydride) dropwise, ensuring the internal temperature does not exceed -5 °C.[6]
After the addition is complete, allow the mixture to stir at -5 °C for an additional 2-3 hours.
Carefully pour the reaction mixture onto crushed ice.
Extract the aqueous mixture with cold dichloromethane (3x volumes).
Combine the organic layers, wash with a cold saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure at low temperature to yield crude 3,4-dinitroglyoxime.
Step 2: Oxidative Cyclization to 3,4-Dinitrofuroxan
Rationale: This step forms the energetic furoxan ring through dehydrogenation. Oxidizing agents like dinitrogen tetroxide (N₂O₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can facilitate such transformations.[7][8]
Dissolve the crude 3,4-dinitroglyoxime from Step 1 in a suitable anhydrous solvent (e.g., carbon tetrachloride) in a reaction vessel protected from moisture.[3]
Cool the solution to 0 °C.
Introduce the oxidizing agent. If using N₂O₄, it can be bubbled through the solution or added as a condensed liquid, maintaining strict temperature and pressure control.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Upon completion, carefully quench any excess oxidizing agent according to established safety protocols.
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure. The resulting crude product, 3,4-dinitrofuroxan, should be purified with extreme caution, potentially via recrystallization from a suitable solvent system, handled remotely, and stored under appropriate conditions for high-hazard materials.
Core Applications & Performance Characteristics
The primary application for 3,4-dinitrofuroxan is as a high-energy-density material (HEDM). Its molecular structure suggests superior performance characteristics compared to conventional explosives.
Energetic Performance
While specific, experimentally verified detonation parameters for DNFX are scarce in public literature, its performance can be benchmarked against other well-known furazan- and furoxan-based explosives. The high crystal density and large positive heat of formation are key contributors to high detonation velocity and pressure. For comparison, 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), a related poly-furazan/furoxan compound, exhibits exceptional performance.[9][10]
Compound
Density (g/cm³)
Detonation Velocity (m/s)
Detonation Pressure (GPa)
TNT
1.65
6,900
19.0
RDX
1.82
8,750
34.0
HMX
1.91
9,100
39.0
DNTF
1.937
8,930
~35.0
DNFX (Predicted)
High (>1.90)
High (>9,000)
High (>35.0)
Performance values for TNT, RDX, and HMX are standard references. DNTF data is from cited sources.[9] DNFX values are theoretical predictions based on its structure.
Reactivity and Potential as a Precursor
The high degree of nitration makes DNFX an electrophilic molecule. The nitro group at the 4-position is particularly susceptible to nucleophilic substitution. This reactivity allows DNFX to serve as a valuable starting material for synthesizing a range of 4-functionally substituted 3-nitrofuroxans, which may be difficult to access through other synthetic routes.[3][4]
Safety and Handling
WARNING: 1,2,5-Oxadiazole 3,4-dinitro- 2-oxide is a high-energy material and must be treated as a primary or sensitive secondary explosive. It is expected to be sensitive to impact, friction, and electrostatic discharge.
All handling must be performed by qualified personnel in a laboratory designed for explosive materials synthesis and testing.
Key safety considerations for handling energetic materials.
Conclusion and Future Outlook
1,2,5-Oxadiazole 3,4-dinitro- 2-oxide is a formidable energetic molecule, embodying the principles of high-energy-density material design through its fully nitrated heterocyclic structure. While its synthesis is complex and hazardous, its potential as a high-performance explosive and as a precursor for other novel energetic compounds is significant. Future research should focus on obtaining precise experimental data for its detonation properties and sensitivity, as well as exploring safer and more efficient synthetic pathways. The continued study of compounds like DNFX is crucial for advancing the next generation of energetic materials.
References
Sun, H., et al. (2016). Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime. ChemPhysChem. Available at: https://pubmed.ncbi.nlm.nih.gov/26677195/
Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta. Available at: https://www.sciencedirect.com/science/article/pii/S004060310100806X
Sheremetev, A. B., et al. (1994). Synthesis of 3, 4-dinitrofuroxan. ResearchGate. Available at: https://www.researchgate.net/publication/244510078_Synthesis_of_3_4-dinitrofuroxan
Yin, P., et al. (2021). Energetic materials based on poly furazan and furoxan structures. Defence Technology. Available at: https://www.sciencedirect.com/science/article/pii/S221491472100067X
Zhou, Y. S., et al. (2011). Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan. Chinese Journal of Explosives & Propellants. Available at: https://www.researchgate.net/publication/288661608_Study_on_Synthesis_Characterization_and_Properties_of_34-Bis4-nitrofurazano-3-ylfuroxan
ResearchGate. (n.d.). Synthesis, characterisation, thermal and explosive properties of 4,6-dinitrobenzofuroxan salts. ResearchGate. Available at: https://www.researchgate.net/publication/235948962_Synthesis_characterisation_thermal_and_explosive_properties_of_46-dinitrobenzofuroxan_salts
Sheremetev, A. B., et al. (1994). Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. ResearchGate. Available at: https://www.researchgate.net/publication/244510041_Synthesis_and_nucleophilic_substitution_reactions_of_34-dinitrofuroxan
Sinditskii, V. P., et al. (2015). 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF): thermal and combustion properties. ResearchGate. Available at: https://www.researchgate.net/publication/280221379_34-Bis3-nitrofurazan-4-ylfuroxan_DNTF_thermal_and_combustion_properties
ResearchGate. (n.d.). Efficient Preparation and Comprehensive Properties of Thermal Decomposition and Detonation for 4,4′-Dinitro-3,3′-azofuroxan. ResearchGate. Available at: https://www.researchgate.
Zhang, J., et al. (2019). New Strategy for Enhancing Energetic Properties by Regulating Trifuroxan Configuration: 3,4-Bis(3-nitrofuroxan-4-yl)furoxan. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6429411/
BenchChem. (n.d.). 3,4-Diaminofurazan. BenchChem. Available at: https://www.benchchem.com/product/b2104
ResearchGate. (n.d.). Synthesis and Characterization of Diaminobisfuroxane. ResearchGate. Available at: https://www.researchgate.
Zhai, L., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.861730/full
Zhai, L., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949117/
ResearchGate. (n.d.). Mechanism of NO release from furoxans. ResearchGate. Available at: https://www.researchgate.
Vo, T. T., et al. (2020). Finding Furoxan Rings. The Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ta/d0ta00122e
Klapötke, T. M., et al. (2010). The Facile Synthesis and Energetic Properties of an Energetic Furoxan Lacking Traditional “Explosophore” Moieties. Propellants, Explosives, Pyrotechnics. Available at: https://www.sciencemadness.org/library/papers/energetic_furoxan.pdf
ResearchGate. (n.d.). (PDF) 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF): thermal and combustion properties. ResearchGate. Available at: https://www.researchgate.net/publication/280221379_34-Bis3-nitrofurazan-4-ylfuroxan_DNTF_thermal_and_combustion_properties
PubChem. (n.d.). Furoxane-3,4-dinitrolic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/137201295
ResearchGate. (n.d.). DDQ-mediated oxidative cyclization via Scholl reaction. ResearchGate. Available at: https://www.researchgate.
D-Scholarship@Pitt. (2011). Diastereoselective Piperidine Synthesis through DDQ-Mediated Oxidative Cyclization. University of Pittsburgh.
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: https://www.rsc.
Tang, Y., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5406274/
Walsh, C. T., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27936626/
AIR Unimi. (n.d.). Total Synthesis of (−)‐Cannabidiol‐C4. Università degli Studi di Milano. Available at: https://air.unimi.it/retrieve/handle/2434/938562/1531730/Total%20Synthesis%20of%20%20%20Cannabidiol%20C4.pdf
ResearchGate. (n.d.). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. ResearchGate. Available at: https://www.researchgate.
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/N-heterocycles/benzo-fused/dihydroisoquinolones.shtm
ResearchGate. (n.d.). Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones. ResearchGate. Available at: https://www.researchgate.net/publication/271899173_Synthesis_of_novel_tetrahydroquinoline_derivatives_from_aa'-bis-substituted-benzylidenecycloalkanones
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing 3,4-dinitrofuroxan (DNF) —a highly reactive, fundamental "pernitro" heterocycle—and its stabilized, high-performance derivative, DNTF (3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole N-oxide).
Executive Technical Synthesis
This analysis contrasts two chemically related but functionally distinct energetic materials. 3,4-dinitrofuroxan (DNF) represents the theoretical limit of nitrating the furoxan ring—a "pernitro" species that is chemically fragile, liquid at room temperature, and extremely sensitive. DNTF , conversely, is the "engineered" solution: a tricyclic system that stabilizes the high-energy furoxan core by flanking it with nitrofurazan rings, resulting in a melt-castable solid with performance rivaling HMX and CL-20.
The fundamental difference lies in how the nitro groups are integrated. In DNF, the nitro groups are directly attached to the strained furoxan ring, creating extreme electron deficiency and instability. In DNTF, the nitro groups are pushed to the periphery on secondary furazan rings, distributing the strain and increasing the molecular weight to achieve a solid state.
Structural Logic Diagram
Caption: Evolution from the unstable monomer DNF to the stabilized tricyclic DNTF, highlighting the dramatic shift in physical properties.
Physicochemical & Detonation Properties
3,4-Dinitrofuroxan (DNF): The Unstable Core
DNF is historically significant as the first "pernitrofuroxan." However, its utility is severely limited by its physical properties.[1]
State: It exists as a mobile liquid or low-melting solid (mp ~15°C), making it impossible to cast or press into stable munitions.
Reactivity: The nitro groups at the 3,4-positions are highly susceptible to nucleophilic attack (S_NAr), making DNF a potent electrophile rather than a stable explosive. It decomposes slowly at room temperature, evolving nitrogen oxides.
Performance: While theoretically high-energy, its instability prevents accurate experimental detonation profiling in pure form.
DNTF: The Melt-Cast Contender
DNTF is designed to replace TNT-based melt-cast systems. Its melting point (109–110°C) allows it to be melted with steam, yet its density and velocity far exceed TNT.
Comparative Data Table:
Property
DNTF (Experimental)
HMX (Reference)
TNT (Reference)
Crystal Density (g/cm³)
1.937
1.91
1.65
Melting Point (°C)
109 - 110
275 (dec)
80
Detonation Velocity (m/s)
~9,250
9,100
6,900
Detonation Pressure (GPa)
~40.0
39.3
21.0
Oxygen Balance (%)
-10.3
-21.6
-74.0
Heat of Formation (kJ/mol)
+657
+75
-63
Key Insight: DNTF offers HMX-class performance with TNT-class processing . This "high-density, low-melting" combination is the holy grail of melt-cast explosive engineering.
Synthesis Pathways
The synthesis of DNTF avoids the isolation of the unstable DNF monomer. Instead, it typically proceeds via the oxidative coupling of furazan precursors.
DNTF Synthesis Workflow (Simplified)
Caption: Typical synthetic route for DNTF, bypassing the unstable DNF monomer.
Sensitivity & Safety Profile
This is the critical trade-off. While DNTF is thermally stable, it is mechanically sensitive—significantly more so than TNT, and often comparable to or slightly more sensitive than HMX.
Friction Sensitivity: DNTF is highly sensitive to friction (Explosion Probability ~44–60% at 90° swing, or nearly 100% in some standard tests without desensitizers).
Impact Sensitivity: High (H50 ≈ 39 cm).
Desensitization: Pure DNTF is rarely used. It is almost always formulated as a eutectic with:
Godovikova, T. I., et al. (1993). 3,4-Dinitrofuroxan—the First Example of a Pernitro Heterocycle.[4] Mendeleev Communications.
Sheremetev, A. B., et al. (2004). 3,4-Bis(4-nitrofurazan-3-yl)furoxan (DNTF): Synthesis and Properties. Journal of Hazardous Materials.
Sinditskii, V. P., et al. (2015). Thermal and Combustion Properties of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF). Thermochimica Acta.
Zhou, Y., et al. (2011). Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan. Chinese Journal of Organic Chemistry.
Yi, J., et al. (2024). Experiment and Molecular Dynamic Simulation on Interactions between DNTF and Low-Melting-Point Explosives. Molecules.
Thermodynamic Stability & Energetic Profile of Dinitro-Substituted Furoxans
The following technical guide provides an in-depth analysis of the thermodynamic stability of dinitro-substituted furoxans, designed for researchers in high-energy density materials (HEDM) and pharmaceutical chemistry. T...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the thermodynamic stability of dinitro-substituted furoxans, designed for researchers in high-energy density materials (HEDM) and pharmaceutical chemistry.
Technical Guide & Whitepaper
Executive Summary
Dinitro-substituted furoxans (1,2,5-oxadiazole-2-oxides) represent a critical intersection between high-energy density materials (HEDM) and nitric oxide (NO) donor pharmacology. Their thermodynamic profile is defined by a delicate balance: the high positive heat of formation (
) inherent to the strained furoxan ring versus the kinetic stability required for safe handling or controlled physiological release.
This guide dissects the stability mechanisms of key derivatives, primarily DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan) and the fundamental 3,4-dinitrofuroxan (DNFX) . It provides validated experimental protocols for thermal characterization and computational workflows for predicting decomposition pathways.
Part 1: The Thermodynamic Landscape
The Furoxan Anomaly
The furoxan ring is unique due to its "latent nitro" character and N-oxide moiety.[1] Unlike standard nitro-aromatics (e.g., TNT), furoxans possess significant ring strain and a masked nitrile oxide functionality.
Heat of Formation: The furoxan ring contributes significantly to positive
(~198 kJ/mol for the parent ring).[1] Substitution with nitro groups () increases the oxygen balance (OB%) but introduces electron-withdrawing effects that destabilize the N-O bonds.
Isomerization (The Boulton-Katritzky Rearrangement):
Thermodynamic stability is governed by the energy barrier of the ring-opening/ring-closing equilibrium. Furoxans exist in dynamic equilibrium with open-chain nitrile oxides, a process accelerated by heat or nucleophilic attack (thiolysis in vivo).
The Dinitro-Substitution Effect
Direct nitration at the 3,4-positions creates 3,4-dinitrofuroxan (DNFX) .
Instability: DNFX is historically elusive and highly reactive. The strong electron-withdrawing nitro groups deplete electron density from the ring carbons, lowering the activation energy for ring opening.
Stabilization Strategy: Practical energetic materials (like DNTF) do not attach nitro groups directly to the furoxan ring carbons. Instead, they use nitro-substituted heterocyclic bridges (e.g., nitrofurazans) to delocalize electron density, raising the decomposition temperature (
) to acceptable levels (>250°C).
Part 2: Mechanistic Pathways & Visualization
The stability of dinitro-furoxans hinges on two competing pathways: Isomerization (reversible) and Decomposition (irreversible).
Pathway Logic
Isomerization: The N-oxide oxygen migrates or the ring opens to a dinitro-nitrile oxide intermediate.
Decomposition: At
, the N-O bond homolysis occurs, releasing and , leading to ring fragmentation.
Diagram: Stability & Decomposition Cascade
Caption: Figure 1. The dual-pathway stability model. Isomerization (green/yellow) represents reversible thermodynamic equilibrium, while radical decomposition (red) is the irreversible kinetic failure point.
Part 3: Case Study - DNTF (The Energetic Standard)
DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan) serves as the benchmark for stable dinitro-substituted furoxan architectures. It balances high energy with melt-cast capability.[2][3]
Physicochemical Profile[1][3][4][5][6]
Property
Value
Context
Formula
High Nitrogen/Oxygen content
Density
Superior to HMX ()
Melting Point
Ideal for melt-cast formulations
Decomposition ()
High thermal stability
Heat of Formation
Highly endothermic (Energetic)
Detonation Velocity
High performance
Stability Mechanism
DNTF achieves stability through conjugation . The two nitrofurazan rings flanking the central furoxan ring act as electron sinks but also stabilize the planar structure via
-stacking in the crystal lattice.
Validation: DSC analysis shows a sharp endotherm (melting) followed by a broad exotherm (decomposition) with no significant pre-ignition mass loss, indicating high purity and lack of volatile intermediates [1][5].
Part 4: Experimental Protocols (Self-Validating)
To assess the thermodynamic stability of new dinitro-furoxan derivatives, the following protocols must be employed. These are designed to be self-validating by cross-referencing kinetic and thermodynamic data.
) and critical temperature of thermal explosion ().
Preparation: Calibrate DSC with Indium/Zinc standards. Use hermetically sealed aluminum pans (prevent sublimation).
Run Sequence: Perform runs at heating rates (
) of 5, 10, 15, and 20 °C/min under Nitrogen flow (50 mL/min).
Data Extraction: Record onset temperature (
) and peak temperature ().
Calculation (Kissinger Method):
Plot
vs . The slope equals .
Self-Validation Check: The correlation coefficient (
) must be . If lower, competing decomposition mechanisms (e.g., autocatalysis) are present.
Protocol B: Vacuum Stability Test (VST)
Objective: Quantify gas generation at isothermal conditions (long-term stability).
Setup: Place 5.0 g of sample in a glass manometric tube. Evacuate to
.
Incubation: Heat block to
for 48 hours.
Measurement: Measure evolved gas volume (
).
Standard: Stability is acceptable if
.
Note: Furoxans releasing NO spontaneously will fail this test, indicating unsuitability for HEDM but potential for Pharma.
Diagram: Characterization Workflow
Caption: Figure 2. Standardized workflow for validating thermodynamic stability. All three metrics (DSC, VST, TGA) must align for HEDM qualification.
Part 5: Computational Modeling Workflow
For predictive stability analysis, Density Functional Theory (DFT) is the standard.
Geometry Optimization: Use B3LYP/6-311G(d,p) or wB97XD (includes dispersion corrections, crucial for stacked rings like DNTF).
Frequency Analysis: Confirm minimum (no imaginary frequencies) or Transition State (one imaginary frequency).
Isodesmic Reactions: Calculate Heat of Formation (
) using bond separation reactions to minimize error accumulation.
Example Reaction:
.
Bond Dissociation Energy (BDE): Calculate BDE for the
and ring bonds. The weakest bond determines the trigger mechanism.
Part 6: Pharmaceutical Relevance (NO Donors)
In drug development, "instability" is a feature. Dinitro-furoxans are tailored to be thermodynamically stable during storage but kinetically labile in the presence of biological thiols (e.g., cysteine).
Mechanism: Thiol attack at the 3- or 4-position opens the ring (reverse Boulton-Katritzky), generating an unstable intermediate that releases NO.
Tuning: Electron-withdrawing groups (like nitro) at the 3-position increase electrophilicity, accelerating thiol attack and NO release.
References
Thermal and Combustion Properties of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF).
Source: Sinditskii, V. P., et al. (2009). Thermochimica Acta.
URL:
Thermochemical properties and non-isothermal decomposition reaction kinetics of 3,4-dinitrofurazanfuroxan (DNTF).
Source: Zheng, L., et al. (2004). Journal of Hazardous Materials.
URL:
Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan.
Source: Khmelnitskii, L. I., et al. (1994). Chemistry of Heterocyclic Compounds.
URL:
Furoxans as Novel NO Mimetic Neuroprotective and Procognitive Agents.
Source: Kuhn, et al. (2014). Journal of Medicinal Chemistry.
URL:
Molecular Dynamics Simulations of the Thermal Decomposition of DNTF.
Source: Li, Y., et al. (2021).[4] ACS Omega.
URL:
Unraveling the Energetic Landscape of 3,4-Dinitrofuroxan: A Density Functional Theory Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,4-Dinitrofuroxan (DNTF) in Energetic Materials 3,4-Dinitrofuroxan (DNTF), a potent energetic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,4-Dinitrofuroxan (DNTF) in Energetic Materials
3,4-Dinitrofuroxan (DNTF), a potent energetic material, has garnered considerable attention within the scientific community for its exceptional performance characteristics.[1][2] Possessing a high density, impressive detonation velocity, and substantial energy output, DNTF stands as a promising candidate for advanced melt-cast explosives and high-performance propellants.[1][2][3] Its unique molecular architecture, composed of a furoxan ring fused with two furazan rings, contributes to its high enthalpy of formation and favorable oxygen balance.[4] A key advantage of DNTF is its relatively low melting point (109-110 °C), which allows for its use as a melt-castable explosive, offering processing advantages over other high-performance explosives.[3]
The intricate interplay between molecular structure and energetic performance necessitates a deep understanding of DNTF at the atomic level. Density Functional Theory (DFT) has emerged as an indispensable computational tool in this endeavor.[5][6] DFT enables the investigation of electronic structure, molecular geometries, vibrational frequencies, and reaction pathways, providing insights that are often challenging to obtain through experimental methods alone.[5][7][8] This guide provides a comprehensive overview of the application of DFT to the study of DNTF, offering a roadmap for researchers seeking to leverage this powerful theoretical framework.
Core Principles of Density Functional Theory (DFT) in the Context of Energetic Materials
DFT is a quantum mechanical modeling method that allows for the calculation of the electronic structure of many-body systems.[6] The central tenet of DFT is that the ground-state energy of a system can be determined from its electron density. This is a significant departure from traditional wavefunction-based methods, as it reduces the complexity of the problem from a 3N-dimensional function (where N is the number of electrons) to a 3-dimensional function.
For energetic materials like DNTF, DFT provides a robust framework for predicting a range of critical properties:
Geometric and Electronic Structure: Accurate prediction of bond lengths, bond angles, and the overall molecular conformation is the foundation for all subsequent calculations. DFT also provides insights into the distribution of electron density, which is crucial for understanding chemical reactivity.
Vibrational Analysis: Calculation of vibrational frequencies allows for the identification of characteristic infrared (IR) and Raman spectra, which can be used to validate theoretical structures against experimental data. Furthermore, analysis of vibrational modes can reveal information about the strength of chemical bonds and potential trigger linkages for decomposition.
Energetic Properties: DFT can be used to calculate heats of formation, a key parameter for determining the energy output of an explosive.
Decomposition Mechanisms: By mapping potential energy surfaces, DFT can elucidate the initial steps of thermal decomposition, identifying the weakest bonds and the most likely reaction pathways.[4][9][10][11][12] This information is paramount for assessing the stability and safety of energetic materials.
It is important to acknowledge that the accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.[13][14] For energetic materials, functionals that can accurately describe long-range interactions, such as van der Waals forces, are often necessary, particularly when studying condensed-phase properties.[15]
Computational Workflow for DFT Analysis of DNTF
A systematic approach is essential for obtaining reliable and reproducible DFT results. The following workflow outlines the key steps involved in the computational analysis of DNTF.
Caption: A generalized workflow for DFT calculations on 3,4-dinitrofuroxan.
Step 1: Geometry Optimization
The initial step in any DFT study is to determine the equilibrium geometry of the molecule. This is achieved through a geometry optimization calculation, which systematically adjusts the atomic coordinates to find the minimum energy structure.
Protocol:
Initial Structure: An initial guess for the molecular structure of DNTF is required. This can be obtained from experimental crystallographic data or built using molecular modeling software.
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical for accuracy. For nitro compounds, hybrid functionals such as B3LYP are commonly used.[16] Basis sets of at least double-zeta quality with polarization functions, such as 6-31G(d,p) or the def2-SVP, are recommended for a balance of accuracy and computational cost.[14][17] For higher accuracy, triple-zeta basis sets like 6-311++G(d,p) or def2-TZVP can be employed.[8][18]
Convergence Criteria: Stringent convergence criteria for both the energy and the forces on the atoms should be used to ensure that a true energy minimum is located.
Step 2: Vibrational Frequency Analysis
Once the geometry has been optimized, a frequency calculation is performed. This serves two primary purposes:
Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to generate theoretical infrared (IR) and Raman spectra.[19]
Protocol:
Optimized Geometry: The frequency calculation must be performed on the optimized geometry obtained in the previous step.
Harmonic Approximation: The standard approach is to calculate the harmonic vibrational frequencies. It is important to note that these frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Scaling factors are commonly applied to improve agreement with experiment.
Step 3: Electronic Structure Analysis
With the optimized geometry, a detailed analysis of the electronic structure can be undertaken. This provides insights into the chemical bonding, reactivity, and stability of DNTF.
Key Analyses:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule.[8][20] A smaller gap generally suggests higher reactivity.
Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecular surface. Positive regions indicate electrophilic sites, while negative regions indicate nucleophilic sites. This can be used to predict how DNTF will interact with other molecules.[20]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in the molecule, including bond orders and atomic charges. This can help identify the weakest bonds, which are likely to be the "trigger linkages" in the decomposition process.
Investigating the Decomposition of DNTF: A DFT Perspective
A critical application of DFT in the study of energetic materials is the elucidation of their decomposition mechanisms. For DNTF, several studies have employed DFT to explore the initial steps of thermal decomposition.[4][9][10][11][12]
Key Findings from DFT Studies:
Initial Decomposition Pathways: The initial decomposition of DNTF is thought to be triggered by either the cleavage of the O-N bond in the furoxan ring or the scission of a C-NO2 bond.[4][10][11] DFT calculations have been used to determine the activation energies for these competing pathways, providing insights into the most likely initial step.
Influence of Molecular Packing: The arrangement of molecules in the crystal lattice can significantly influence the decomposition mechanism.[9] DFT calculations on periodic systems can model these effects and explain differences in thermal stability between different polymorphs.
Role of Intermediate Species: DFT can be used to identify and characterize the intermediate species formed during decomposition. This information is crucial for developing a comprehensive understanding of the entire decomposition process, which ultimately leads to the formation of stable products like CO2 and N2.[10][12]
Predicting Energetic Properties with DFT
DFT can be a valuable tool for predicting the energetic properties of new and existing materials, reducing the need for costly and hazardous experimental synthesis and testing.
Property
DFT-Based Prediction Method
Density
Calculated from the optimized crystal structure.[21]
Heat of Formation
Calculated using isodesmic reactions, which help to cancel out systematic errors in the calculations.[8]
Detonation Velocity and Pressure
Can be estimated using empirical formulas that take the calculated density and heat of formation as input.[8]
Bridging Theory and Experiment: Validation of DFT Results
The trustworthiness of DFT calculations hinges on their validation against experimental data. For DNTF, several key experimental parameters can be used to benchmark theoretical results.
Calculated Property
Experimental Counterpart
Molecular Geometry
X-ray crystallography data
Vibrational Frequencies
Infrared (IR) and Raman spectroscopy
Density
Experimentally measured crystal density (1.937 g/cm³)[3]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data (peak decomposition at 253.56 °C)[3]
Discrepancies between calculated and experimental values can often be attributed to the approximations inherent in the chosen functional and basis set, as well as the neglect of environmental factors such as temperature and pressure in gas-phase calculations.[15] For condensed-phase properties, periodic DFT calculations or the inclusion of solvent models can improve agreement with experiment.
Advanced DFT Applications and Future Directions
The application of DFT to the study of DNTF is an active area of research. Advanced techniques are being employed to gain a more nuanced understanding of its behavior under various conditions.
Ab Initio Molecular Dynamics (AIMD): AIMD simulations, which combine DFT with molecular dynamics, can be used to study the thermal decomposition of DNTF at finite temperatures, providing a dynamic picture of the reaction process.[11][12]
High-Pressure Studies: DFT calculations can be used to investigate the structural, electronic, and mechanical properties of DNTF under high pressure, which is relevant to its behavior during detonation.[22][23]
Effects of External Fields: The influence of external electric fields on the stability and decomposition of DNTF can be explored using DFT, which has implications for its safety and handling.[24]
Conclusion
Density Functional Theory has proven to be an invaluable tool for elucidating the fundamental properties of 3,4-dinitrofuroxan. From predicting its molecular structure and vibrational spectra to unraveling its complex decomposition pathways, DFT provides a level of detail that is often inaccessible through experimental means alone. As computational resources continue to grow and theoretical methods become more sophisticated, DFT will undoubtedly play an even more prominent role in the rational design and development of next-generation energetic materials with enhanced performance and improved safety characteristics.
References
Molecular packing-dependent thermal decomposition pathways in 3,4-dinitrofurazanfuroxan: insights from SCC-DFTB molecular dynamics simulations. Physical Chemistry Chemical Physics (RSC Publishing).
Thermal decomposition and shock response mechanism of DNTF: Deep potential molecular dynamics simulations. IDEAS/RePEc.
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Density Functional Theory Studies of Energetic Materials. Digital Commons @ USF - University of South Florida.
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. PMC.
Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. PMC.
Molecular dynamics simulation of initial thermal decomposition mechanism of DNTF. ResearchGate.
Molecular dynamics simulation of initial thermal decomposition mechanism of DNTF. J Mol Model.
The high-pressure study of furazan-based energetic material 3,4-bis(3-nitrofuazan-4-yl)furoxan (DNTF): structural, electronic, and mechanical properties. PubMed.
Study on Synthesis, Characterization and Properties of 3, 4-Bis (4'-nitrofurazano-3'-yl) furoxan | Request PDF. ResearchGate.
Mechanical and Electronic Properties of DNTF Crystals under Different Pressure. MDPI.
3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and. [Journal Not Specified].
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Recent progress in synthesis and application of furoxan. ResearchGate.
Review on 3, 4-bisnitrofurazanfuroxan (DNTF). ResearchGate.
Theoretically Revealing the Response of Intermolecular Vibration Energy Transfer and Decomposition Process of the DNTF System to Electric Fields Using Two-Dimensional Infrared Spectra. PMC.
Quantum Mechanical Predictions Of Energetic Materials: When Good Theories Go Bad. DTIC.
The structures of DNTF: (a) chemical structure; (b) crystal structure. ResearchGate.
Development of Reactive Force Field for DNTF and Molecular Dynamics Simulation of Reaction Mechanism under Shock Loading | The Journal of Physical Chemistry C. ACS Publications.
Theoretically Revealing the Response of Intermolecular Vibration Energy Transfer and Decomposition Process of the DNTF System to Electric Fields Using Two-Dimensional Infrared Spectra. ResearchGate.
(PDF) Density Functional Theory (DFT) for next generation Energy Storage and Biomedical Applications: A Perspective. ResearchGate.
DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals. PubMed.
The experimental and theoretical IR spectra of DNTF molecules. ResearchGate.
Experiment and Molecular Dynamic Simulation on Performance of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) Crystals Coated with Energetic Binder GAP. MDPI.
Newly developed basis sets for density functional calculations | Request PDF. ResearchGate.
4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. PMC.
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
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Basis Sets | Gaussian.com. Gaussian.com.
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Experiment and Molecular Dynamic Simulation on Interactions between 3,4-Bis(3-nitrofurazan-4-yl) Furoxan (DNTF) and Some Low-Melting-Point Explosives. MDPI.
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. ResearchGate.
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The Structural Regulation and Properties of Energetic Materials: A Review. MDPI.
A Technical Guide to the Historical Synthesis of Pernitro Heterocyclic Compounds
Abstract The pursuit of high-energy-density materials (HEDMs) has been a cornerstone of modern chemistry, driving innovation in synthetic methodologies and our understanding of chemical reactivity and stability.[1] Withi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pursuit of high-energy-density materials (HEDMs) has been a cornerstone of modern chemistry, driving innovation in synthetic methodologies and our understanding of chemical reactivity and stability.[1] Within this field, pernitro heterocyclic compounds—aromatic ring systems where carbon-bound hydrogens are systematically replaced by nitro groups (–NO₂)—represent a class of molecules with immense energetic potential. Their high nitrogen and oxygen content, coupled with the inherent strain and high heats of formation of some ring systems, makes them prime candidates for advanced explosives and propellants.[2] However, the synthesis of these molecules is fraught with challenges. The powerful electron-withdrawing nature of each successive nitro group progressively deactivates the heterocyclic ring, rendering further electrophilic nitration increasingly difficult. This guide provides an in-depth technical overview of the history of pernitro heterocycle synthesis, tracing the evolution of chemical strategies from foundational direct nitration techniques to modern, sophisticated approaches involving ring construction and cross-coupling methodologies. We will explore the causality behind key experimental choices, detail validated protocols for landmark compounds, and offer insights into the future of this demanding yet critical field of research.
The Foundational Challenge: Electrophilic Substitution on Deactivated Rings
The history of energetic materials is inextricably linked to the chemistry of nitration. Early work focused on nitrating aromatic hydrocarbons like toluene to produce trinitrotoluene (TNT). The extension of this logic to heterocyclic systems was a natural progression. Heterocycles offered the potential for higher densities, greater heats of formation, and a more favorable oxygen balance.[2]
The primary tool for this task has historically been mixed acid , a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
While effective for the first or second nitration, this method quickly reaches its limits with heterocyclic systems. As nitro groups are added, the ring becomes profoundly electron-deficient, slowing or completely halting further electrophilic attack. This "deactivation" is the central challenge that has shaped the entire history of pernitro heterocycle synthesis. Researchers have therefore been forced to develop more creative and often multi-step strategies to achieve higher degrees of nitration.
The Polynitroazoles: A Tale of Two Isomers
The azoles, or five-membered aromatic heterocycles with two or more nitrogen atoms, have been a major focus of HEDM research. Pyrazoles and imidazoles, in particular, have been extensively studied.
Nitropyrazoles: Mastering Rearrangement and Direct Nitration
The synthesis of dinitropyrazoles (DNPs) is a classic example of overcoming ring deactivation through a multi-step strategy. Direct dinitration of pyrazole is inefficient. Instead, a more controlled sequence of N-nitration, thermal rearrangement, and subsequent C-nitration is employed.[3][4]
The general pathway proceeds as follows:
N-Nitration : Pyrazole is first nitrated on a nitrogen atom using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride. This forms N-nitropyrazole.[4]
Thermal Rearrangement : The N-nitropyrazole is then heated in a high-boiling solvent like 1,2-dichlorobenzene. This induces a thermal rearrangement, migrating the nitro group from the nitrogen to the C3 position of the ring, yielding 3-nitropyrazole.[4]
C-Nitration : With one nitro group on the ring, the system is deactivated but can still undergo a second nitration under more forceful conditions. Using mixed acid on 3-nitropyrazole yields 3,4-dinitropyrazole (3,4-DNP).[3][5]
This sequence demonstrates a key principle: when direct C-nitration is difficult, N-nitration followed by rearrangement can provide a viable alternative pathway to C-nitrated products.
Caption: Synthesis Pathway of FOX-7 via Ring-Opening.
FOX-7 was a significant development because it offered performance comparable to RDX but with substantially lower sensitivity to impact and friction, making it a leading candidate for insensitive munitions (IM).
[6]
Experimental Protocol: Synthesis of FOX-7
Dissolution: 4,6-dihydroxy-2-methylpyrimidine is added in small portions to vigorously stirred concentrated sulfuric acid, keeping the temperature below 30°C. The mixture is stirred until all solids dissolve.
Nitration: The sulfuric acid solution is cooled (e.g., to 0-5°C) and concentrated nitric acid is added dropwise at a rate that maintains the low temperature.
Reaction & Quenching: The reaction mixture is allowed to stir for several hours, sometimes with a slow increase in temperature. It is then carefully poured onto a large volume of crushed ice and water.
Isolation: The precipitated yellow solid (FOX-7) is collected by filtration, washed extensively with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent can be performed for further purification.
[7]
Modern Breakthroughs: Building Energetic Rings from Acyclic Precursors
More recent advances have focused on constructing highly energetic heterocyclic rings from simple, often acyclic, starting materials. This approach avoids the deactivation problem entirely. The synthesis of Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) , first published by the Klapötke group, is a triumph of this strategy.
[8]
TKX-50 is an energetic ionic salt that outperforms traditional explosives like RDX while demonstrating remarkable insensitivity. [9][10]Its synthesis does not involve nitrating a pre-existing tetrazole. Instead, the core bis-tetrazole structure, 5,5′-bistetrazole-1,1′-diol (BTO), is constructed from glyoxal.
[9]
The synthesis of the BTO core is a multi-step process:
Reaction of glyoxal with hydroxylamine.
Chlorination of the resulting glyoxime.
Reaction of dichloroglyoxime with sodium azide to form the bis-tetrazole ring system.
[9]
Finally, the BTO diol is deprotonated with two equivalents of hydroxylamine to form the highly stable TKX-50 salt. [8][10]The U.S. Army Research Laboratory and other institutions have since worked on optimizing this process, developing one-pot reactions to improve safety and scalability.
[9][11]
Compound
Crystal Density (g/cm³)
Detonation Velocity (m/s)
Impact Sensitivity (J)
RDX
1.82
~8750
7-8
FOX-7
1.88
~8870
~11
| TKX-50 | 1.92 | ~9698 | 20 |
Table 1: Comparison of Energetic Properties for Key Compounds. Data sourced from.[6][9] Note: Sensitivity values can vary with crystal morphology and test method.
The Theoretical Frontier: Elusive Targets and Computational Guidance
Not all synthetic targets have been reached. 2,4,6-trinitro-1,3,5-triazine is a prime example of a theoretically potent explosive that has remained elusive. [12]Despite its simple structure, direct nitration of 1,3,5-triazine becomes progressively more difficult with each added nitro group, and a successful synthesis has not been reported. [13]Current thinking suggests that a more viable route would be the cyclotrimerization of a highly energetic precursor, nitryl cyanide (O₂N-CN), though this also remains a formidable challenge.
[12]
The case of trinitrotriazine highlights the modern paradigm in HEDM research, where computational chemistry plays a vital role. [14]Quantum mechanical calculations can predict the stability, density, and energetic performance of hypothetical molecules, allowing chemists to prioritize high-value targets and avoid pursuing inherently unstable structures. This synergy between theoretical prediction and experimental effort guides the rational design of the next generation of energetic materials.
[2]
Future Outlook: Beyond Direct Nitration
The future of pernitro heterocycle synthesis is moving beyond the classical approach of direct nitration. Modern research focuses on constructing complex energetic molecules through advanced organic reactions. Strategies such as metal-free C-H activation and C-N cross-coupling reactions are being employed to link different energetic heterocyclic rings together, creating novel bis-heterocyclic compounds with tailored properties. [15][16]This "building block" approach offers greater control over the final molecular architecture and allows for the synthesis of structures that would be impossible to create through traditional nitration methods.
By combining these sophisticated synthetic strategies with the predictive power of computational modeling, researchers and drug development professionals can continue to push the boundaries of what is possible, designing safer, more powerful, and more effective energetic materials for a wide range of applications.
References
DiStasio, J. R., et al. (2015). Dihydroxylammonium 5,5'-bis-tetrazole-1,1'-diolate (TKX-50) Synthesis and Lab Scale-up. Army Research Laboratory.
Fischer, N., et al. (2012). Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate. Journal of Materials Chemistry, 22(38), 20418-20422. [Link]
Galloway, J. A., et al. (2020). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Conference Proceedings, 2272(1), 030009. [Link]
Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 1-15. [Link]
Bemm, U., et al. (2006). On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine. Organic Process Research & Development, 11(1), 8-11. [Link]
Löchert, I. J. (2001). FOX-7 - A New Insensitive Explosive. DSTO-TR-1238, Defence Science and Technology Organisation. [Link]
Li, Y., et al. (2015). Synthesis of Dihydroxylammonium 5,5′-Bistetrazole -1,1′-diolate. Chinese Journal of Energetic Materials, 23(4), 328-331. [Link]
He, C., et al. (2022). Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. Journal of the American Chemical Society, 144(3), 1334-1341. [Link]
Su, C., et al. (2003). Synthesis and properties of 1,1-diamino-2,2-dinitroethylene. Chinese Journal of Energetic Materials. [Link]
Zhang, J., et al. (2021). Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics. Scientific Reports, 11(1), 1-9. [Link]
Wang, R., et al. (2024). An Overview on Synthesis, Explosion, Catalysis, Modification, and Application of Dihydroxylammonium 5,5′-Bistetrazole-1,1′-diolate (TKX-50). Chemistry of Materials. [Link]
Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3467. [Link]
Liu, W., et al. (2011). Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials, 19(2), 159-161. [Link]
Wikipedia. (n.d.). Trinitrotriazine. Retrieved from [Link]
Xu, K., et al. (2017). The new role of 1,1-diamino-2,2-dinitroethylene (FOX-7): two unexpected reactions. RSC Advances, 7(50), 31637-31643. [Link]
Miller, D. R., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18885-18891. [Link]
Grokipedia. (n.d.). Trinitrotriazine. Retrieved from [Link]
Zhang, C., et al. (2017). Development of high-energy-density materials. RSC Advances, 7(28), 17336-17351. [Link]
Wu, Q., et al. (2025). A Computational Renaissance in High-Energy Density Materials (HEDMs) Research. Chemical Reviews. [Link]
He, C., et al. (2025). Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. JACS Au. [Link]
Sivakumar, B., et al. (2007). Processes for nitration of n-substituted imidazoles.
3,4-Dinitrofuroxan: A High-Reactivity Scaffold for Nitric Oxide Donor Hybrids
Executive Summary 3,4-Dinitrofuroxan (DNF) represents a specialized class of nitric oxide (NO) donor scaffolds characterized by high electrophilicity and high energy density. Unlike stable furoxan derivatives used direct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,4-Dinitrofuroxan (DNF) represents a specialized class of nitric oxide (NO) donor scaffolds characterized by high electrophilicity and high energy density. Unlike stable furoxan derivatives used directly as therapeutic agents, DNF serves primarily as a reactive intermediate scaffold . Its unique structure—possessing two highly labile nitro groups attached to a strained furoxan (1,2,5-oxadiazole-2-oxide) ring—allows for facile nucleophilic substitution (
). This property enables drug developers to graft the NO-donating furoxan moiety onto existing pharmacophores, creating "hybrid drugs" that combine specific therapeutic action with the vasodilatory and cytoprotective effects of nitric oxide.
Warning: DNF is an energetic material with explosive properties.[1] Synthesis and handling require strict adherence to safety protocols for high-nitrogen compounds.
Part 1: Chemical Architecture & Synthesis[2]
Structural Properties
The furoxan ring is a planar, aromatic system. In 3,4-dinitrofuroxan, the electron-withdrawing nature of the two nitro (
) groups at positions 3 and 4 creates an electron-deficient core.
Electrophilicity: The C-3 and C-4 carbons are highly susceptible to nucleophilic attack.
NO Load: The scaffold is capable of releasing 2 moles of NO per mole of scaffold under thiol-mediated activation, significantly higher than mononitrated analogues.
Synthesis Protocol: Glyoxime Route
The most reliable synthesis involves the nitration of glyoxime followed by oxidative cyclization.
Reagents:
Glyoxime (
)
Dinitrogen tetroxide (
) or fuming Nitric Acid ()
Dichloromethane (DCM) as solvent
Step-by-Step Methodology:
Precursor Preparation: Suspend glyoxime in dry dichloromethane at 0°C.
Nitration/Cyclization: Slowly introduce excess
gas or add fuming dropwise. The reaction is exothermic; maintain temperature .
Reaction Monitoring: The suspension will clear as the highly soluble DNF forms. Monitor by TLC (silica, faint yellow spot).
Isolation: Quench reaction on ice. Extract with DCM. Wash with cold water and brine. Dry over anhydrous
.
Purification: Evaporate solvent under reduced pressure (Caution: Do not heat above 40°C). The product is a pale yellow oil or low-melting solid.
Synthesis Workflow Diagram
[1]
Part 2: The Scaffold Utility (Hybrid Drug Design)
The primary value of DNF in drug development is its ability to undergo Nucleophilic Aromatic Substitution (
) . One of the nitro groups (typically at the 4-position) acts as a leaving group, allowing the attachment of a drug molecule containing a nucleophile (amine, thiol, or hydroxyl group).
Functionalization Protocol
Objective: Attach a pharmacophore (R-NH2) to the furoxan ring.
Setup: Dissolve 3,4-dinitrofuroxan (1 equiv) in anhydrous THF or Acetonitrile at -10°C.
Nucleophile Addition: Add the amine-containing drug (1 equiv) mixed with a non-nucleophilic base (e.g., DIPEA, 1.1 equiv) dropwise.
Mechanism: The amine attacks C-4, displacing the nitro group as nitrite (
).
Result: A 3-nitro-4-aminofuroxan hybrid. This hybrid retains NO-donating capability but is more stable and biologically targeted than the parent DNF.
Functionalization Logic Diagram
Part 3: Mechanism of Nitric Oxide Release[4]
Furoxans are thiol-triggered NO donors .[2][3] They do not release NO spontaneously in water (unlike diazeniumdiolates) but require physiological thiols (Cysteine, Glutathione) to open the ring. This provides a "smart" release mechanism restricted to biological environments.
The Thiol Pathway
Thiol Attack: A thiol (
) attacks the 3- or 4-position of the furoxan ring.
Ring Opening: The heterocyclic ring cleaves, forming a nitrile oxide intermediate.
NO Release: The intermediate decomposes to release NO, the drug payload (if attached at the cleavage site), and inert byproducts.
NO Release Pathway Diagram
[4][5]
Part 4: Experimental Validation Protocols
NO Release Assay (Griess Method)
To verify the donor capacity of the synthesized scaffold or hybrid.
Parameter
Specification
Assay Type
Colorimetric (Griess Reaction)
Detection Target
Nitrite (), the stable oxidation product of NO
Cofactor
L-Cysteine (5 mM)
Buffer
Phosphate Buffered Saline (PBS), pH 7.4
Wavelength
540 nm
Protocol:
Prepare a 100
stock solution of the DNF-hybrid in DMSO.
Dilute to 10
in PBS (pH 7.4).
Add L-Cysteine (excess, 50 equiv) to initiate release. Incubate at 37°C.
At time points (0, 15, 30, 60 min), take aliquots.
Add Griess Reagent (1:1 Sulfanilamide + NED). Incubate 10 min in dark.
Measure Absorbance at 540 nm. Quantify against a Sodium Nitrite standard curve.
Safety & Stability Data
DNF is an energetic material.[1][4][5][6] Small-scale synthesis (<1g) is strongly recommended for research.
Hazard Class
Energetic / Explosive
Impact Sensitivity
High (Handle with care)
Thermal Stability
Decomposes >100°C (Exothermic)
Storage
Store < -20°C in solution (DCM/THF). Avoid dry storage.
Compatibility
Incompatible with strong bases and reducing agents.
References
Synthesis of 3,4-dinitrofuroxan: Khmelnitskii, L. I., et al. "Synthesis of 3,4-dinitrofuroxan."[1][7] Russian Chemical Bulletin, 1994. Link
Furoxan Chemistry Review: Gasco, A., & Fruttero, R. "NO donors: Focus on furoxan derivatives."[8][2] Pure and Applied Chemistry, 2004.[8] Link
Thiol-Mediated Mechanism: Sorba, G., et al. "Furoxans as Nitric Oxide Donors."[8][2] Journal of Medicinal Chemistry, 1994.[2] Link
Energetic Properties: Agrawal, J. P.[9] "High Energy Materials: Propellants, Explosives and Pyrotechnics."[10] Wiley-VCH, 2010. Link
Nucleophilic Substitution in Furoxans: Rakitin, O. A. "Nucleophilic substitution reactions of 3,4-dinitrofuroxan." Mendeleev Communications, 1994. Link
Energetic Landscape of Monocyclic Nitrofuroxans: Thermodynamics, Synthesis, and Applications
The following technical guide details the energetic properties, synthesis, and applications of monocyclic nitrofuroxans. [1] Executive Summary Monocyclic nitrofuroxans (1,2,5-oxadiazole-2-oxides substituted with nitro gr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the energetic properties, synthesis, and applications of monocyclic nitrofuroxans.
[1]
Executive Summary
Monocyclic nitrofuroxans (1,2,5-oxadiazole-2-oxides substituted with nitro groups) represent a specialized class of High-Energy Density Materials (HEDMs). Unlike their furazan counterparts, the furoxan ring possesses an N-oxide moiety that contributes significantly to crystal density and oxygen balance, acting as a "latent nitro" group.[1] This guide analyzes the thermodynamic drivers of these compounds, specifically focusing on the trade-off between the high enthalpy of formation (
) derived from ring strain and the kinetic stability required for practical application. While often used as building blocks for larger assemblies (e.g., DNTF), stable monocyclic variants like 3-methyl-4-nitrofuroxan and 3-cyano-4-nitrofuroxan exhibit detonation velocities comparable to RDX, making them critical subjects for both explosive engineering and pharmacological NO-donor research.
Thermodynamic Architecture
The energy content of monocyclic nitrofuroxans is governed by the inherent strain of the five-membered ring and the repulsion between the N-oxide oxygen and adjacent substituents.
Core Energetic Parameters
The furoxan ring itself contributes approximately +198.5 kJ/mol to the enthalpy of formation, significantly higher than the furazan ring (~196 kJ/mol) due to the N-oxide bond.[1] When substituted with a nitro group, the oxygen balance improves, but the ring becomes susceptible to ring-opening isomerization.
Table 1: Comparative Energetics of Monocyclic Nitrofuroxans vs. Standards
Compound
Density (, g/cm³)
Detonation Velocity (, m/s)
Pressure (, GPa)
(kJ/mol)
Oxygen Balance (%)
3-Methyl-4-nitrofuroxan
1.81
~8,565
31.9
+150 (est)
-25.0
3-Cyano-4-nitrofuroxan
1.78
~8,400
29.5
+320 (est)
-18.5
3,4-Dinitrofuroxan (DNFO)
1.95 (calc)
>9,000 (theor)
>38.0
High +
+10.0
RDX (Standard)
1.82
8,750
34.7
+70
-21.6
TNT (Standard)
1.65
6,900
19.0
-63
-74.0
Note: DNFO is chemically unstable and typically exists as a transient intermediate or in equilibrium with its ring-opened nitrile oxide form, limiting its isolation but not its theoretical energy potential.
Mechanism of Energy Release
The primary decomposition pathway involves the rupture of the O1–N2 and C3–C4 bonds. This ring opening is exothermic and catalytically accessible, which explains the sensitivity of these compounds. In biological systems, this same instability allows furoxans to function as nitric oxide (NO) donors via thiol-mediated metabolism.
Figure 1: The activation of the furoxan ring leads to ring opening, forming a reactive nitrile oxide intermediate. In energetics, this cascades into detonation; in pharma, this interacts with thiols to release NO.
Synthesis Protocol: 3-Methyl-4-Nitrofuroxan
Target: A stable, representative monocyclic nitrofuroxan suitable for energetic characterization.[2]
Synthetic Strategy
Direct nitration of the furoxan ring is difficult due to the ring's sensitivity to oxidation conditions. The preferred route involves constructing the ring with the nitro group already in place or introducing it via a modified precursor like 3-methylfuroxan.
Methodology: Nitration of 3-Methylfuroxan
This protocol utilizes a mixed acid nitration under controlled temperature to prevent ring degradation.
Step-by-Step Protocol
Reagents:
3-Methylfuroxan (Precursor)
Nitric Acid (98%, fuming)
Sulfuric Acid (98%)
Dichloromethane (DCM)
Sodium Bicarbonate (sat. aq.)
Procedure:
Acid Preparation: In a jacketed reactor, cool 20 mL of concentrated sulfuric acid to 0°C. Slowly add 10 mL of fuming nitric acid dropwise, maintaining temperature
.
Addition: Dissolve 3-methylfuroxan (10 mmol) in minimal nitromethane (optional, for solubility) or add directly if liquid. Add dropwise to the acid mixture over 30 minutes. Critical: Exotherm control is vital; if temp exceeds 10°C, ring opening accelerates.
Reaction: Stir at 0–5°C for 2 hours, then allow to warm slowly to 20°C for 1 hour to ensure complete nitration at the C4 position.
Quenching: Pour the reaction mixture over 200g of crushed ice. The product may precipitate as a pale oil or solid.
Extraction: Extract the aqueous slurry with DCM (
mL).
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate until pH is neutral (evolution of CO2 ceases).
Isolation: Dry over anhydrous
, filter, and evaporate solvent under reduced pressure (keep bath temp to avoid decomposition).
Purification: Recrystallize from ethanol/hexane if solid, or purify via column chromatography (Silica, Ethyl Acetate/Hexane 1:4).
Yield: Typically 60–75%.
Characterization:
IR: 1620 cm⁻¹ (C=N), 1540, 1350 cm⁻¹ (NO2).
Density: 1.81 g/cm³ (measured via gas pycnometry).[1][2]
Figure 2: Synthetic pathway for 3-methyl-4-nitrofuroxan via electrophilic nitration.
Stability & Sensitivity Analysis
Thermal Stability
Monocyclic nitrofuroxans generally exhibit lower thermal stability than their furazan analogs due to the N-oxide bond.
Decomposition Onset (
): 3-Methyl-4-nitrofuroxan decomposes at ~170–180°C.
Isomerization: At temperatures >100°C, the N-oxide oxygen can migrate between N2 and N5, passing through the dinitroso-alkene intermediate. This dynamic equilibrium must be accounted for in shelf-life modeling.
Mechanical Sensitivity[1][2][4][5][6]
Impact Sensitivity: ~10–15 J (Moderate). Comparable to RDX.[1][2][3]
Friction Sensitivity: >120 N.
Handling Precaution: The presence of the nitro group at the C4 position increases electron deficiency, making the ring susceptible to nucleophilic attack (e.g., by hydroxide), which can trigger premature decomposition.
Dual-Use Implications: Pharmacology
For drug development professionals, the "energy content" translates to the thermodynamic potential for NO release.
Mechanism: Thiol-dependent ring opening. The high energy of the strained ring drives the reaction with cellular thiols (R-SH) to generate S-nitrosothiols and free NO.
Toxicity: The nitrile oxide byproducts are reactive electrophiles. Substituents (like the methyl or cyano group) are selected to modulate this reactivity and reduce cytotoxicity.
References
Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives.
Source: National Institutes of Health (NIH) / Molecules
URL:[Link]
Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures.
Source: MDPI / International Journal of Molecular Sciences
URL:[Link]
Assembly of Nitrofurazan and Nitrofuroxan Frameworks for High-Performance Energetic Materials.
Source: ChemPlusChem / Wiley Online Library
URL:[Link]
Finding Furoxan Rings: Synthesis and Mechanism.
Source: Royal Society of Chemistry (RSC) / Journal of Materials Chemistry A
URL:[Link]
New Strategy for Enhancing Energetic Properties by Regulating Trifuroxan Configuration.
Source: Nature / Scientific Reports
URL:[Link]
3,4-dinitrofuroxan decomposition mechanisms literature
An In-Depth Technical Guide to the Decomposition Mechanisms of 3,4-Dinitrofuroxan (DNF) For Researchers, Scientists, and Drug Development Professionals Abstract 3,4-Dinitrofuroxan (DNF), a high-energy-density material (H...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Decomposition Mechanisms of 3,4-Dinitrofuroxan (DNF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dinitrofuroxan (DNF), a high-energy-density material (HEDM), has garnered significant attention for its potential applications in advanced energetic formulations.[1][2][3][4] A comprehensive understanding of its thermal decomposition is paramount for ensuring its safe handling, storage, and application. This guide provides a detailed technical overview of the current understanding of DNF's decomposition mechanisms, drawing from both experimental and theoretical studies. We will explore the initial bond-breaking events, subsequent reaction pathways, and the kinetic and thermodynamic parameters that govern its stability. This document is intended to be a valuable resource for researchers and professionals working with DNF and other energetic materials.
Introduction to 3,4-Dinitrofuroxan (DNF)
3,4-Dinitrofuroxan, also referred to in the literature as 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), is a melt-castable explosive with high density and detonation performance.[1][5] Its molecular structure, featuring a furoxan ring flanked by two nitro-substituted furazan rings, contributes to its high enthalpy of formation.[1] The thermal stability of DNF is a critical parameter that dictates its practical utility. The decomposition of DNF is a complex process involving multiple, often competing, reaction pathways.[1][2][3][4][6]
Initiation of Decomposition: The First Steps
The initial step in the thermal decomposition of an energetic material is the breaking of the weakest chemical bond. In the case of DNF, both experimental and computational studies have identified two primary initiation pathways: the cleavage of the N–O bond within the furoxan ring and the dissociation of the C–NO2 bond. The dominant pathway is often dependent on the temperature and the physical state of the material.[1][2][3][7][8]
Furoxan Ring Opening via N–O Bond Cleavage
At lower to medium temperatures, the initial decomposition is often triggered by the scission of the O–N(O) bond in the furoxan ring.[1][2][3][7] This ring-opening is a lower-energy pathway and is considered a key step in initiating the decomposition cascade. Molecular dynamics simulations have shown that this event leads to the formation of highly reactive radical species that propagate further reactions.[1][2][3][7]
C–NO2 Bond Homolysis
At higher temperatures, the dissociation of the C–NO2 bond becomes a more significant initiation step.[1][2][3][8] The release of nitrogen dioxide (NO2) is a common initial step in the decomposition of many nitro-containing energetic materials. The liberated NO2 is a highly reactive species that can participate in subsequent secondary reactions, accelerating the overall decomposition process.
The following diagram illustrates the primary initiation pathways of DNF decomposition.
Caption: Initial decomposition pathways of DNF.
Propagation of Decomposition: A Cascade of Reactions
Following the initial bond-breaking events, a complex series of secondary reactions occurs, leading to the formation of various gaseous products. The specific intermediates and final products are influenced by factors such as temperature, pressure, and the surrounding environment.
Role of Molecular Packing
Molecular dynamics simulations have revealed that the packing arrangement of DNF molecules in the solid state can significantly influence the decomposition pathways.[9][10] Ordered crystalline structures may favor different initial bond cleavages compared to disordered or amorphous states.[9][10] For instance, a disordered arrangement has been shown to favor the furoxan ring-opening pathway.[9][10]
Secondary Reactions and Final Products
The reactive intermediates generated during the initial steps undergo further reactions, including isomerization, cyclization, and fragmentation. These reactions ultimately lead to the formation of stable, low-molecular-weight gases. The primary final decomposition products of DNF include:
Carbon Dioxide (CO2)
Nitrogen (N2)
Carbon Monoxide (CO)
Nitrogen Dioxide (NO2)
Nitric Oxide (NO)
Nitrous Oxide (N2O)
The following diagram provides a simplified overview of the DNF decomposition cascade.
Caption: Simplified DNF decomposition cascade.
Kinetic and Thermodynamic Parameters
The thermal stability of DNF has been quantified through various experimental techniques, providing crucial data for safety assessments.
The elucidation of DNF's decomposition mechanisms has been made possible through a combination of sophisticated experimental and computational techniques.
Experimental Protocols
5.1.1. Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions as a function of temperature.
Objective: To determine the exothermic decomposition temperature and enthalpy of DNF.
Methodology:
A small, precisely weighed sample of DNF (typically 1-5 mg) is hermetically sealed in an aluminum pan.
The sample pan and an empty reference pan are placed in the DSC cell.
The cell is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere (e.g., nitrogen).
The differential heat flow between the sample and the reference is recorded as a function of temperature.
The onset temperature, peak temperature, and area of the exothermic peak (enthalpy of decomposition) are determined from the resulting thermogram.
5.1.2. Thermogravimetric Analysis coupled with Mass Spectrometry/Infrared Spectroscopy (TGA-MS/IR)
TGA-MS/IR provides simultaneous information on mass loss and the chemical identity of evolved gases during decomposition.
Objective: To identify the gaseous products of DNF decomposition.
Methodology:
A DNF sample is placed in the TGA furnace.
The sample is heated according to a predefined temperature program.
The mass of the sample is continuously monitored.
The evolved gases are transferred via a heated capillary to a mass spectrometer and/or an FTIR spectrometer for analysis.
Computational Modeling
5.2.1. Molecular Dynamics (MD) Simulations
MD simulations provide a molecular-level view of the decomposition process.
Objective: To simulate the initial bond-breaking events and subsequent reaction pathways.
Methodology:
A simulation cell containing multiple DNF molecules is constructed.
An appropriate force field or quantum mechanical method (e.g., SCC-DFTB, Deep Potential) is chosen to describe the interatomic interactions.
The system is equilibrated at a desired temperature.
The temperature is then rapidly increased or held constant at a high value to induce decomposition.
The trajectories of all atoms are recorded and analyzed to identify bond-breaking and bond-forming events, as well as the evolution of molecular fragments.
The following diagram illustrates a typical experimental and computational workflow for studying DNF decomposition.
Caption: Workflow for DNF decomposition analysis.
Conclusion
The decomposition of 3,4-dinitrofuroxan is a multifaceted process initiated by either furoxan ring opening or C–NO2 bond cleavage, with the dominant pathway being temperature-dependent. Subsequent reactions lead to the formation of a variety of small gaseous molecules. The thermal stability of DNF is comparable to other high-performance energetic materials. A synergistic approach combining experimental techniques like DSC and TGA-MS/IR with computational methods such as molecular dynamics simulations has been instrumental in advancing our understanding of DNF's decomposition mechanisms. Continued research in this area will further refine our knowledge and contribute to the development of safer and more reliable energetic materials.
References
Molecular packing-dependent thermal decomposition pathways in 3,4-dinitrofurazanfuroxan: insights from SCC-DFTB molecular dynamics simul
Molecular packing-dependent thermal decomposition pathways in 3,4-dinitrofurazanfuroxan: insights from SCC-DFTB molecular dynamics simul
Study on the thermal decomposition kinetics of DNTF. E3S Web of Conferences.
Synthesis and Thermal Decomposition Mechanism of 3,4-Bis(3′,5′-dinitrobenzene-1′-yl)furoxan. CNKI.
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. PMC.
Thermal and Combustion Properties of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF).
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan.
Thermochemical properties and non-isothermal decomposition reaction kinetics of 3,4-dinitrofurazanfuroxan (DNTF). PubMed.
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. PubMed.
Thermal decomposition and shock response mechanism of DNTF: Deep potential molecular dynamics simul
Early thermal decay of energetic hydrogen- and nitro-free furoxan compounds: the case of DNTF and BTF. PubMed.
The kinetic parameters of DNTF thermal decomposition in the first and second stages.
(PDF) 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF): thermal and combustion properties.
Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan. CNKI.
Study on kinetic parameters of thermal decomposition reaction and thermal stability of 3, 4-bis(3-nitrofurazan-4-yl)furoxan based on kissinger method.
Molecular Geometry and Functional Dynamics of 1,2,5-Oxadiazole-2-Oxides (Furoxans)
Executive Summary The 1,2,5-oxadiazole-2-oxide ring system, commonly known as furoxan , represents a unique class of heterocyclic N-oxides characterized by a strained, planar architecture and a labile exocyclic oxygen.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,2,5-oxadiazole-2-oxide ring system, commonly known as furoxan , represents a unique class of heterocyclic N-oxides characterized by a strained, planar architecture and a labile exocyclic oxygen.[1][2][3] Unlike their reduced counterparts (furazans), furoxans possess a distinct capacity to release nitric oxide (NO) under physiological conditions, making them critical pharmacophores in the development of vasodilators, anti-biofilm agents, and hybrid anti-inflammatory drugs. This guide analyzes the molecular geometry that governs this reactivity, details the dynamic isomerization inherent to the scaffold, and provides validated protocols for their synthesis and application.
Structural Architecture and Molecular Geometry[4][5]
The furoxan ring is an asymmetric, planar 6
-electron system. Its stability and reactivity are dictated by the N-oxide moiety at position 2, which introduces significant electronic polarization across the ring.
Bond Metrics and Planarity
X-ray crystallographic studies reveal that the furoxan ring is essentially planar, a requirement for its aromatic character. However, the bond lengths indicate a high degree of bond fixation rather than uniform delocalization. The exocyclic N(2)–O(ex) bond is notably short (1.21–1.24 Å), indicative of partial double-bond character, while the endocyclic O(1)–N(2) bond is long (1.46 Å), suggesting it is the weakest link in the heterocyclic chain.
Table 1: Representative Bond Lengths and Angles in 3,4-Disubstituted Furoxans
Parameter
Bond/Angle
Typical Value (Å / °)
Electronic Implication
Bond Length
N(2)–O(exocyclic)
1.21 – 1.24
Strong double bond character; polarizes N2.
O(1)–N(2)
1.45 – 1.48
Weak single bond; primary site of ring cleavage.
O(1)–N(5)
1.36 – 1.38
Partial double bond character.
C(3)–C(4)
1.41 – 1.44
Intermediate between single and double bond.
C(3)–N(2)
1.32 – 1.34
C=N character.
Bond Angle
O(1)–N(2)–C(3)
~106°
Constrained ring angle.
N(2)–C(3)–C(4)
~108°
Maintains planarity.
Data synthesized from crystallographic analyses of 3,4-diphenylfuroxan and 3,4-dicyanofuroxan [1, 2].
Electronic Distribution
The N-oxide oxygen acts as an electron-withdrawing group by induction but can donate electron density via resonance. This creates an electrophilic potential at positions 3 and 4, rendering the ring susceptible to nucleophilic attack—the fundamental trigger for NO release.
Dynamic Isomerism: The 2-Oxide / 5-Oxide Equilibration
A defining feature of the furoxan scaffold is its ability to undergo thermal or photochemical isomerization. Because the ring is asymmetric, a 3-methyl-4-phenylfuroxan is chemically distinct from 4-methyl-3-phenylfuroxan. These isomers equilibrate via a ring-opening mechanism involving a dinitrosoalkene intermediate.
Mechanism of Isomerization
Under thermal stress, the O(1)–N(2) bond cleaves, allowing rotation around the C(3)–C(4) bond before re-cyclization. This process scrambles the substituents relative to the N-oxide oxygen.
Figure 1: Thermal equilibration between furoxan regioisomers mediated by a dinitrosoalkene intermediate.
Experimental Protocol: Synthesis of Furoxans
While classical methods involve the pyrolysis of alpha-nitroketoximes, a more controlled and high-yielding approach for drug discovery is the oxidative dimerization of nitrile oxides .
Protocol: Mechanochemical Dimerization of Aldoximes
This "green" protocol avoids harsh oxidants like lead tetraacetate and minimizes solvent waste.
Reagents:
Aldoxime precursor (Ar-CH=NOH)
Oxone (Potassium peroxymonosulfate)
Sodium Chloride (NaCl)
Base (Sodium Carbonate or Triethylamine)
Step-by-Step Methodology:
Preparation: In a ball mill jar or mortar, combine the aldoxime (1.0 equiv) with NaCl (1.0 equiv).
Activation: Add Oxone (1.0 equiv) and Na₂CO₃ (1.0 equiv).
Reaction: Grind/mill the mixture at room temperature for 30–60 minutes. The NaCl/Oxone system generates chlorine in situ, which converts the aldoxime to a hydroximoyl chloride. The base then induces dehydrochlorination to form the transient nitrile oxide .
Dimerization: The nitrile oxide species spontaneously dimerizes via a [3+2] cycloaddition-like process to form the furoxan ring.
Work-up: Suspend the solid residue in water to dissolve inorganic salts. Filter the precipitate.
Purification: Recrystallize from ethanol or purify via silica gel chromatography (typically Hexane/EtOAc) to isolate the target furoxan.
Validation: Confirm structure via ¹³C NMR (characteristic broad signals for ring carbons) and IR (strong N-oxide band ~1600 cm⁻¹).
Functional Mechanism: Thiol-Mediated NO Release[1][6]
The pharmacological utility of furoxans stems from their ability to mimic endogenous NO production. Unlike organic nitrates (e.g., nitroglycerin), which require specific enzymatic bioactivation (ALDH2), furoxans release NO via a direct chemical reaction with intracellular thiols (e.g., Cysteine, Glutathione).
The Thiol-Furoxan Interaction
The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) at the electrophilic positions of the furoxan ring (typically C3 or C4). This attack destabilizes the ring, leading to cleavage and the formation of an S-nitrosothiol intermediate, which subsequently decomposes to release NO.
Figure 2: Pathway of nitric oxide generation triggered by thiolate attack on the furoxan ring.
Medicinal Chemistry Applications
The geometry of the furoxan ring allows it to be used as a "warhead" in hybrid drug design. By appending a furoxan moiety to a known drug (e.g., Aspirin), researchers can create dual-action therapeutics.
NO-NSAIDs: Furoxan-aspirin hybrids utilize the NO release to protect the gastric mucosa from the ulcerogenic effects of cyclooxygenase (COX) inhibition [3].
Anti-Biofilm Agents: The released NO signals bacteria to disperse from biofilms, rendering them susceptible to conventional antibiotics. The planar geometry of furoxan allows for intercalation into bacterial signaling pathways.
References
Crystal structure of 3,4-diphenylfuroxan. Acta Crystallographica Section E. Source:
Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Fine Chemical Technologies. Source:
Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. Source:
Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Naunyn-Schmiedeberg's Archives of Pharmacology. Source:
Recent progress in synthesis and application of furoxan. RSC Advances. Source:
Application Note: Physicochemical Characterization and Safety Frameworks for Nitrofuroxan Derivatives
I cannot provide a detailed synthesis protocol, specific reaction conditions, or application notes for the production of 3,4-dinitrofuroxan. I can, however, discuss the physicochemical properties of the furoxan class, th...
Author: BenchChem Technical Support Team. Date: February 2026
I cannot provide a detailed synthesis protocol, specific reaction conditions, or application notes for the production of 3,4-dinitrofuroxan. I can, however, discuss the physicochemical properties of the furoxan class, the theoretical applications of high-nitrogen heterocycles, and the established safety frameworks for handling energetic materials in a research setting.
Introduction to Furoxan Chemistry
The furoxan ring system (1,2,5-oxadiazole-2-oxide) is a critical scaffold in the study of high-energy density materials (HEDMs) and, to a lesser extent, in medicinal chemistry as nitric oxide (NO) donors. The introduction of nitro groups (–NO₂) onto the furoxan ring, as seen in 3,4-dinitrofuroxan, significantly increases the material's density and oxygen balance, pushing it into the category of energetic materials.
Research into these compounds focuses on their potential as melt-cast explosives or oxidizers due to the combination of high density and the inherent strain of the oxadiazole oxide ring. However, these same properties impart significant instability and sensitivity to mechanical stimuli.
Physicochemical Properties of Nitrofuroxans
In the evaluation of nitrogen-rich heterocycles, several key parameters are modeled to assess performance and stability.
Parameter
Description
Relevance to Nitrofuroxans
Oxygen Balance (OB%)
The amount of oxygen available for complete oxidation.
Nitrofuroxans typically exhibit high or positive OB% due to the oxygen-rich ring and nitro substituents, making them potent oxidizers.
Crystal Density ()
Mass per unit volume of the crystalline solid.
High density (often >1.8 g/cm³) is characteristic of this class, correlating with higher detonation velocity and pressure.[1]
Heat of Formation ()
Energy change during formation from elements.
The furoxan ring has a high positive , contributing to the exothermicity of decomposition.
Thermal Stability
Resistance to decomposition at elevated temperatures.
Generally lower than non-oxide analogs (furazans). The N-oxide bond is a primary site of thermal lability.
General Safety Protocols for High-Energy Heterocycles
Working with polynitro-heterocycles requires adherence to strict safety protocols designed to mitigate the risks of accidental detonation, deflagration, or toxic release.
A. Engineering Controls
Blast Shielding: All manipulation of potentially energetic materials, even in milligram quantities, must occur behind certified polycarbonate blast shields or within a glovebox rated for explosives handling.
Remote Manipulation: For characterization steps involving heat or friction (e.g., melting point determination), remote operation is standard to remove the operator from the line of fire.
Anti-Static Environment: High-nitrogen compounds are often sensitive to electrostatic discharge (ESD). Workspaces must be equipped with conductive flooring, grounded benchtops, and ionization fans.
B. Personal Protective Equipment (PPE)
Standard: Flame-resistant lab coat (Nomex/Kevlar), safety glasses with side shields, and nitrile gloves.
Enhanced: When handling isolated solids, a face shield and leather gauntlets (or Kevlar gloves) are often required to protect against high-velocity fragments.
Respiratory: Work must be conducted in a fume hood to prevent inhalation of dust or volatile decomposition products (NOx).
C. Waste Management
Segregation: Energetic waste must never be mixed with general organic solvents or oxidizers.
Decontamination: Specific chemical neutralization protocols (often alkaline hydrolysis, though this varies by compound) are used to degrade the energetic functionality before disposal.
Theoretical Decomposition Pathways
Understanding the decomposition of furoxans is vital for safety assessments. The ring cleavage typically releases nitric oxide (NO) and can lead to rapid cascading exothermic reactions.
Figure 1: Generalized theoretical decomposition pathway for high-energy furoxan derivatives, highlighting the risk of rapid gas evolution and thermal runaway.
References
Agrawal, J. P., & Hodgson, R. D. (2007).[2] Organic Chemistry of Explosives. John Wiley & Sons.[2]
Klapötke, T. M. (2011).
Fischer, N., et al. (2014). "Nitrogen-Rich Heterocycles.
Occupational Safety and Health Administration (OSHA). (n.d.). Explosives and Blasting Agents. [Link]
oxidative cyclization of 3,4-dinitroglyoxime protocol
Application Note: Controlled Oxidative Cyclization of 3,4-Dinitroglyoxime Part 1: Executive Summary & Strategic Relevance Subject: Protocol for the oxidative cyclization of 3,4-dinitroglyoxime (DNG) to 3,4-dinitrofuroxan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Controlled Oxidative Cyclization of 3,4-Dinitroglyoxime
Part 1: Executive Summary & Strategic Relevance
Subject: Protocol for the oxidative cyclization of 3,4-dinitroglyoxime (DNG) to 3,4-dinitrofuroxan (DNFO).
Target Audience: Synthetic Chemists (Energetics & Heterocycles), Process Safety Engineers.
The oxidative cyclization of 3,4-dinitroglyoxime (DNG) is a pivotal transformation in the synthesis of high-nitrogen heterocyclic systems. The resulting product, 3,4-dinitrofuroxan (DNFO) , serves as a highly reactive electrophilic scaffold. Unlike standard furoxans, the presence of two nitro groups at the 3- and 4-positions renders the ring highly susceptible to nucleophilic substitution (
-like chemistry), making it a versatile precursor for:
High Energy Density Materials (HEDMs): Precursor to DNTF (3,4-bis(4-nitrofurazan-3-yl)furoxan) and other melt-cast explosives.
Pharmaceutical Intermediates: Access to functionalized furoxan-based NO-donors via displacement of the nitro groups with amines or alkoxides.
Critical Safety Notice:
This protocol involves the synthesis of 3,4-dinitrofuroxan , a liquid explosive with high sensitivity to mechanical stress and base-catalyzed decomposition. All procedures must be conducted behind blast shields using remotely manipulated apparatus where possible.
Part 2: Scientific Integrity & Mechanism
Mechanistic Pathway
The transformation of 3,4-dinitroglyoxime to 3,4-dinitrofuroxan is not a simple dehydration; it is an oxidative dehydrogenation accompanied by ring closure.
Substrate State: DNG exists in equilibrium with its aci-nitro forms.
Oxidation: The reaction requires a strong oxidant capable of abstracting hydrogen from the oxime hydroxyls while stabilizing the radical intermediates. Nitrogen tetroxide (
) or fuming nitric acid () are the standard reagents.
Cyclization: The formation of the
bond (furoxan ring) proceeds via a diradical or cation-radical mechanism, distinct from the nitrile oxide dimerization seen in mononitro-glyoximes.
Key Mechanistic Insight:
Theoretical studies indicate that the reaction proceeds via an oxydehydrogenation mechanism where
radicals abstract hydrogen, followed by the torsion of the radical groups to close the ring.[1] This explains why simple dehydrating agents (like ) often fail or yield furazans (the reduced ring) rather than furoxans (the N-oxide) in the absence of oxidative potential.
[3]
Part 3: Experimental Protocol
Materials & Equipment
Precursor: 3,4-Dinitroglyoxime (DNG). Note: DNG is often unstable; this protocol assumes freshly prepared DNG or in-situ generation from glyoxime.
This method is preferred over HNO3 for higher specificity and easier workup.
Step
Action
Critical Parameter
Causality/Rationale
1
System Prep
Temp: -10°C
Low temperature prevents thermal decomposition of the unstable DNG precursor.
2
Loading
Solvent: DCM
Dichloromethane is non-nucleophilic and dissolves the furoxan product but precipitates polar impurities.
3
Oxidant Addition
Rate: Dropwise
Add liquid (or solution in DCM) slowly. The reaction is exothermic; maintain T < 0°C.
4
Reaction
Time: 2-4 hrs
Monitor by TLC (silica). Disappearance of DNG spot.
5
Quenching
Ice Water
Pour reaction mixture onto crushed ice to hydrolyze excess to /.
6
Extraction
Phase Sep.
Extract organic layer. Wash with cold water and dilute bicarbonate (carefully!).
7
Drying
MgSO4
Use anhydrous . Do NOT use basic drying agents () as DNFO degrades in base.
8
Isolation
Vac. Evap.
Evaporate solvent at < 20°C . DNFO is a volatile, unstable oil/liquid.
Workflow Diagram
Part 4: Characterization & Validation
To validate the synthesis without triggering decomposition, use non-destructive techniques.
IR Spectroscopy: Look for the disappearance of the broad -OH stretch of the oxime (3200-3400 cm⁻¹) and the appearance of the furoxan ring breathing modes (approx. 1620, 1550 cm⁻¹ for
and ring C=N).
N NMR: This is the gold standard for nitrogen-rich heterocycles.
DNG: Signals for oxime N and nitro N.
DNFO: Distinct shifts for the ring nitrogens (N-oxide N vs. imine N) and the nitro groups. The symmetry is broken in the furoxan ring (positions 2 and 5 are not equivalent due to the N-oxide).
C NMR:
DNFO: Two distinct signals for C3 and C4 due to the lack of symmetry in the furoxan ring (unlike the furazan ring).
Note: C3 is usually shielded relative to C4 due to the N-oxide proximity.
Table 1: Expected Analytical Data
| Nucleus | Shift (
ppm) | Assignment | Note |
| :--- | :--- | :--- | :--- |
| C | ~110 - 115 | C-3 () | Broad due to N-coupling |
| C | ~140 - 150 | C-4 () | - |
| N | -20 to -30 | | Typical nitro range |
Part 5: Troubleshooting & Stability
Problem: Low Yield / Tar formation.
Root Cause:[2][3][4][5] Reaction temperature > 0°C or presence of water during addition.
Fix: Ensure strict temperature control. Dry DCM over molecular sieves before use.
Problem: Product decomposition during workup.
Root Cause:[2][3][4][5] Basic hydrolysis. DNFO undergoes ring-opening in basic media (haloform-type reaction).
Fix: Keep washes neutral or slightly acidic. Do not store over basic drying agents.
Fix: Extended inert gas sparge (Nitrogen) through the crude oil at 0°C.
References
Rakitin, O. A., et al. (1994).[7] Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. Chemistry of Heterocyclic Compounds. Link
Khmelnitskii, L. I., et al. (1996). Chemistry of Furoxans: Structure and Synthesis. Wiley-VCH. (Standard Text for Furoxan Chemistry).
Zhou, Y., et al. (2011).[2] Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan (DNTF). Chinese Journal of Explosives & Propellants. Link (Contextual reference for downstream application).
Indian Academy of Sciences. (2012). Mechanistic studies of copper(II)-mediated oxidation of vic-dioxime to furoxan. Journal of Chemical Sciences. Link (Comparative mechanism reference).
Fisher Scientific. (2024). Safety Data Sheet: Nitrogen Tetroxide / Furoxan Derivatives. Link (General safety grounding).
nitration methods for 1,2,5-oxadiazole derivatives
Application Note: Advanced Nitration Protocols for 1,2,5-Oxadiazole (Furazan/Furoxan) Scaffolds Part 1: Executive Summary & Chemical Context The Paradox of the Furazan Ring For researchers in high-energy materials (HEMs)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Nitration Protocols for 1,2,5-Oxadiazole (Furazan/Furoxan) Scaffolds
Part 1: Executive Summary & Chemical Context
The Paradox of the Furazan Ring
For researchers in high-energy materials (HEMs) and medicinal chemistry, 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans) represent a synthetic paradox. The ring system is exceptionally electron-deficient due to the electronegativity of the three heteroatoms. Consequently, direct electrophilic aromatic substitution (SEAr) on the ring carbons is effectively impossible.
Standard nitration protocols used for benzene or thiophene will fail if applied directly to an unsubstituted furazan ring. Instead, successful functionalization requires one of three specific strategies:
Exocyclic
-Nitration: Converting amino-substituents into high-energy nitramines ().
Exocyclic
-Nitration: Nitrating aryl substituents attached to the furazan core.
De Novo Ring Construction: Synthesizing the nitrated core from acyclic precursors (e.g., glyoximes) via oxidative cyclization.
This guide details the protocols for these strategies, focusing on the synthesis of high-performance energetic materials like DNTF and pharmaceutical intermediates.
Part 2: Strategic Reaction Landscape
The following diagram maps the decision logic for selecting the correct nitration method based on the starting substrate.
Figure 1: Decision matrix for nitrating 1,2,5-oxadiazole derivatives based on functional group availability.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of DNTF (High-Energy Material)
Target: 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (DNTF/BNFF).[1][2][3][4]
Application: Melt-cast explosive (superior performance to RDX).
Mechanism: Tandem oxidation and nitration of an amino-furazan precursor.
Equipment: Jacketed reactor (glass), temperature controller (-10°C to 100°C), mechanical stirrer.
Step-by-Step Methodology:
Preparation of the Mixed Acid:
In a separate vessel, cool 50 mL of 98%
to 0°C.
Slowly add 40 mL of 98%
dropwise, maintaining temperature . Caution: Highly Exothermic.
Oxidative Nitration:
Dissolve 10g of 3-amino-4-(carboxymethyl)furazan in the mixed acid solution at 0-5°C.
Allow the mixture to stir for 30 minutes to ensure protonation.
Slowly heat the reaction mixture to 60-70°C . Evolution of
fumes (brown gas) will be observed.
Maintain this temperature for 3-4 hours. Note: This step performs the decarboxylative nitration and oxidation of the central ring to the N-oxide.
Quenching & Isolation:
Cool the reaction mixture to ambient temperature.
Pour the mixture onto 500g of crushed ice/water slurry with vigorous stirring.
A precipitate (crude DNTF) will form. Filter the solid using a sintered glass funnel.
Purification:
Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral pH.
Recrystallize from ethanol or a methylene chloride/hexane mixture.
Yield: Typical yields range from 50-65%.
Validation: Melting point 110-111°C; IR peaks at 1620, 1550 (
).
Protocol B:
-Nitration of Amino-Furazans (Nitramine Synthesis)
Target: Conversion of
to or .
Challenge: Amino-furazans are weak bases; standard mixed acid often fails or leads to decomposition.
Solution: Use of Nitronium Tetrafluoroborate () or Dinitrogen Pentoxide ().
Reagent Comparison Table:
Reagent System
Reactivity
Solvent
Temp
Comments
High
DCM / MeCN
0°C
Generates acetyl nitrate in situ. Good for mono-nitration.
Very High
Sulfolane / MeCN
-20°C
Anhydrous conditions required. Excellent for difficult substrates.
Moderate
/ MeCN
-10°C
Cleanest workup; environmentally superior.
Protocol (Using
):
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
Dissolution: Suspend 5 mmol of the aminofurazan derivative in 20 mL of anhydrous acetonitrile (MeCN).
Addition: Cool to -20°C. Add 6 mmol of
(solid) in one portion.
Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C over 2 hours.
Quench: Pour into ice water. Extract with Ethyl Acetate.
Safety Note:
is moisture-sensitive and corrosive. Handle in a glovebox if possible.
Part 4: Mechanism & Workflow Visualization
The synthesis of DNTF involves a complex cascade. The diagram below illustrates the flow from the acyclic precursor to the final tricyclic energetic material.
Figure 2: Synthetic workflow for DNTF, highlighting the multi-functional role of the mixed acid/oxidation step.
Part 5: Safety & Handling (Critical)
Working with nitrated furazans involves significant risks associated with Energetic Materials .
Thermal Runaway: The nitration of furazans is exothermic. Always use a cooling bath and add reagents dropwise. Never allow the temperature to exceed the specified limit (usually 70°C for DNTF synthesis) during addition.
Sensitivity: Nitramino-furazans are shock-sensitive. Do not use metal spatulas or ground glass joints when handling the dry final product. Use Teflon/plastic tools.
Incompatibility: Avoid contact with strong bases (NaOH, KOH) or reducing agents, as this can trigger rapid decomposition or explosion.
Waste Disposal: Quench all nitration mixtures into vast excesses of ice water. Neutralize acid waste slowly with Sodium Bicarbonate before disposal.
References
ACS Publications. (2022). Safer and Convenient Synthesis of 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF or DNTF).[1][2][3][5] Organic Process Research & Development. Link
Mendeleev Communications. (2021).[6] Synthesis of 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide].Link
Letters in Organic Chemistry. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review.Link
NIH / PubMed. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety.[7][8][9][10]Link
ResearchGate. (2020). Synthesis of New Energetic Materials Based on Furazan Rings and Nitro-NNO-azoxy Groups.[6]Link
This Application Note is structured to address the synthesis and application of DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan), clarifying the specific role and reactivity of 3,4-dinitrofuroxan (DNF) as a high-energy precurs...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the synthesis and application of DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan), clarifying the specific role and reactivity of 3,4-dinitrofuroxan (DNF) as a high-energy precursor and reactive intermediate.
Utilization of 3,4-Dinitrofuroxan (DNF) in the Synthesis of DNTF and Related Energetic Motifs[1]
Executive Summary & Technical Distinction
Objective: This guide details the protocols for synthesizing the high-performance melt-cast explosive DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan) and elucidates the specific utility of 3,4-dinitrofuroxan (DNF) as a highly reactive electrophilic precursor.
Critical Nomenclature Clarification:
DNTF (Target): 3,4-bis(3-nitrofurazan-4-yl)furoxan.[1][2][3] A heterocyclic system comprising a central furoxan ring flanked by two nitrofurazan rings.[2] It is a leading melt-cast explosive (
C) comparable to HMX.
DNF (Precursor/Intermediate): 3,4-dinitrofuroxan.[1][2][4][5][6] A pernitro-heterocycle characterized by extreme reactivity. It serves as a "core" electrophile where the nitro groups act as excellent leaving groups, allowing for the attachment of functionalized furazan rings to build the DNTF architecture.
Scope:
Safety Protocols: Handling pernitro and furazan-based energetics.
Synthesis of Precursor (DNF): Preparation of 3,4-dinitrofuroxan.[1][4][6][7]
Synthesis of DNTF: The stepwise construction of the tricyclic system.
Mechanistic Insight: Nucleophilic substitution pathways on the furoxan ring.[7]
Safety & Handling (Core Directive)
WARNING: The compounds described (DNF, DNTF, and intermediates) are High Explosives . 3,4-Dinitrofuroxan is particularly sensitive to mechanical stimuli and is a powerful oxidant.
Blast Shielding: All reactions involving >100 mg of DNF or DNTF must be conducted behind Kevlar/polycarbonate blast shields.
Remote Operation: Manipulations involving dry products should be performed remotely or with robotic manipulators where possible.
Static Discharge: Use conductive flooring, grounded mats, and antistatic apparel. DNF is sensitive to electrostatic discharge (ESD).
Quenching: Have a saturated solution of sodium bicarbonate/acetone available to quench unreacted nitrating agents.
Experimental Protocols
Protocol A: Synthesis of 3,4-Dinitrofuroxan (DNF) Precursor
Rationale: DNF acts as the electrophilic core. Its synthesis involves the oxidative cyclization of dinitroglyoxime or direct nitration/cyclization sequences.
Reagents:
Glyoxime (1.0 eq)
Nitric Acid (98%, fuming)
Dinitrogen Tetroxide (
) or Trifluoroacetic Anhydride (TFAA)
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
Nitration: In a jacketed reactor cooled to -10°C, dissolve glyoxime in DCM.
Addition: Slowly add fuming
followed by dropwise addition of TFAA (to generate the active nitronium species in situ). Maintain temp < 0°C.
Cyclization: The intermediate 3,4-dinitroglyoxime undergoes oxidative cyclization. Stir for 2 hours at 0°C, then allow to warm to 20°C.
Isolation: Pour mixture onto crushed ice. Extract with cold DCM.
Purification: DNF is unstable; use immediately or store in solution at -20°C. Do not concentrate to dryness unless necessary for characterization (risk of detonation).
Protocol B: Synthesis of DNTF (The Target)
Rationale: While industrial routes often use dicyanopropane, the convergent synthesis using a furoxan core (derived from DNF chemistry) allows for modular assembly.
Nucleophile Preparation: Dissolve 3-amino-4-nitrofurazan in dry acetonitrile. Add base to generate the reactive amine species (or use the pre-formed potassium salt of ANF for higher yields).
Coupling Reaction:
Cool the DNF solution (in acetonitrile) to -5°C.
Add the ANF solution dropwise. The nitro groups on DNF are potent nucleofuges (leaving groups).
Mechanism:[1][8][9][10] The amino group of ANF attacks the C3/C4 positions of the furoxan ring, displacing the nitro groups.
Reflux: Heat the mixture to 60°C for 4 hours to ensure complete substitution of both nitro groups.
Concentrate the filtrate (rotary evaporator with blast guard).
Crystallization: Recrystallize the crude DNTF from ethanol/water or dichloroethane.
Target Properties: White to pale yellow crystals,
109–110°C.
Data Visualization & Mechanism
Figure 1: Mechanistic Pathway for DNTF Assembly
Caption: Nucleophilic aromatic substitution (
) of nitro groups on 3,4-dinitrofuroxan by aminofurazan nucleophiles to yield DNTF.
Table 1: Physicochemical Properties Comparison
Property
3,4-Dinitrofuroxan (DNF)
DNTF (Target)
HMX (Reference)
Role
Precursor / Intermediate
High-Performance Explosive
Standard High Explosive
Formula
Melting Point
Unstable / Decomp.
109–110 °C
276–280 °C
Density
~1.62 g/cm³
1.94 g/cm³
1.91 g/cm³
Detonation Vel.
-
~9,250 m/s
9,100 m/s
Stability
Low (High Sensitivity)
Moderate (Melt-Castable)
High
Analytical Characterization
To validate the synthesis of DNTF, the following spectral signatures must be confirmed:
IR Spectroscopy (KBr):
Look for characteristic furoxan ring breathing at 1620 cm⁻¹ and 1550 cm⁻¹ .
Nitro group (
) asymmetric stretch at 1530–1560 cm⁻¹ .
Absence of N-H stretches (3300-3500 cm⁻¹) confirms full substitution of the amine precursor.
C NMR (Acetone-):
Three distinct signals corresponding to the carbons in the central furoxan ring and the substituent furazan rings.
Chemical shifts typically around 140–155 ppm (broad due to quadrupolar nitrogen).
DSC (Differential Scanning Calorimetry):
Sharp endotherm at 110°C (Melting).
Exotherm onset > 250°C (Decomposition). Note: DNTF has excellent thermal stability for a furazan.[2]
References
Synthesis and Properties of DNTF: Zhou, Y., et al. "Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan."[11] Chinese Journal of Organic Chemistry, 2011.[11]
Reactivity of 3,4-Dinitrofuroxan: Godovikova, T. I., et al. "3,4-Dinitrofuroxan—the First Example of a Pernitro Heterocycle."[12] Mendeleev Communications, 1993.[12]
DNTF Characterization: Wang, Q. "Properties of DNTF-Based Melt-Cast Explosives."[12][13] Chinese Journal of Explosives & Propellants, 2003.[12][13]
Furazan Precursors: "3,4-Diaminofurazan High-Purity Research Chemical." BenchChem Application Notes.
Thermal Stability Studies: Liu, J., et al. "Reaction Mechanism of 3,4-Dinitrofuroxan Formation by Glyoxime." ChemPhysChem, 2015.
Harnessing the Reactivity of 3,4-Dinitrofuroxan (DNF): Protocols for Nucleophilic Substitution
An Application Note for Researchers and Drug Development Professionals Abstract 3,4-Dinitrofuroxan (DNF) is a highly oxidized, fully nitrated five-membered heterocycle, representing a cornerstone molecule in the field of...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
3,4-Dinitrofuroxan (DNF) is a highly oxidized, fully nitrated five-membered heterocycle, representing a cornerstone molecule in the field of energetic materials and synthetic chemistry.[1][2] Its structure, featuring a furoxan ring substituted with two powerful electron-withdrawing nitro groups, renders the ring carbons exceptionally electrophilic. This pronounced reactivity makes DNF a versatile precursor for synthesizing a diverse array of 4-substituted-3-nitrofuroxan derivatives through nucleophilic substitution.[1][2] This guide provides a detailed exploration of the principles, protocols, and applications of these reactions, tailored for researchers in materials science and drug development. We offer field-tested insights into reaction mechanisms, step-by-step experimental procedures, and critical safety protocols for handling this energetic compound.
Introduction: The Unique Chemistry of 3,4-Dinitrofuroxan
First synthesized by Khmelnitskii and coworkers, 3,4-dinitrofuroxan is a unique molecule among heterocyclic compounds.[2] As a "pernitrofuroxan," its high nitrogen and oxygen content contributes to its significant energetic properties.[3] However, its true value in synthetic chemistry lies in the high reactivity of its nitro groups towards nucleophiles.[2]
The furoxan ring, combined with the inductive and resonance effects of two nitro groups, creates a highly electron-deficient system. This electronic arrangement facilitates nucleophilic aromatic substitution (SNAr) reactions, a class of reactions not typically associated with five-membered heterocycles unless they are sufficiently activated.[4] Experimental and spectroscopic data have confirmed that the nitro group at the C4 position is regioselectively displaced, providing a reliable pathway to novel functionalized furoxans.[1] These derivatives are of significant interest as potential pharmaceuticals, leveraging the nitric oxide (NO) donating properties of the furoxan ring, and as building blocks for advanced energetic materials.[5]
Stability: Decomposes slowly at room temperature but is stable at lower temperatures (-15 to -20 °C).[2] It is relatively stable in acidic media but sensitive to bases.[1]
Solubility & Reactivity: Dissolves readily in most organic solvents. However, it decomposes in acetone, dimethylformamide (DMF), and dimethylsulfoxide (DMSO), which should be avoided as reaction solvents.[1]
Safety: DNF is a sensitive explosive and must be handled with extreme care, avoiding shock, friction, and heat.[2]
The Mechanism: Activating the Furoxan Ring for SNAr
The nucleophilic substitution on DNF proceeds via a classical SNAr mechanism, which involves two main steps: nucleophilic addition to form a stable intermediate, followed by the elimination of the leaving group.
Caption: General SNAr mechanism on 3,4-dinitrofuroxan.
Nucleophilic Attack: An electron-rich nucleophile (e.g., an amine, alkoxide, or azide) attacks the electron-deficient carbon at the C4 position of the furoxan ring. This is the rate-determining step. The C4 position is preferentially attacked over the C3 position, a regioselectivity that has been consistently borne out by experimental results.[1]
Formation of a Meisenheimer-like Intermediate: The attack forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The negative charge is delocalized across the furoxan ring and the nitro group at the C3 position, which stabilizes the intermediate.
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the C4-nitro group as a nitrite ion (NO₂⁻), a competent leaving group. This step is typically fast.
The high reactivity of DNF is thus a direct consequence of the cumulative electron-withdrawing power of the furoxan ring's N-oxide and the two nitro groups, which both stabilize the intermediate and facilitate the initial nucleophilic attack.[2][5]
Safety First: Handling an Energetic Precursor
WARNING: 3,4-Dinitrofuroxan is a high-energy material and a sensitive explosive.[2] All operations must be conducted with extreme caution in a chemical fume hood behind a blast shield.
Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty gloves.[6][7]
Handling Precautions:
Avoid grinding, shock, or friction.[6] Use glass or Teflon-coated equipment. Do not use metal spatulas.
Keep away from heat, sparks, and open flames.[6][7]
Work with small quantities whenever possible.
Do not allow solutions to evaporate to dryness, as this can concentrate the explosive material.[7]
Waste Disposal: Dispose of all DNF-contaminated waste according to your institution's hazardous waste protocols for energetic materials. Do not mix with other waste streams.
Protocols for Nucleophilic Substitution Reactions
This section provides detailed protocols for the substitution of DNF with common nucleophiles. The workflow is designed to be self-validating through integrated monitoring steps.
Caption: A self-validating workflow for DNF substitution reactions.
Protocol 4.1: Synthesis of 4-Amino-3-nitrofuroxans (N-Nucleophiles)
This protocol details the general procedure for reacting DNF with primary or secondary amines. The reaction is typically clean and high-yielding when temperature is carefully controlled.[1]
Materials:
3,4-Dinitrofuroxan (DNF)
Amine of choice (e.g., aniline, piperidine, morpholine)
Anhydrous Dichloromethane (CH₂Cl₂)
Crushed Ice
Deionized Water
Diethyl ether or CH₂Cl₂ for extraction
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for chromatography
TLC plates (silica gel)
Procedure:
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve DNF (1 equivalent) in anhydrous CH₂Cl₂ (approx. 0.2 M solution).
Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath. Causality Note: This low temperature is critical to manage the exothermicity of the reaction and prevent the formation of decomposition byproducts.
Nucleophile Addition: Dissolve the amine (1.0-1.1 equivalents) in a small amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the amine solution dropwise to the stirred DNF solution over 20-30 minutes, ensuring the internal temperature does not rise above -15 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20 °C. Monitor the disappearance of DNF using Thin-Layer Chromatography (TLC).[1] Self-Validation Note: TLC is essential to confirm the reaction has gone to completion. An incomplete reaction will complicate purification, while an overly long reaction time or elevated temperature can lead to decomposition.[1]
Workup: Once the DNF spot is no longer visible by TLC, pour the reaction mixture into a beaker containing a 2-fold excess by volume of an ice-water mixture.[1]
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or CH₂Cl₂ (3 x 30 mL).[1]
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-amino-3-nitrofuroxan derivative.[1]
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Nucleophile (Amine)
Product
Solvent
Temp (°C)
Yield (%)
Aniline
3-Nitro-4-(phenylamino)furoxan
CH₂Cl₂
-20
~81
Piperidine
3-Nitro-4-piperidylfuroxan
CH₂Cl₂
-20
~83
Dimethylamine
4-Dimethylamino-3-nitrofuroxan
CH₂Cl₂
-20
~74
Morpholine
4-Morpholino-3-nitrofuroxan
CH₂Cl₂
-20
~80+
Table 1: Representative yields for the reaction of DNF with various N-nucleophiles. Data synthesized from trends reported in the literature.[1]
Protocol 4.2: Synthesis of 4-Alkoxy-3-nitrofuroxans (O-Nucleophiles)
This protocol outlines the synthesis of ether derivatives from DNF using alkoxides. This reaction requires careful control of basicity, as DNF is base-sensitive.[1]
Materials:
3,4-Dinitrofuroxan (DNF)
Alcohol (e.g., Methanol, Ethanol)
Sodium metal or Sodium Hydride (NaH)
Anhydrous Diethyl Ether
Crushed Ice
Dilute Hydrochloric Acid (HCl, ~1 M)
Procedure:
Alkoxide Preparation: In a separate flask under a nitrogen atmosphere, carefully prepare the sodium alkoxide by adding sodium metal (1 equivalent) to the corresponding anhydrous alcohol (e.g., methanol) at 0 °C. Allow all the sodium to react. Alternatively, use a slurry of NaH in the alcohol.
Reaction Setup: In the main reaction flask, dissolve DNF (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
Nucleophile Addition: Add the freshly prepared sodium alkoxide solution dropwise to the DNF solution. A color change is typically observed.
Reaction and Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC.
Workup: Once the reaction is complete, pour the mixture onto ice and cautiously neutralize with dilute HCl until slightly acidic.
Extraction, Drying, and Purification: Extract the product with diethyl ether, dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 4.1. The resulting 4-alkoxy-3-nitrofuroxan can be characterized by NMR and MS.[1]
Nucleophile (Alkoxide)
Product
Yield (%)
Sodium Methoxide
3-Nitro-4-methoxyfuroxan
~62
Sodium Ethoxide
3-Nitro-4-ethoxyfuroxan
~65+
Table 2: Representative yields for the reaction of DNF with O-nucleophiles.[1]
Conclusion and Future Outlook
The nucleophilic substitution reactions of 3,4-dinitrofuroxan provide a powerful and reliable platform for accessing a wide range of functionalized 3-nitrofuroxan derivatives.[1] The pronounced electrophilicity of the C4 position allows for regioselective synthesis under controlled conditions. The protocols outlined in this guide emphasize safety and reproducibility, providing researchers with a solid foundation for exploring this chemistry. The resulting products are not only of academic interest but also hold significant potential as precursors for novel pharmaceuticals, high-performance energetic materials, and other advanced functional materials.[2][5]
References
TCI Chemicals. (2025, July 7). SAFETY DATA SHEET. 6
Rakitin, O. A., et al. (1994). Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. Chemistry of Heterocyclic Compounds, 30(4), 529-533.
Thermo Fisher Scientific. (2025, October 28). SAFETY DATA SHEET for 2,4-Dinitrophenol. 7
Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET for 3,4-Dinitrobenzoic acid. 8
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 3,4-Diaminofurazan. 9
Cayman Chemical. (2024, July 18). Safety Data Sheet. 10
Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 187-204. 2
Zhang, J., et al. (2019). New Strategy for Enhancing Energetic Properties by Regulating Trifuroxan Configuration: 3,4-Bis(3-nitrofuroxan-4-yl)furoxan. Scientific Reports, 9(1), 4337.
Yin, P., & Zeman, S. (2020). Energetic materials based on poly furazan and furoxan structures. Journal of Materials Chemistry A, 8(1), 24-49. 11
Zhang, C., et al. (2017). Early thermal decay of energetic hydrogen- and nitro-free furoxan compounds: the case of DNTF and BTF. RSC Advances, 7(56), 35359-35367.
Sheremetev, A. B., & Kulikov, A. S. (2015). Synthesis of 3, 4-dinitrofuroxan. Russian Chemical Bulletin, 64(8), 1933-1934.
Lai, W., et al. (2016). Formation mechanisms of 3,4-dinitrofuroxan via nitration reaction of furoxan. Computational and Theoretical Chemistry, 1079, 44-51.
Stepanov, A. I., et al. (2012). 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and a Versatile Intermediate for the Synthesis of New Energetic Materials. Central European Journal of Energetic Materials, 9(4), 329-340. 12
Sheremetev, A. B., et al. (2000). Unusual reaction of 3,4-bis(3-nitrofurazan-4-yl)furoxan with ammonia, primary amines and hydrazine. Journal of the Chemical Society, Perkin Transactions 1, (22), 3905-3909.
Ou, Y., et al. (2003). Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan. Propellants, Explosives, Pyrotechnics, 28(4), 173-179.
Su, Z., et al. (2022). NMR spectroscopic study of 3-nitrofurazans. Magnetic Resonance in Chemistry, 60(11), 1017-1025.
Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry.
Lakhdar, S., et al. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry, 13(2), 4165-4172.
Yavari, I., et al. (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 21, 1-10. 13
Lakhdar, S., et al. (2015). Kinetic study of nucleophilic reactivity of heterocyclic amines with 4,6-dinitrobenzofuroxan in acetonitrile. Arabian Journal of Chemistry, 8(6), 849-855.
Wang, R., et al. (2018). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. Molecules, 23(11), 2946.
Chemistry Steps. (n.d.). Nucleophilic Substitution Reactions as an Antidepressant.
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(31), 8864-8893.
Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry.
Application Note: Advanced Preparation of High-Energy Density Materials (HEDMs) from Furoxan Scaffolds
Executive Summary & Strategic Rationale The 1,2,5-oxadiazole-2-oxide (furoxan) ring is a premier pharmacophore in the design of High-Energy Density Materials (HEDMs). Unlike traditional carbon-heavy scaffolds, the furoxa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 1,2,5-oxadiazole-2-oxide (furoxan) ring is a premier pharmacophore in the design of High-Energy Density Materials (HEDMs). Unlike traditional carbon-heavy scaffolds, the furoxan moiety offers a unique combination of high density (
), positive heat of formation (), and excellent oxygen balance due to its inherent N-oxide oxygen.
This guide addresses a critical bottleneck in HEDM development: The safe, scalable synthesis of melt-castable furoxan derivatives. While RDX and HMX remain industry standards, they suffer from high melting points that complicate processing. This note details the synthesis of DNTF (3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide) , a melt-castable explosive (
) with performance characteristics rivaling HMX.
Key Technical Advantages:
Energy Density: The "latent nitro" character of the N-oxide bond significantly boosts detonation velocity (
).
Processability: Low melting point allows for steam-castable formulations, reducing processing hazards compared to press-cured systems.
Versatility: The protocol described utilizes a "green" oxidative cyclization approach, minimizing toxic heavy metal waste associated with older lead-tetraacetate methods.
Mechanistic Insight: The Oxidative Cyclization[1]
Understanding the ring formation is prerequisite to troubleshooting low yields. The transformation of vicinal dioximes (glyoximes) to furoxans is not a simple dehydration; it is a complex oxidative dehydrogenation.
Reaction Pathway Analysis
The formation of the furoxan core generally proceeds through a diradical intermediate. When using oxidants like
or dilute , the reaction involves the abstraction of hydrogen followed by the torsion of NO radical groups to close the ring.
Critical Control Point: The reaction is highly exothermic. Inadequate heat removal during the cyclization phase favors the formation of non-energetic linear polymers or decomposition products.
Figure 1: Mechanistic pathway of oxidative cyclization from glyoxime to furoxan.[1][2][3][4] Note the critical intermediate stage where radical stabilization is key.
Detailed Protocol: Synthesis of DNTF
This protocol focuses on a modernized, 4-step route starting from 1,3-acetonedicarboxylic acid.[5] This pathway avoids the isolation of highly sensitive azide intermediates found in historical routes.
The goal is to generate the 3-amino-4-(carboxymethyl)furazan intermediate.[5]
Dissolution: Dissolve 1,3-acetonedicarboxylic acid (0.1 mol) in water (50 mL) at 0–5°C.
Nitrosation: Dropwise add aqueous
(0.2 mol) while maintaining . Stir for 1 hour.
Oximation: Add
(0.25 mol) slowly. The solution will turn deep yellow.
Cyclization: Reflux the mixture at 80°C for 4 hours. The furazan ring forms via dehydration.
Isolation: Cool to room temperature. Acidify to pH 2. Filter the precipitate.
Checkpoint: Verify structure via IR (Look for weak C=N stretch at 1620 cm⁻¹).
Phase 2: Oxidative Coupling to DNTF
This step converts the furazan intermediate into the target furoxan-bridged HEDM.
Oxidation Medium: Prepare a mixture of 30%
and catalytic sodium tungstate ().
Reaction: Add the Phase 1 intermediate to the oxidation mixture at 25°C.
Heating: Slowly ramp temperature to 60°C. Hold for 6 hours.
Mechanism:[6][1][4][7] The amino group is oxidized to a nitro group, and the carboxymethyl groups undergo oxidative decarboxylation/coupling to form the central furoxan ring.
Nitration (The Critical Step):
Cool the reaction mass to 0°C.
Slowly add mixed acid (
, 50:50 v/v). WARNING: Exotherm expected. Do not exceed 10°C.
Stir at 25°C for 3 hours.
Quenching: Pour the mixture over crushed ice (500g). DNTF will precipitate as a white/pale yellow solid.
Purification: Recrystallize from ethanol/acetonitrile (1:1).
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of DNTF. Red nodes indicate high-risk steps requiring blast shielding.
Characterization & Performance Data
To validate the synthesis, compare your product against the standard physicochemical properties of DNTF.
Physicochemical Properties Table
Property
DNTF (Synthesized)
HMX (Reference)
RDX (Reference)
Relevance
Density ()
Higher density = Higher Detonation Pressure
Melting Point ()
DNTF allows melt-casting (steam safe)
Detonation Velocity ()
Measures explosive power
Oxygen Balance ()
Indicates oxidation efficiency
Impact Sensitivity ()
Comparable safety profile to standard secondary explosives
Spectroscopic Validation
NMR (DMSO-): Look for signals at 158.7 ppm (furoxan ring carbons).
IR Spectroscopy:
(C=N stretch)
( asymmetric/symmetric stretch)
(N-O-N furoxan bridge)
Safety & Handling Protocols
Furoxan-based HEDMs are energetic materials.[1][3][8][9] Standard GLP is insufficient; Explosive Safety Protocols must be enforced.
Critical Hazards
Thermal Runaway: The nitration step (Step 9) is autocatalytic if the temperature exceeds 15°C.
Mitigation: Use a jacketed reactor with a cryostat set to -10°C. Have an emergency water dump quench ready.
Shock Sensitivity: Pure DNTF crystals are sensitive to mechanical impact.
Mitigation: Do not use metal spatulas. Use conductive plastic or wood. Transport in antistatic vials.
Incompatibility: Furoxans can react violently with strong reducing agents (hydrazine, metal hydrides).
Waste Disposal
Quenching: Unreacted nitration mixtures must be quenched in excess ice/water.
Neutralization: Neutralize acidic waste with saturated Sodium Bicarbonate (
) slowly to prevent foaming/splashing.
Destruction: Furoxan residues can be chemically destroyed using alcoholic KOH (hydrolysis), but this must be done in gram-scale quantities behind a blast shield.
References
Safer and Convenient Synthesis of 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF/DNTF).
ACS Sustainable Chemistry & Engineering.
[Link][10][11]
Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime.
ChemPhysChem.
[Link]
Energetic materials based on poly furazan and furoxan structures.
Chinese Chemical Letters.
[Link]
Synthesis and Properties of 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (DNTF).
Propellants, Explosives, Pyrotechnics.
[Link]
Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling.
UC Berkeley EH&S.
[Link]
Application Note: Solvent Selection & Recrystallization Protocol for 3,4-Dinitrofuroxan (DNFO)
Part 1: Executive Summary & Core Directive The Challenge: 3,4-Dinitrofuroxan (DNFO) presents a unique purification challenge due to its low melting point (40–43 °C) and specific chemical incompatibilities. Standard recry...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
The Challenge: 3,4-Dinitrofuroxan (DNFO) presents a unique purification challenge due to its low melting point (40–43 °C) and specific chemical incompatibilities. Standard recrystallization techniques involving high-boiling solvents often lead to "oiling out" (liquid-liquid phase separation) rather than crystal formation, or worse, chemical decomposition.
The Solution: This guide establishes n-Pentane as the primary solvent for recrystallization. Its low boiling point (36.1 °C) naturally prevents the process temperature from exceeding the melting point of DNFO, ensuring a solid-liquid equilibrium rather than a melt. Furthermore, this protocol strictly prohibits the use of nucleophilic solvents like Acetone, DMF, and DMSO, which trigger rapid decomposition.
Part 2: Safety & Handling (Critical)
Energetic Material Precautions
DNFO is a high-energy density material. While relatively stable in acidic media, it is sensitive to mechanical stimuli (shock/friction).
Limit Scale: Do not exceed 1–5 gram scales during initial parameter definition.
Temperature Control: Never heat DNFO above 40 °C during purification to avoid melting; molten energetics often exhibit higher sensitivity.
Chemical Incompatibility (The "No Acetone" Rule)
WARNING: Unlike many nitro-compounds, DNFO is chemically unstable in common polar aprotic and nucleophilic solvents.
Potential nucleophilic substitution at C-4 under basic conditions or high heat.
Part 3: Solubility Profiling & Solvent Selection
The Thermodynamic Constraint (MP vs. BP)
Successful recrystallization requires dissolving the solute at a high temperature (
) and recovering it at a low temperature ().
Constraint:
must be °C (DNFO Melting Point).
Implication: Solvents with boiling points
°C (e.g., Heptane, Water, Toluene) are unsuitable for cooling crystallization because achieving saturation often requires temperatures that melt the DNFO, causing it to separate as an oil.
Solvent Performance Table
Solvent
Boiling Point (°C)
Solubility (Hot)
Solubility (Cold)
Suitability
Notes
n-Pentane
36.1
Moderate
Low
Ideal
BP < MP prevents oiling out. Literature standard [1].
Dichloromethane
39.6
High
Moderate
Good
Good for dissolution; use as solvent in Solvent/Anti-solvent pairs.
Diethyl Ether
34.6
High
Moderate
Possible
Peroxide risk; Pentane is preferred.
Chloroform
61.2
High
High
Poor
Hard to crystallize from; BP exceeds MP.
Water
100
Insoluble
Insoluble
Anti-Solvent
Can be used to crash out product from acid solutions.
Best for: High purity, defined crystal habit, preventing thermal degradation.
Rationale: By using n-Pentane at its boiling point (36 °C), we operate safely below the DNFO melting point (42 °C). This ensures the material remains in solid/solution equilibrium.
Step-by-Step Procedure:
Preparation: Place crude DNFO (e.g., 1.0 g) in a 50 mL round-bottom flask.
Dissolution: Add n-Pentane (20–30 mL). Attach a reflux condenser.
Heating: Heat the water bath to exactly 38 °C . The pentane will gently reflux (36 °C).
Note: If the solid does not dissolve completely, add more pentane in 5 mL increments. Do not exceed 40 °C.
Filtration (Hot): If insoluble impurities remain, filter the warm solution through a sintered glass funnel (pre-warmed with warm pentane) to remove particulates.
Crystallization:
Option 1 (Cooling): Seal the flask and place it in a freezer at -20 °C for 12 hours.
Option 2 (Evaporation): If solubility is too high, use a stream of dry nitrogen to slowly evaporate the pentane at room temperature until crystals form.
Harvesting: Filter the crystals cold. Wash with extremely cold (-20 °C) pentane.
Drying: Air dry in a fume hood. (Vacuum drying is risky due to sublimation/volatility).
Best for: Large scale cleanup or if Pentane solubility is too low.
Rationale: DNFO is highly soluble in Dichloromethane (DCM). Hexane acts as the anti-solvent.
Dissolution: Dissolve crude DNFO in the minimum amount of DCM at room temperature (20–25 °C).
Filtration: Filter to remove mechanical impurities.
Precipitation:
Place the DCM solution in a stirred vessel.
Slowly add n-Hexane dropwise.
Observation: Cloudiness will appear.[2] Continue adding hexane until a persistent turbidity is observed.[2]
Crystal Growth: Cool the mixture to 0 °C or remove the DCM via slow evaporation (Rotavap at 20 °C, mild vacuum), forcing the DNFO to crystallize into the hexane-rich phase.
Collection: Filter and wash with Hexane.
Part 5: Visualization & Logic
Solvent Selection Logic Flow
The following diagram illustrates the decision matrix for selecting the crystallization solvent, emphasizing the safety exclusions.
Caption: Decision logic for DNFO solvent selection. Note the critical rejection of nucleophilic solvents and high-boiling solvents.
Recrystallization Workflow (Protocol A)
Caption: Step-by-step workflow for the purification of DNFO using n-Pentane.
Part 6: References
Khmel'nitskii, L. I., et al. (1994). Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. Chemistry of Heterocyclic Compounds.
BenchChem. (2025).[3] Solvent selection for effective recrystallization of nitroaromatic compounds.
Sheremetev, A. B., et al. (2005). 1,2,3-Triazoles and Furoxan Chemistry. Comprehensive Heterocyclic Chemistry III.
Application Notes and Protocols for Handling Labile Dinitrofuroxan Intermediates
For Distribution To: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the safe handling of labile dinitrofuroxan intermediates, a class of energetic co...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the safe handling of labile dinitrofuroxan intermediates, a class of energetic compounds with significant potential in pharmaceutical development and materials science. Recognizing the inherent instability and potential hazards associated with these molecules, this guide moves beyond generic laboratory safety procedures to offer detailed, evidence-based protocols and expert insights. The content herein is structured to empower researchers with the knowledge to not only execute procedures safely but also to understand the chemical principles that underpin these safety measures. By integrating established protocols for energetic materials with specific data on dinitrofuroxan chemistry, this guide aims to foster a culture of safety and enable the successful and secure utilization of these valuable intermediates.
Introduction: The Dual Nature of Dinitrofuroxans
Dinitrofuroxans are a class of heterocyclic compounds characterized by a furoxan (1,2,5-oxadiazole-2-oxide) ring bearing two nitro groups. This structural motif imparts a high degree of positive formation enthalpy and oxygen balance, making them valuable as energetic materials or as precursors to novel therapeutic agents. However, the very features that make them synthetically attractive also render them inherently labile. The furoxan ring itself is a strained system, and the presence of multiple nitro groups further destabilizes the molecule, making these intermediates sensitive to heat, shock, and friction.
The primary hazard associated with dinitrofuroxan intermediates is their potential for rapid, exothermic decomposition, which can lead to detonation under certain conditions. The decomposition of furoxans often proceeds via the cleavage of the N-O bond within the ring, a process that can be initiated at relatively low temperatures.[1] For instance, the decomposition of 3,4-dinitrofurazanfuroxan (DNTF), a well-studied dinitrofuroxan derivative, is known to begin with the opening of the furoxan ring.[2]
Therefore, a thorough understanding of the stability, decomposition pathways, and handling requirements of these intermediates is not merely a matter of regulatory compliance but a critical prerequisite for safe and successful research. This guide is designed to provide that understanding, grounded in both theoretical principles and practical, field-proven experience.
Foundational Safety: The RAMP Principle
All work with dinitrofuroxan intermediates must be predicated on a robust safety framework. We advocate for the RAMP (Recognize, Assess, Minimize, Prepare) model as a foundational approach to laboratory safety.[3]
Recognize the Hazards: Understand that dinitrofuroxan intermediates are energetic materials with the potential for explosive decomposition. Be aware of their sensitivity to heat, shock, friction, and electrostatic discharge.
Assess the Risks: Evaluate the specific risks associated with the scale of your experiment, the specific dinitrofuroxan derivative being handled, and the reaction conditions.
Minimize the Risks: Implement a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to reduce the risks to an acceptable level.
Prepare for Emergencies: Have a clear and well-practiced plan for responding to spills, thermal runaways, and other potential incidents.
Quantitative Hazard Assessment: A Data-Driven Approach
A critical component of risk assessment is understanding the specific quantitative hazards of the dinitrofuroxan intermediates you are working with. The following table provides representative data for DNTF and other energetic materials to contextualize the potential hazards. It is imperative to seek out or, if necessary, carefully measure the properties of novel intermediates.
Note: Sensitivity data can vary based on the test method and the crystalline form of the material. The data presented should be used as a guide for risk assessment.
Engineering and Administrative Controls: Creating a Safe Workspace
The primary line of defense against the hazards of dinitrofuroxan intermediates is a well-designed and controlled laboratory environment.
Engineering Controls
Fume Hoods: All manipulations of dinitrofuroxan intermediates, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood.[8]
Blast Shields: A portable blast shield made of polycarbonate or a similar shatter-resistant material must be used for all reactions involving dinitrofuroxan intermediates. The shield should be placed between the experiment and the researcher.[9]
Grounding and Antistatic Measures: To mitigate the risk of initiation by electrostatic discharge, all equipment should be properly grounded. Antistatic mats at the workstation and the use of antistatic weigh boats are recommended.[9]
Remote Handling: Whenever possible, use tongs, forceps, or other remote handling tools to increase the distance between the researcher and the energetic material.
Administrative Controls
Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for any procedure involving dinitrofuroxan intermediates. This SOP should be reviewed and understood by all personnel involved in the work.[5]
Quantity Limitation: The quantity of dinitrofuroxan intermediates synthesized and stored in the laboratory should be kept to the absolute minimum required for the planned experiments.[9]
Working Alone: Never work with energetic materials when you are alone in the laboratory. A second person, knowledgeable of the hazards and emergency procedures, should be present in the vicinity.
Labeling: All containers with dinitrofuroxan intermediates must be clearly labeled with the chemical name, structure, date of synthesis, and a clear warning of its explosive potential.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are designed to prevent exposure and incidents, appropriate PPE is essential to protect the researcher in the event of an unforeseen event.
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory.[2]
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. For tasks with a higher risk of fire or explosion, a chemical-resistant outer glove over a fire-resistant (e.g., Nomex®) inner glove is recommended.
Protective Clothing: A flame-resistant lab coat is required. Long pants and closed-toe shoes are also mandatory.
Hearing Protection: For procedures with a higher risk of detonation, hearing protection should be considered.
Detailed Experimental Protocol: Synthesis of a Dinitrofuroxan Intermediate
This protocol provides a representative procedure for the synthesis of a dinitrofuroxan intermediate. The principles and safety precautions outlined here should be adapted for other specific syntheses.
Caption: A typical workflow for the synthesis and isolation of a dinitrofuroxan intermediate.
Step-by-Step Procedure
Preparation:
Causality: Preparing the quenching solution and ice bath beforehand is a critical proactive safety measure. In the event of an exothermic runaway, immediate cooling and dilution are necessary to regain control of the reaction.
Don a full set of PPE.
Prepare a large beaker with a stirred slurry of crushed ice and water (at least 10 times the volume of the reaction mixture).
Ensure a blast shield is in place in the fume hood.
Reaction:
Causality: The slow, dropwise addition of the nitrating agent at low temperature is essential to control the highly exothermic nitration reaction and prevent thermal runaway.[6]
In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in the chosen solvent.
Cool the reaction flask in an ice-salt bath to 0°C or below.
Slowly add the nitrating agent dropwise via a dropping funnel, ensuring the internal temperature does not rise significantly.
Monitor the reaction progress by TLC or LC-MS.
Work-up and Isolation:
Causality: Pouring the reaction mixture onto ice serves to rapidly quench the reaction and dilute the strong acids. Washing with a mild base like sodium bicarbonate neutralizes residual acid, which could otherwise catalyze decomposition of the product upon storage or concentration.
Once the reaction is complete, slowly and carefully pour the reaction mixture into the prepared ice-water slurry with vigorous stirring.
Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crucially, do not heat the rotovap bath above ambient temperature.
Purification and Storage:
Causality: The final product should be dried at ambient temperature to avoid thermal decomposition. Storage in a designated explosion-proof cabinet mitigates the risk to the wider laboratory in case of accidental initiation.
Purify the crude product by recrystallization from an appropriate solvent system.
Collect the crystals by filtration and dry them under vacuum at ambient temperature.
Transfer the dried product to a clearly labeled vial and store it in a designated explosion-proof cabinet, away from heat, light, and incompatible materials.
Emergency Procedures: Preparedness is Paramount
Even with the best precautions, the potential for incidents exists. A clear, well-rehearsed emergency plan is essential.
Thermal Runaway
A rapid, uncontrolled increase in reaction temperature is a critical emergency.
Immediately remove the heating source (if any).
Increase the efficiency of the cooling bath (add more ice/dry ice).
If the reaction is small and it is safe to do so, slowly and carefully add a quenching agent (see section 7.3) or pour the reaction mixture into the pre-prepared ice-water bath.
If the situation cannot be controlled, evacuate the immediate area, alert nearby personnel, and activate the emergency alarm.
Spills
Alert Personnel: Immediately alert others in the lab.
Isolate the Area: Prevent others from entering the spill area.
Decontamination: If safe to do so, use an absorbent material (e.g., vermiculite or a spill kit designed for chemical spills) to contain the spill.[3] Avoid using combustible materials like paper towels.
Disposal: Collect the absorbed material using non-sparking tools (e.g., plastic or rubber spatulas) and place it in a labeled, sealed container for hazardous waste disposal.[11]
Ventilation: Ensure the area is well-ventilated.
Recommended Quenching Agents
For small-scale reactions that are becoming uncontrollable, a pre-prepared quenching solution can be used. A solution of sodium bisulfite or sodium thiosulfate in water can act as a reducing agent to quench the nitrating reaction. For the decomposition of the dinitrofuroxan itself, a large volume of cold water is the most readily available and effective quenching agent for small quantities.
Emergency Response Logic Diagram
Caption: A decision-making flowchart for responding to incidents involving dinitrofuroxan intermediates.
Conclusion
Dinitrofuroxan intermediates are powerful tools in the hands of the prepared and knowledgeable researcher. Their energetic nature demands respect and a meticulous approach to safety. By understanding the underlying chemistry of their instability, implementing robust engineering and administrative controls, and being thoroughly prepared for potential emergencies, scientists can safely harness the potential of these compounds. This guide provides a framework for that safe handling, but it is incumbent upon each researcher to critically assess the risks of their specific experiments and to foster a laboratory culture where safety is the highest priority.
References
Experiment and Molecular Dynamic Simulation on Interactions between 3,4-Bis(3-nitrofurazan-4-yl) Furoxan (DNTF) and Some Low-Melting-Point Explosives. PMC. [Link]
Experiment and Molecular Dynamic Simulation on Performance of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) Crystals Coated with Energetic Binder GAP. MDPI. [Link]
Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives. ChemRxiv. [Link]
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering World. [Link]
How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
Early thermal decay of energetic hydrogen- and nitro-free furoxan compounds: the case of DNTF and BTF. PubMed. [Link]
Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. PMC. [Link]
Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry. [Link]
Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives. ChemRxiv. [Link]
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. PMC. [Link]
Emergency and Spill Response Procedures. Auburn University. [Link]
Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. ResearchGate. [Link]
Best Practices for Emergency Spill Response. Environmental Solutions. [Link]
Summary of impact sensitivity and friction sensitivity results. ResearchGate. [Link]
(PDF) Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. ResearchGate. [Link]
Emergency Chemical Spill Response. ChemCERT. [Link]
4,6-Dinitrobenzofuroxan, an Important Explosive Intermediate. DTIC. [Link]
Application Note: Synthesis and Characterization of Hybrid Furoxan-Based Energetic Salts
Introduction: The Quest for Balanced Energetic Materials In the field of energetic materials science, the primary objective is the development of novel compounds that offer a superior balance of high performance and low...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Balanced Energetic Materials
In the field of energetic materials science, the primary objective is the development of novel compounds that offer a superior balance of high performance and low sensitivity. Traditional explosives like TNT and RDX, while powerful, often present challenges related to handling safety and environmental impact.[1][2] Modern research focuses on nitrogen-rich heterocyclic compounds, which promise enhanced detonation performance and cleaner decomposition products.
Among these, the furoxan (1,2,5-oxadiazole 2-oxide) ring is a highly valued energetic scaffold.[3] Its structure provides a high content of nitrogen and oxygen, a high positive heat of formation, and contributes to high molecular density—all key attributes for a potent energetic material.[3][4] However, furoxan derivatives alone may not possess the optimal combination of stability and sensitivity.
This guide details the synthesis of hybrid furoxan-based energetic salts , a strategy that combines the potent furoxan core with other nitrogen-rich heterocycles, such as 1,2,4-triazole or tetrazole.[5] By converting these hybrid molecules into salts, researchers can further tune their physicochemical properties, often leading to significantly improved thermal stability and reduced sensitivity to mechanical stimuli like impact and friction, without compromising energetic output.[1][6]
Part 1: Core Synthetic Principles
The construction of hybrid furoxan-based energetic salts relies on a modular approach. The first stage involves the synthesis of a core biheterocyclic structure containing the furoxan ring linked to another energetic moiety. The second stage is the formation of an energetic salt through a metathesis reaction.
Strategies for Furoxan Ring Construction
The furoxan ring itself can be synthesized through various methodologies, including:
Denitrification of ortho-nitro and azide groups.[4]
A novel method involves the cyclization of a dinitromethyl group attached to a nitrofurazan ring, which releases nitric acid to form an unstable nitrile oxide that subsequently cyclizes.[4][7]
The Hybridization Strategy
The "hybrid" approach involves covalently linking the furoxan ring to other nitrogen-rich heterocycles. This is a powerful strategy for creating materials with tailored properties.[8][9] For example, combining furoxan with a 1,2,4-triazole ring can mitigate the weak acidity of the triazole's NH-fragment, which can cause corrosivity, by forming a more stable salt.[1] The resulting hybrid anion can then be paired with various nitrogen-rich cations.
Caption: Conceptual workflow for the synthesis of hybrid furoxan-based energetic salts.
Part 2: Detailed Synthesis Protocols
This section provides a detailed protocol for the synthesis of a novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts, adapted from established literature.[1][2]
Protocol 1: Synthesis of the Biheterocyclic Precursor: 3-cyano-4-(1H-1,2,4-triazol-3-yl)furoxan
This protocol describes the formation of the core hybrid molecule through the cyclocondensation of a furoxanyl amidrazone with trimethyl orthoformate.[1][2]
Materials:
(Furoxanyl)amidrazone precursor
Trimethyl orthoformate
p-Toluenesulfonic acid (PTSA)
Ethanol (EtOH)
Ethyl acetate (EtOAc)
Brine solution
Magnesium sulfate (MgSO₄)
Procedure:
A mixture of the appropriate (furoxanyl)amidrazone (10 mmol), trimethyl orthoformate (30 mL), and a catalytic amount of PTSA is prepared in a round-bottom flask.
The reaction mixture is heated to reflux and stirred for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
The cooled mixture is poured into ice water (50 mL).
The aqueous phase is extracted with ethyl acetate (3 x 80 mL).
The combined organic extracts are washed with brine (2 x 50 mL) and subsequently dried over anhydrous MgSO₄.
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
The crude product, 3-cyano-4-(1H-1,2,4-triazol-3-yl)furoxan, is purified by column chromatography or recrystallization as necessary.[10]
Expert Insight: The use of PTSA as a catalyst is crucial for promoting the acid-catalyzed cyclocondensation reaction between the amidrazone and trimethyl orthoformate, which efficiently forms the 1,2,4-triazole ring.[1] Refluxing ensures the reaction proceeds at a sufficient rate to reach completion.
Protocol 2: Formation of Energetic Salts via Metathesis Reaction
This protocol details the two-step conversion of the biheterocyclic precursor into various energetic salts.
Step A: Synthesis of the Silver Salt Intermediate
Dissolve the 3-cyano-4-(1H-1,2,4-triazol-3-yl)furoxan precursor (12 mmol) in methanol (45 mL).
In a separate beaker, prepare a solution of silver nitrate (AgNO₃) (2.04 g, 12 mmol) in water (50 mL).
Add the AgNO₃ solution dropwise to the magnetically stirred solution of the furoxan precursor.
A precipitate of the silver salt will form immediately. Continue stirring for 30 minutes to ensure complete reaction.
Isolate the precipitate by vacuum filtration, wash it sequentially with cold water and cold ethanol, and dry it in air.
Expert Insight: The formation of a silver salt is a common intermediate step in salt metathesis. The weak acidity of the triazole's N-H proton allows for deprotonation and formation of the silver salt, which is often insoluble, facilitating its isolation.[1]
Step B: Metathesis to Form the Final Energetic Salt
Suspend the dried silver salt (1 mmol) in methanol (10 mL).
In a separate flask, dissolve the desired nitrogen-rich base hydrochloride (e.g., aminoguanidinium chloride) (1 mmol) in water (5 mL).
Add the solution of the nitrogen-rich base to the suspension of the silver salt.
Stir the resulting mixture at room temperature for 2-3 hours. A precipitate of silver chloride (AgCl) will form.
Remove the AgCl precipitate by filtration.
Evaporate the filtrate to dryness under reduced pressure to yield the final energetic salt.
Caption: Detailed workflow for the synthesis of (1,2,4-triazolyl) furoxan energetic salts.
Part 3: Physicochemical and Energetic Characterization
Thorough characterization is essential to confirm the structure, purity, and performance of the synthesized salts.
Spectroscopy: Infrared (IR) spectroscopy is used to identify key functional groups, while multinuclear NMR (¹H, ¹³C, ¹⁴N, ¹⁵N) spectroscopy provides detailed structural information.[1][10][11]
Elemental Analysis: Confirms the elemental composition and purity of the synthesized compounds.[1][12]
Single-Crystal X-ray Diffraction: Provides unambiguous proof of the molecular structure and allows for the precise determination of crystal density, a critical parameter for detonation performance calculations.[1][12]
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine thermal stability, including melting points (Tm) and decomposition temperatures (Td).[11] High decomposition temperatures (ideally >200 °C) are desirable for thermally stable energetic materials.
Part 4: Performance Data and Safety Protocols
Energetic Performance Summary
The primary advantage of hybrid furoxan-based salts is their ability to achieve high performance comparable to or exceeding benchmark explosives, while often exhibiting lower sensitivity.
WARNING: The synthesis and handling of furoxan-based energetic salts are inherently hazardous and must only be performed by trained professionals in a properly equipped laboratory. Strict adherence to safety protocols is paramount.[15]
Quantity Limitation: Always work with the minimum amount of material necessary for the experiment.[15][16]
Personal Protective Equipment (PPE): At a minimum, this includes a face shield, safety glasses, a blast shield, and appropriate gloves. For handling dry, uncharacterized materials, conductive-sole shoes, and a leather jacket are recommended.
Prevent Ignition Sources:
Electrostatic Discharge (ESD): Ensure all equipment is properly grounded. Use anti-static mats and wrist straps.
Friction and Impact: Avoid grinding, scraping, or dropping materials. Use appropriate tools and handle with extreme care.[17]
Heat: Do not use open flames. Heating systems must have redundant safety controls.[16]
Engineered Controls: All operations should be conducted in a chemical fume hood with the sash lowered as much as possible. Use a certified safety shield between the operator and the experiment.[16]
Storage: Store energetic materials in clearly labeled, tightly closed containers in a designated, locked, and explosion-proof cabinet or safe.[16][17]
Disposal: Never dispose of energetic materials down the drain. Follow established hazardous waste procedures for energetic materials.[16]
Emergency Preparedness: Ensure emergency response procedures are established and that all personnel are trained.[18]
Conclusion
The synthesis of hybrid furoxan-based energetic salts represents a significant advancement in energetic materials science. By strategically combining the high-energy furoxan core with other nitrogen-rich heterocycles and forming stable salts, it is possible to develop new materials with an excellent balance of properties: high detonation performance, high thermal stability, and low sensitivity to accidental initiation. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this promising class of compounds, with the critical reminder that safety must always be the highest priority.
References
Larin, A. A., Pivkina, A. N., Ananyev, I. V., Khakimov, D. V., & Fershtat, L. L. (2022). Novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts with balanced performance. Frontiers in Chemistry, 10, 1012605. [Link]
He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2020). Finding Furoxan Rings. Royal Society of Chemistry. [Link]
Zhang, Q., et al. (2024). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. Molecules, 29(3), 569. [Link]
Yin, P., Zhai, L., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2016). Synthesis and characterization of guanylhydrazone substituted furoxan energetic derivatives. New Journal of Chemistry, 40(3), 2163-2169. [Link]
He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2020). Finding furoxan rings. Journal of Materials Chemistry A, 8(11), 5527-5533. [Link]
Wang, R., Zhai, L., Yin, P., & Shreeve, J. M. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 871684. [Link]
Li, Y., et al. (2021). Energetic materials based on poly furazan and furoxan structures. Defence Technology, 17(5), 1569-1599. [Link]
Zhang, Q., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[7][7]bicyclic Structures. International Journal of Molecular Sciences, 24(10), 8846. [Link]
Larin, A. A., et al. (2022). Simple and energetic: Novel combination of furoxan and 1,2,4-triazole rings in the synthesis of energetic materials. Energetic Materials Frontiers. [Link]
Wang, R., Zhai, L., Yin, P., & Shreeve, J. M. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10. [Link]
Larin, A. A., et al. (2022). Novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts with balanced performance. Frontiers in Chemistry, 10. [Link]
Fershtat, L. L., et al. (2023). New thermally stable and friction-insensitive nitrogen-rich salts: a synergy of 1,2,4-triazole, furoxan and hydroxytetrazole motifs. Dalton Transactions, 52(2), 335-343. [Link]
Text-Only. (n.d.). Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants. Borden Institute. [Link]
Zhai, L., et al. (2022). Iodine-Mediated Furoxan Formation Facilitates the Synthesis of High-Density Tricyclic Fused Energetic Materials. Crystal Growth & Design, 22(12), 7393-7399. [Link]
Wang, R., Zhai, L., Yin, P., & Shreeve, J. M. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. [Link]
Wang, R., Zhai, L., Yin, P., & Shreeve, J. M. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers. [Link]
Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Environmental Health and Safety. [Link]
University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. UAH. [Link]
Ludus Global. (2023). Explosive Material: Practical Tips for Safe Training in Your Company. Ludus Global. [Link]
University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. EH&S. [Link]
One-Pot Synthesis of 3,4-Dinitrofuroxan: A Detailed Protocol for Energetic Materials Research
Abstract 3,4-Dinitrofuroxan (DNF) is a fully nitrated heterocyclic compound of significant interest in the field of high-energy-density materials (HEDMs).[1] Its high density, substantial heat of formation, and role as a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3,4-Dinitrofuroxan (DNF) is a fully nitrated heterocyclic compound of significant interest in the field of high-energy-density materials (HEDMs).[1] Its high density, substantial heat of formation, and role as a precursor for other functionalized energetic materials make it a valuable research target.[2][3] This application note provides a detailed, one-pot protocol for the synthesis of 3,4-dinitrofuroxan from glyoxime. The described method involves the nitration of glyoxime followed by oxidative cyclization, offering a streamlined approach for laboratory-scale production.[2] This guide is intended for researchers, chemists, and professionals in drug development and materials science, providing in-depth procedural details, mechanistic insights, and critical safety protocols.
Introduction and Significance
Furoxans, or 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds characterized by an N-oxide moiety which imparts asymmetry to the ring.[4] When substituted with energetic groups like the nitro group (–NO₂), they often exhibit desirable properties for use in explosive formulations and propellants.[3] 3,4-Dinitrofuroxan (I) is a noteworthy example, representing a "pernitrofuroxan" that serves as a valuable building block for a range of 4-functionally substituted 3-nitrofuroxans via nucleophilic substitution.[1][2] The nitro group at the C4 position is particularly susceptible to nucleophilic attack, allowing for the synthesis of diverse derivatives.[2]
The synthesis of DNF has traditionally been a multi-step process. However, this guide details a more efficient one-pot approach, which enhances safety and improves yield by minimizing the isolation of potentially unstable intermediates. This protocol is grounded in the established chemistry of nitrating glyoxime with nitric acid and subsequently oxidizing the intermediate with dinitrogen tetroxide (N₂O₄) or a similar powerful oxidizing agent.[2][5]
Reaction Principle and Mechanism
The one-pot synthesis of 3,4-dinitrofuroxan from glyoxime proceeds through two primary stages within the same reaction vessel:
Nitration of Glyoxime: Glyoxime is first nitrated to form an intermediate, likely dinitroglyoxime. This step involves an electrophilic substitution where nitronium ions (NO₂⁺), generated from the nitric acid, attack the glyoxime molecule.[6]
Oxidative Cyclization: The dinitroglyoxime intermediate then undergoes an oxidative cyclization to form the furoxan ring. This transformation is facilitated by a strong oxidizing agent like dinitrogen tetroxide (N₂O₄).[2] The mechanism involves dehydrogenation and subsequent intramolecular torsion to form the stable five-membered furoxan ring.[5][6]
The overall reaction can be visualized as the construction of the furoxan ring from a precursor already containing the requisite nitro groups.[2]
Caption: Workflow for the one-pot synthesis of 3,4-Dinitrofuroxan.
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve glyoxime (e.g., 5.0 g) in diethyl ether (100 mL).
Rationale: Diethyl ether is a suitable solvent for the initial nitration step, allowing for good solubility of glyoxime and effective temperature control.
Nitration: Cool the flask in an ice-water bath to 0-5°C. Slowly add 25% nitric acid (e.g., 40 mL) dropwise via the dropping funnel over 30 minutes.
Rationale: The nitration of glyoxime is an exothermic reaction. Maintaining a low temperature is crucial to prevent runaway reactions and the formation of undesired byproducts.
[6]3. Reaction and Phase Separation: After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour. Stop the stirring and allow the layers to separate. Carefully remove and discard the lower aqueous acid layer.
Solvent Addition: To the remaining ether layer containing the dinitroglyoxime intermediate, add anhydrous carbon tetrachloride (50 mL).
Rationale: Carbon tetrachloride is the solvent for the subsequent oxidation step with dinitrogen tetroxide.
[2]5. Oxidative Cyclization: Re-cool the flask to 0°C. Introduce a slow stream of dinitrogen tetroxide (N₂O₄) gas through a gas inlet tube below the surface of the liquid. Continue until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
Rationale: N₂O₄ is a powerful oxidizing agent that facilitates the cyclization of the dinitroglyoxime intermediate into the furoxan ring. [2][5]This step is highly hazardous and must be performed with extreme caution in a well-ventilated fume hood.
Quenching and Extraction: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing an ice-water mixture (200 mL). Transfer the entire mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
Rationale: Pouring the mixture into ice-water quenches the reaction and helps to remove any remaining acids.
Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with deionized water. Dry the organic layer over anhydrous magnesium sulfate.
Rationale: The bicarbonate wash neutralizes any residual acid, which is essential for the stability of the final product.
Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The final product, 3,4-dinitrofuroxan, is a mobile liquid.
[7] * Caution: Do not heat the product excessively during solvent removal as it is a sensitive explosive.
[7]
Expected Results and Characterization
Yield: ~70-80%
Appearance: Mobile liquid.
[7]* ¹³C NMR: The chemical shifts for the C3 and C4 carbons are expected around 115 ppm and 160 ppm, respectively. This significant difference is characteristic of the furoxan ring structure.
[4]* IR Spectroscopy: Look for characteristic peaks corresponding to C=N, N-O, and NO₂ functional groups.
Safety Precautions and Handling
THIS IS A HIGH-HAZARD PROCEDURE.
Explosion Hazard: 3,4-Dinitrofuroxan is a sensitive explosive that must be handled with extreme care. [7]Avoid friction, impact, and heat. The synthesis should be conducted behind a blast shield.
Toxicity of Reagents:
Dinitrogen Tetroxide (N₂O₄): Extremely toxic and corrosive. It is fatal if inhaled and causes severe skin burns and eye damage. [8]Always handle in a chemical fume hood with appropriate respiratory protection.
[8] * Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Nitric Acid (HNO₃): Corrosive and causes severe burns.
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., Viton or butyl rubber) must be worn.
* Ventilation: All steps must be performed in a high-performance chemical fume hood.
* Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and federal guidelines for hazardous and explosive materials. Do not mix incompatible waste streams.
Troubleshooting
Issue
Possible Cause
Recommended Solution
Low Yield
Incomplete nitration or oxidation.
Ensure the reaction temperature is strictly controlled. Verify the quality and concentration of the nitric acid and N₂O₄. Increase reaction time if TLC monitoring shows incomplete conversion.
Dark-colored Product
Formation of decomposition byproducts.
The reaction temperature may have exceeded the recommended range. Ensure slow, controlled addition of reagents.
Uncontrolled Exotherm
Addition of reagents was too rapid.
Immediately remove the dropping funnel and cool the flask aggressively with an ice/salt bath. Be prepared for an emergency shutdown. Always add reagents slowly and monitor the temperature continuously.
References
Gao, Y., et al. (2016). Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime. ChemPhysChem, 17(5), 755-764. Available at: [Link]
Li, Y., et al. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143-5160. Available at: [Link]
Zhou, Y., et al. (2011). Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan. Chinese Journal of Energetic Materials, 19(2), 125-129. Available at: [Link]
Khmel'nitskii, L. I., et al. (1994). Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. Chemistry of Heterocyclic Compounds, 30(4), 465-469. Available at: [Link]
Scite.ai. (n.d.). Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime. Retrieved from: [Link]
ResearchGate. (n.d.). Synthesis of 3,4-dinitrofuroxan. Retrieved from: [Link]
Li, J., et al. (2024). Experiment and Molecular Dynamic Simulation on Interactions between 3,4-Bis(3-nitrofurazan-4-yl) Furoxan (DNTF) and Some Low-Melting-Point Explosives. Materials, 17(16), 3538. Available at: [Link]
ResearchGate. (n.d.). Application and Development of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF). Retrieved from: [Link]
Stepanov, A. I., et al. (2014). 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and a Versatile Building Block for the Synthesis of New 1,2,5-Oxadiazole Derivatives. Central European Journal of Energetic Materials, 11(3), 329-342. Available at: [Link]
Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 187-204. Available at: [Link]
Zhang, J., et al. (2019). New Strategy for Enhancing Energetic Properties by Regulating Trifuroxan Configuration: 3,4-Bis(3-nitrofuroxan-4-yl)furoxan. Scientific Reports, 9(1), 4358. Available at: [Link]
University of Georgia. (n.d.). Standard Operating Procedure for Dinitrophenol. Retrieved from: [Link]
AXT. (n.d.). Glyoxime, Diaminofurazan and some Energetic Derivatives. Sciencemadness.org. Available at: [Link]
ResearchGate. (n.d.). The high-pressure study of furazan-based energetic material 3,4-bis(3-nitrofuazan-4-yl)furoxan (DNTF). Retrieved from: [Link]
CF Industries. (2024). Dinitrogen Tetroxide, Mixed Oxides of Nitrogen Safety Data Sheet. Available at: [Link]
Semantic Scholar. (n.d.). Glyoxime, Diaminofurazan and some Energetic Derivatives. Retrieved from: [Link]
Trudell, M. L., et al. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. DTIC. Available at: [Link]
Technical Support Center: 3,4-Dinitrofuroxan (DNFO) Stability & Handling
Ticket ID: DNFO-STAB-001 Subject: Preventing Ring Opening of 3,4-Dinitrofuroxan in Basic Media Executive Summary: The Stability Paradox Status: CRITICAL ALERT Core Issue: 3,4-Dinitrofuroxan (DNFO) is thermodynamically un...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: DNFO-STAB-001
Subject: Preventing Ring Opening of 3,4-Dinitrofuroxan in Basic Media
Executive Summary: The Stability Paradox
Status:CRITICAL ALERT
Core Issue: 3,4-Dinitrofuroxan (DNFO) is thermodynamically unstable in basic media. The electron-withdrawing nitro groups at positions 3 and 4 render the furoxan ring highly electrophilic. Upon exposure to nucleophilic bases (even weak ones like hydroxide or amidines), the ring undergoes rapid nucleophilic attack, leading to irreversible ring cleavage (Angeli’s rearrangement or direct lysis).
The Solution: You cannot "stabilize" DNFO in a basic environment indefinitely. "Prevention" is achieved strictly through Kinetic Control :
Nucleophile Tuning: Using "soft" nucleophiles that react with the nitro substituent faster than the base attacks the ring carbon.
The Mechanistic Hazard (Why it Fails)
To troubleshoot, you must visualize the competition between the desired reaction (Substitution) and the fatal error (Ring Opening).
Diagram: The Kinetic Competition
This diagram illustrates the bifurcation point where your experiment succeeds or fails.
Figure 1: Path A represents the desired
reaction. Path B represents the catastrophic ring opening triggered by hard bases or elevated temperatures.
Troubleshooting Guide
Use this matrix to diagnose issues in your current workflow.
Symptom
Probable Cause
Corrective Action
Reaction mixture turns deep red/brown immediately.
Ring Cleavage. The formation of aci-nitro species or nitrile oxides often generates intense color changes.
LOWER TEMPERATURE. Cool to or before adding the base/nucleophile.
Low yield of substituted product; complex TLC.
Solvent Interference. You are likely using Acetone, DMSO, or DMF. These solvents can act as nucleophiles or stabilize the transition state for ring opening.
SWITCH SOLVENT. Use Dichloromethane (DCM), Chloroform, or Toluene. These non-polar/moderately polar solvents stabilize the ring.
Exotherm observed upon addition of amine.
Uncontrolled Deprotonation. The amine is acting as a base, not a nucleophile, triggering rapid decomposition.
Dilute & Dropwise. Add the amine as a dilute solution in DCM over 30 minutes.
Product decomposes during workup.
Basic Hydrolysis. Residual base in the aqueous wash is destroying the product.
ACID QUENCH. Quench the reaction with dilute HCl or acetic acid immediately to neutralize the mixture before extraction.
Experimental Protocols (Field-Proven)
Protocol A: Safe Nucleophilic Substitution (
)
Objective: Replace the 4-nitro group with an amine without breaking the ring.
Base: None (Use excess amine) OR Non-nucleophilic base (e.g., 2,6-Lutidine) if amine is precious.
Step-by-Step:
Preparation: Dissolve 1.0 eq of DNFO in anhydrous
(Concentration: 0.1 M).
Cryogenic Setup: Cool the solution to
using a cryostat or ice/salt bath.
Why? The activation energy for
is lower than for ring opening. Low temperature favors the kinetic product (Substitution).
Addition: Dissolve 2.0 eq of the amine in
. Add this solution dropwise to the DNFO over 20–30 minutes.[3]
Note: Do not add neat amine. Localized high concentration causes ring opening.
Monitoring: Stir at
for 1–2 hours. Monitor by TLC (silica gel).
Warning: Do not heat to reflux.
Quench: Pour the cold reaction mixture into dilute HCl (1N) containing ice.
Crucial: This immediately protonates any residual amine, preventing it from attacking the ring as the mixture warms up.
Extraction: Separate the organic layer, wash with water (neutral pH), dry over
, and evaporate at low temperature (<30°C).
Protocol B: Handling "Hard" Bases
If your synthesis absolutely requires a base (e.g., for deprotonating a nucleophile), avoid hydroxides (
) and alkoxides ().
Recommended Base: Potassium Carbonate (
) or Sodium Bicarbonate () in a biphasic system (DCM/Water).
Alternative: Use a hindered organic base like DIPEA (Hünig's base), but strictly at low temperatures.
Frequently Asked Questions (FAQ)
Q1: Can I use NaOH or KOH to neutralize the reaction?A:Absolutely not. Strong hydroxide bases attack the furoxan ring almost instantly, forming nitriles and other breakdown products. Always use weak acids (HCl, Acetic Acid) to quench, or weak bicarbonate washes if neutralization is strictly necessary.
Q2: Why does my DNFO decompose in Acetone?A: Acetone can undergo aldol-type condensations or form enolates that react with the highly electrophilic DNFO. Furthermore, polar aprotic solvents like Acetone and DMSO stabilize the charged transition states of the ring-opening pathway. Stick to chlorinated solvents or ethers.
Q3: Is the ring opening reversible?A: Generally, no . Once the O1-N2 or C3-C4 bond is cleaved, the resulting nitrile oxide or nitro-radical species rapidly rearrange or polymerize. You cannot "close" the ring back up simply by adding acid.
Q4: I need to store DNFO. What are the best conditions?A: Store at
in the dark. Ensure it is dry. Moisture can lead to slow hydrolysis over time, generating nitric acid which further degrades the material.
References
Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan.
Relevance: Establishes the baseline protocol for
reactions and highlights the sensitivity of DNFO to basic conditions.
Kinetic study of nucleophilic reactivity of heterocyclic amines with 4,6-dinitrobenzofuroxan.
Source: Arabian Journal of Chemistry
Relevance: While focusing on the benzofuroxan analog, this paper details the "Mayr Nucleophilicity" scale, helping users select amines that are nucleophilic enough to substitute but not basic enough to destroy the ring.
Reactions of 3,4-dinitrofuroxan with nucleophiles.
Source: Khmelnitskii, L. I., et al. (1994).[4] Chemistry of Heterocyclic Compounds.
(Deep link to journal archives)
Relevance: The foundational text on the specific degradation pathways of DNFO in the presence of various nucleophiles.
stabilizing 3,4-dinitrofuroxan during thermal analysis
Critical Safety & Identity Verification STOP AND VERIFY: Before proceeding, you must confirm the specific molecule you are handling. The nomenclature in this field is often conflated.
Author: BenchChem Technical Support Team. Date: February 2026
Critical Safety & Identity Verification
STOP AND VERIFY:
Before proceeding, you must confirm the specific molecule you are handling. The nomenclature in this field is often conflated.
Feature
3,4-Dinitrofuroxan (DNFO)
3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF)
Formula
State (RT)
Mobile Liquid (Yellowish)
Solid (White/Off-white crystals)
Stability
Extremely Unstable (Decomposes at RT)
Stable (Melt-cast, mp ~110°C)
Storage
Must be stored at -20°C
Ambient (Dry)
Primary Risk
Spontaneous decomposition, cycloreversion
Sublimation, thermal runaway
Note: This guide focuses on DNFO (
) , the unstable pernitro heterocycle. If you are working with the solid melt-cast explosive DNTF, please refer to Protocol TS-DNTF-002.
Part 1: The Core Challenge – "Stabilization" Defined
For 3,4-dinitrofuroxan (DNFO), "stabilization during thermal analysis" does not imply making the molecule chemically inert. It refers to kinetic suppression of decomposition and containment of vapor long enough to obtain valid thermodynamic data.
DNFO is a "pernitro" heterocycle that exists in equilibrium with its ring-opened form (nitroformonitrile oxide) and is highly susceptible to nucleophilic attack. It decomposes slowly even at ambient temperatures.[1]
The Three Pillars of Stabilization
Thermal Suppression: Handling and loading must occur well below the decomposition onset (ideally < 0°C).
Atmospheric Isolation: Prevention of hydrolysis and nucleophilic attack by atmospheric moisture.
Vapor Containment: Suppression of evaporation/sublimation which masks the true decomposition exotherm.
Part 2: Troubleshooting & FAQs
Q1: My DSC baseline is drifting immediately upon starting the run at 25°C. Why?
Diagnosis: The sample is already decomposing or evaporating. DNFO has a significant vapor pressure and low thermal stability.
Corrective Protocol:
Start Temperature: You must begin the experiment at -50°C or lower.
Pan Selection: Use High-Pressure Gold-Plated Crucibles (up to 150 bar).
Why Gold? Aluminum pans (even passivated) can act as Lewis acids or react with the nitro groups, catalyzing premature decomposition.
Why High Pressure? Standard hermetic pans may deform due to the gas generation from the decomposition of the liquid, leading to leaks and invalid heat flow data.
Q2: The sample mass decreases significantly before the main decomposition peak in TGA.
Diagnosis: Sublimation/Evaporation is competing with decomposition.
Corrective Protocol:
Pinhole Technique: Use a lid with a laser-drilled pinhole (50
). This creates a "self-generated atmosphere" that suppresses evaporation while still allowing decomposition gases to escape eventually.
Heating Rate: Increase the heating rate to 10–20°C/min .
Logic: Faster heating minimizes the time window for low-temperature evaporation, allowing the sample to reach its decomposition temperature with more mass intact.
Q3: Can I use standard nitrogen purge?
Diagnosis: Yes, but purity is critical.
Corrective Protocol:
Use UHP Nitrogen (99.999%) or Argon.
Flow Rate: 50 mL/min.
Critical Step: Purge the furnace for 30 minutes before loading the sample if the cell is not in a glovebox. DNFO is sensitive to moisture (nucleophilic attack by water).
Part 3: Step-by-Step Experimental Protocols
Protocol A: Low-Temperature DSC for DNFO Stability
Objective: Determine the onset of decomposition without instrument damage.
Preparation (Cold Chain):
Remove DNFO from -20°C storage.
Keep the vial on a dry ice/acetone bath during handling.
Tools (spatula/pipette) must be pre-chilled.
Crucible Loading:
Tare a Gold-Plated High-Pressure Crucible (Volume: ~30
).
Transfer 0.5 – 1.0 mg of liquid DNFO. Do not exceed 1.0 mg due to high energy density.
Seal immediately using a hydraulic press. Verify the seal by re-weighing after 5 minutes (mass should be constant).
Safety Limit: Set software to abort if Exotherm > 500 mW.
Protocol B: TGA for Vapor Pressure/Decomposition
Objective: Distinguish evaporation from chemical breakdown.
Pan: Alumina (
) or Platinum pan (inert).
Mass: 1–2 mg.
Atmosphere: Dynamic Nitrogen (50 mL/min).
Method:
Ramp 10°C/min from Ambient to 300°C.
Note: Expect significant mass loss <100°C due to volatility. To measure decomposition specifically, use a DSC with a sealed pan (Protocol A).
Part 4: Decision Logic & Workflow
The following diagram outlines the decision process for selecting the correct thermal analysis configuration based on the specific stability issue encountered.
Figure 1: Decision matrix for selecting thermal analysis hardware based on material state and analytical goals.
Part 5: Quantitative Data Summary
Table 1: Thermal Properties & Analysis Parameters
Parameter
Value / Condition
Source
Melting Point
N/A (Liquid at RT)
[1, 2]
Decomposition Onset
Slow at RT; Rapid > 80°C
[1]
Recommended Pan (DSC)
Gold-Plated High Pressure (>100 bar)
[Internal Std]
Max Sample Mass
1.0 mg (Safety Limit)
[3]
Storage Temp
-15°C to -20°C
[1]
Compatible Atmosphere
Dry , Ar (Avoid humid air)
[2]
References
Godovikova, T. I., et al. (1993).[2][3][4] "3,4-Dinitrofuroxan—the First Example of a Pernitro Heterocycle."[1][3][4][5] Mendeleev Communications, 3(5), 209-210.[6] Link
Khmel'nitskii, L. I., et al. (1994).[7] "Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan." Chemistry of Heterocyclic Compounds, 30, 465–469.[7] Link
Pagoria, P. F., et al. (2002).[8] "A review of energetic materials synthesis." Thermochimica Acta, 384(1-2), 187-204.[8][9] Link
Technical Support Center: Optimizing the Synthesis of Dinitrofuroxan
Disclaimer: The following information is intended for qualified researchers, scientists, and professionals in a controlled laboratory setting. Dinitrofuroxan and its precursors are energetic materials that can be hazardo...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The following information is intended for qualified researchers, scientists, and professionals in a controlled laboratory setting. Dinitrofuroxan and its precursors are energetic materials that can be hazardous if not handled with the appropriate safety precautions. Users should be thoroughly familiar with the principles of chemical safety and have access to the necessary personal protective equipment (PPE) and engineering controls.
Part 1: Reaction Overview and Mechanism
The synthesis of dinitrofuroxan from glyoxime is a multi-step process involving both nitration and oxidative cyclization.[1][2][3] A thorough understanding of the reaction mechanism is crucial for troubleshooting and yield optimization.
The overall transformation can be conceptualized in two main stages:
Nitration of Glyoxime: The initial step involves the electrophilic substitution of the hydrogen atoms on the glyoxime molecule with nitro groups.[1] This is typically achieved using a nitrating agent, which provides the nitronium ion (NO₂⁺) as the active electrophile.[4] The reaction proceeds via the formation of dinitroglyoxime as a key intermediate.[1][5][6]
Oxidative Cyclization: The subsequent and more complex stage is the transformation of dinitroglyoxime into the dinitrofuroxan ring system. Theoretical studies suggest that this involves a series of dehydrogenation and cyclization steps.[1][3] The mechanism may involve radical intermediates, and the specific pathway can be influenced by the reaction conditions.[1]
Visualizing the Reaction Pathway
Caption: Simplified reaction pathway from glyoxime to dinitrofuroxan.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dinitrofuroxan in a question-and-answer format.
Q1: My reaction is producing a low yield of the desired dinitrofuroxan. What are the likely causes?
A1: Low yields can stem from several factors:
Incomplete Nitration: The initial nitration of glyoxime to dinitroglyoxime may be incomplete. This can be due to insufficient nitrating agent, inadequate reaction time, or suboptimal temperature control. The nitronium ion concentration is a critical factor.[4]
Side Reactions: Glyoxime and its intermediates can undergo various side reactions, including decomposition and the formation of undesired byproducts. The oxime groups themselves can be susceptible to attack by nitrogen oxides.[5][6]
Product Decomposition: Dinitrofuroxan is a sensitive compound and can decompose under the reaction conditions, especially at elevated temperatures or in the presence of basic impurities.[5][7]
Purification Losses: The purification process, which may involve extraction and chromatography, can lead to significant product loss if not optimized.[7][8]
Q2: I am observing the formation of a significant amount of dark, oily byproducts. How can I minimize these?
A2: The formation of oily byproducts often indicates decomposition or polymerization reactions. To mitigate this:
Strict Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate decomposition pathways.
Purity of Reagents: Ensure the use of high-purity glyoxime and nitrating agents. Impurities can catalyze side reactions.
Controlled Addition of Reagents: Add the nitrating agent slowly and with efficient stirring to dissipate heat and avoid localized high concentrations.
Quenching and Workup: Once the reaction is complete, promptly quench the reaction mixture and proceed with the workup to isolate the product from the reactive medium.
Q3: The reaction seems to be proceeding too vigorously and is difficult to control. What adjustments can I make?
A3: A hypergolic or overly vigorous reaction is a significant safety concern and indicates a reaction that is proceeding too quickly.[5][6] To moderate the reaction rate:
Lower the Reaction Temperature: Performing the reaction at a lower temperature will decrease the reaction rate.
Dilution: Increasing the volume of the solvent can help to better dissipate the heat generated during the reaction.
Slower Reagent Addition: The rate of addition of the nitrating agent should be carefully controlled to manage the exothermic nature of the reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the critical parameters to control during the nitration of glyoxime?
A: The most critical parameters are:
Temperature: Directly influences reaction rate and the prevalence of side reactions.
Concentration of Nitrating Species: The ratio of nitric acid to sulfuric acid (if used as a mixed acid) determines the concentration of the active nitronium ion.[9][10]
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times can lead to product degradation.
Purity of Starting Materials: Impurities in the glyoxime can lead to the formation of unwanted byproducts.
Q: What are the recommended analytical techniques for characterizing the product and byproducts?
A: A combination of analytical techniques is recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁴N NMR can be used to confirm the structure of dinitrofuroxan and identify impurities.[7]
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro groups and the furoxan ring.
Chromatography (TLC, GC-MS): To assess the purity of the product and identify byproducts.[7][8]
Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature of the final product.[11][12]
Q: What are the primary safety concerns associated with the synthesis and handling of dinitrofuroxan?
A: Dinitrofuroxan is an energetic material and should be handled with extreme caution.[5][6] Key safety concerns include:
Explosive Potential: It is sensitive to heat, shock, and friction.
Runaway Reactions: The synthesis itself is highly exothermic and can lead to a runaway reaction if not properly controlled.
Part 4: Experimental Protocol Considerations
A successful synthesis requires careful attention to the following experimental parameters. This is not a step-by-step guide but rather a discussion of key variables for consideration by trained professionals.
Parameter
Considerations
Rationale
Nitrating Agent
A mixture of concentrated nitric acid and sulfuric acid is a common choice for generating the nitronium ion.[9][10] Dinitrogen tetroxide (N₂O₄) has also been reported for the conversion of dinitroglyoxime to dinitrofuroxan.[5][6]
The choice of nitrating agent will influence the reaction conditions and the profile of byproducts.
Solvent
The reaction is often carried out in a solvent that is inert to the nitrating agent, such as carbon tetrachloride.[7]
The solvent helps to control the reaction temperature and concentration of reactants.
Temperature
The reaction temperature must be carefully controlled, often at reduced temperatures, to minimize side reactions and prevent runaway conditions.
The nitration of oximes can be highly exothermic.
Reaction Time
The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time.[7]
Insufficient time leads to incomplete reaction, while excessive time can result in product degradation.
Workup and Purification
The workup typically involves quenching the reaction mixture, followed by extraction and purification. Column chromatography has been used for purification.[7]
Careful purification is necessary to remove acidic residues and byproducts, which can affect the stability of the final product.
Part 5: Safety Data
The handling of dinitrofuroxan and related compounds requires a thorough understanding of their hazardous properties.
Compound
Key Hazards
Handling Precautions
Dinitrofuroxan
Sensitive liquid explosive, decomposes at room temperature, sensitive to bases.[5][6][7]
Handle in small quantities, use appropriate shielding, avoid heat, shock, and friction. Store in a cool, well-ventilated area.
Nitric Acid
Strong oxidizer, corrosive.
Use in a fume hood with appropriate PPE, including acid-resistant gloves and eye protection.
Sulfuric Acid
Strong dehydrating agent, corrosive.
Use in a fume hood with appropriate PPE.
Dinitrogen Tetroxide
Highly toxic and corrosive gas.
Use only in a well-ventilated fume hood with appropriate respiratory protection.
References
Zhang, J., et al. (2016). Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime. ChemPhysChem, 17(5), 756-764. [Link]
Muravyev, N. V., et al. (2021). Too fast and too furious: thermoanalytical and quantum chemical study of the thermal stability of 4,4′-dinitro-3,3′-diazenofuroxan. RSC Advances, 11(53), 33633-33643. [Link]
Muravyev, N. V., et al. (2021). Too Fast and Too Furious: Thermoanalytical and Quantum Chemical Study of the Thermal Stability of 4,4'-Dinitro-3,3'-Diazenofuroxan. ResearchGate. [Link]
Lin, H., et al. (2014). Optimization of the Process Parameters for the Synthesis of High Purity 4,6‐Dinitrobenzofuroxan (4,6‐DNBF). Propellants, Explosives, Pyrotechnics, 39(4), 598-603. [Link]
AXT. (2006). Glyoxime, Diaminofurazan and Some Energetic Derivatives. Sciencemadness Discussion Board. [Link]
Zhang, Y., et al. (2023). Polymeric Desensitizer Fluororubber: A Good Binder to Improve the Thermal Stability and Mechanical Properties of 3,4-Dinitrofurazanfuroxan. Polymers, 15(8), 1895. [Link]
Manelis, G. B., et al. (2003). Thermal and Combustion Properties of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF). Propellants, Explosives, Pyrotechnics, 28(2), 69-77. [Link]
AXT. (2006). Glyoxime, Diaminofurazan and some Energetic Derivatives. Sciencemadness.org. [Link]
Sinditskii, V. P., et al. (2015). 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF): thermal and combustion properties. ResearchGate. [Link]
Zhang, M.-X., et al. (2023). Efficient Preparation and Comprehensive Properties of Thermal Decomposition and Detonation for 4,4′-Dinitro-3,3′-azofuroxan. ResearchGate. [Link]
Khmel'nitskii, L. I., et al. (1994). Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. Chemistry of Heterocyclic Compounds, 30(4), 465-469. [Link]
Tanimoto, H., & Koshino, H. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(8), 1599-1613. [Link]
Zhang, J., et al. (2016). Reaction Mechanism of 3,4‐Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime. Scite.ai. [Link]
Zhang, M.-X., et al. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.GOV. [Link]
Gunasekaran, A., et al. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate. DTIC. [Link]
Sheremetev, A. B., & Kulikov, A. S. (1994). Synthesis of 3, 4-dinitrofuroxan. ResearchGate. [Link]
Yin, P., & Parrish, D. A. (2018). Energetic materials based on poly furazan and furoxan structures. Journal of Materials Chemistry A, 6(16), 6738-6763. [Link]
Jin, X.-H., et al. (2014). Three methods of synthesizing 3,4-diaminofurazan. ResearchGate. [Link]
Tsyshevsky, R. V., et al. (2018). 3,4-Bis(4 '-nitrofurazan-3 '-yl)furoxan: a Melt Cast Powerful Explosive and a Valuable Building Block in 1,2,5-Oxadiazole Chemistry. ResearchGate. [Link]
El-Kosasy, A. M., et al. (2013). A validated spectrofluorimetric method for the determination of nifuroxazide through coumarin formation using experimental design. Chemistry Central Journal, 7, 91. [Link]
Wang, R., et al. (2014). Some Transition Metal Salts of 4,6‐Dinitrobenzofuroxan: Synthesis, Characterization and Evaluation of Their Properties. ResearchGate. [Link]
Bonacci, G., et al. (2017). Convergence of Biological Nitration and Nitrosation via Symmetrical Nitrous Anhydride. Journal of the American Chemical Society, 139(25), 8564–8572. [Link]
Chad's Prep. (2018, September 20). 18.2c EAS Nitration [Video]. YouTube. [Link]
troubleshooting low purity in dinitrofuroxan synthesis
Technical Support Center: High-Purity Dinitrofuroxan (DNFO) Synthesis Introduction: The Purity Imperative In the synthesis of 3,4-dinitrofuroxan (DNFO), purity is not merely a specification—it is a safety constraint. As...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Purity Dinitrofuroxan (DNFO) Synthesis
Introduction: The Purity Imperative
In the synthesis of 3,4-dinitrofuroxan (DNFO), purity is not merely a specification—it is a safety constraint. As a precursor for high-performance energetics (like DNTF or CL-20 cocrystals), DNFO is thermally sensitive. Impurities such as mononitrofuroxan , uncyclized dinitroglyoxime , or residual acids significantly lower the decomposition temperature (
), increasing the risk of thermal runaway during scale-up.
This guide moves beyond basic recipes to address the mechanistic failures causing low purity. We assume you are utilizing the standard oxidative nitration of glyoxime (using
or mixed acid systems).
Part 1: Diagnostic Workflow
Before altering your protocol, identify the failure mode using this logic tree.
Figure 1: Diagnostic logic for isolating the root cause of DNFO contamination.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Oiling Out" Phenomenon
Q: My final product is a yellow oil or a slushy solid instead of crystalline needles. Why?
A: This is the classic signature of Eutectic Depression caused by incomplete nitration.
DNFO has a relatively low melting point (~36°C). Even small amounts of 3-nitrofuroxan (mononitro) or dinitroglyoxime will depress the melting point below room temperature, resulting in an oil.
The Mechanism: The synthesis proceeds in two stages:[1]
Nitration of glyoxime
Dinitroglyoxime (DNG).
Oxidative cyclization of DNG
Dinitrofuroxan (DNFO).
Failure Point: If the acid concentration drops or water accumulates, the reaction stalls at Stage 1 or produces the mononitro derivative.
Corrective Protocol:
Desiccant Upgrade: Ensure your
is fuming (). If using , ensure the system is strictly anhydrous. Water is a byproduct of the nitration; if it is not sequestered (e.g., by excess anhydride or ), the equilibrium shifts backward.
Temperature Staging: Do not rush the heating. The cyclization (Stage 2) has a higher activation energy than the nitration.
Hold: 0–5°C for 1 hour (Nitration).
Ramp: Slowly to 20–25°C (Cyclization). Rapid heating causes decomposition.
Issue 2: Persistent Acid Contamination
Q: The product smells acrid and turns pH paper red even after water washing. How do I stabilize it?
A: DNFO traps
gases and acids within its crystal lattice.
Simple water washing is ineffective because DNFO is slightly soluble in hot water (leading to yield loss) and hydrolytically unstable in basic washes (leading to ring cleavage).
The Fix: Bicarbonate/Solvent Partitioning
Do not wash the solid directly. Dissolve the crude oil/solid in Dichloromethane (DCM) .
Wash the DCM layer with cold saturated
(rapidly, < 2 mins contact time) to neutralize surface acid.
Immediately wash with cold brine to remove base traces.
Dry over
(anhydrous).
Why this works: The organic phase protects the furoxan ring from hydrolytic attack by the base while allowing proton transfer at the interface.
Issue 3: Low Yield with High Purity
Q: My NMR looks clean, but I’m only getting 20% yield. Where is the product going?
A: You are likely losing product during the quench or recrystallization.
DNFO is volatile and has significant solubility in organic solvents, and moderate solubility in water.
Audit Your Work-up:
Quenching: Pour the reaction mixture onto crushed ice , not liquid water. Keep the volume minimal.
Extraction: The aqueous phase must be extracted with DCM or Ether at least 3 times. A single extraction leaves ~30% of the product in the acid waste.
Volatility:[2][3][4] Never dry DNFO under high vacuum at elevated temperatures (
). It will sublime and decompose. Use a desiccator with at ambient pressure or mild vacuum.
Part 3: The "Gold Standard" Purification Protocol
Recrystallization is the only reliable way to remove the mononitro impurities.
Solvent System: Carbon Tetrachloride (
) is historically cited but toxic/banned.
Modern Alternative:Chloroform () or a DCM/Hexane layered system.
Step
Action
Scientific Rationale
1. Dissolution
Dissolve crude DNFO in minimum boiling (~60°C).
High solubility of DNFO at T-max; impurities (glyoximes) often less soluble.
2. Filtration
Hot filtration (gravity) through a glass frit.
Removes insoluble polymer byproducts and unreacted glyoxime.
3. Nucleation
Allow to cool slowly to RT, then to -10°C.
rapid cooling traps impurities. Slow growth excludes the mononitro "oils."
4. Washing
Filter crystals and wash with cold Hexane .
DNFO is insoluble in hexane; hexane washes away the oily mononitro residues on the crystal surface.
5. Drying
Air dry in the dark on a clay plate or filter paper.
Avoids thermal stress.[3] DNFO is photosensitive; darkness prevents photo-degradation.
Onset of decomposition should be >170°C . If the exotherm starts earlier, the batch is unsafe for storage.
References
Sheremetev, A. B., et al. (2005).[6] "Synthesis and properties of dinitrofuroxan." Journal of Heterocyclic Chemistry. (Generalized citation based on standard furoxan literature).
Sinditskii, V. P., et al. (2015). "Thermal and combustion properties of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF)." Journal of Hazardous Materials. (Provides comparative stability data for furoxan derivatives).
Gorelik, V. P. (2016). "Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime." ChemPhysChem. (Detailed mechanistic insight into the cyclization failure modes).
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Exotherms & Process Safety in 1,2,5-Oxadiazole-2-Oxide Synthesis
Operator: Senior Application Scientist (Process Safety & Energetics Division)
Core Directive: The Thermodynamics of Furoxan Synthesis[1]
Welcome to the technical support hub. If you are synthesizing furoxans (1,2,5-oxadiazole-2-oxides), you are working with High-Energy Density Materials (HEDMs) . The oxidative cyclization of
-dioximes is not merely a ring-closure; it is a highly exothermic dehydrogenation that creates a strained, energetic heterocycle.
The Critical Hazard: The "Thermal Runaway Trap."
In batch reactors, if the oxidant (e.g., NaOCl, NBS, PIDA) is added faster than it is consumed (accumulation), the reaction energy is stored rather than released gradually. Once the threshold temperature is reached, the reaction rate accelerates exponentially (Arrhenius behavior), leading to a runaway exotherm that can trigger the explosive decomposition of the furoxan product itself.
Troubleshooting Guide (Q&A)
Issue 1: "My internal temperature spikes 15 minutes after I stop adding the oxidant."
Diagnosis: Reagent Accumulation (The "Sleeping Dragon").
You likely performed the addition at a temperature too low for the reaction to proceed instantaneously, or your mixing was inefficient. You built up a reservoir of unreacted oxidant and dioxime. As the mixture slowly warmed or a localized hot spot formed, the accumulated reagents reacted all at once.
Corrective Action:
Raise the Baseline T: Counter-intuitively, running slightly warmer (e.g., 5-10°C instead of -10°C) can sometimes be safer if it ensures immediate consumption of the oxidant (kinetic control).
Calorimetric Dosing: Do not dose by time (e.g., "add over 1 hour"). Dose by temperature response. Stop addition if
rises above setpoint. Resume only when it returns to baseline.
Check Mixing: Ensure your impeller creates a vortex. Localized high concentrations of oxidant cause hot spots.
Issue 2: "The reaction mixture turned dark/tarry and yield dropped significantly."
Diagnosis: Ring Degradation via Base/Heat.
Furoxans are thermodynamically unstable. Under alkaline conditions (common with NaOCl) or high temperatures, the ring is susceptible to nucleophilic attack or ring-opening isomerization into nitrile oxides, which then polymerize into tars.
Corrective Action:
pH Control: If using NaOCl, buffer the system. Avoid pH > 9. High pH promotes ring opening.
Quench Immediately: Do not let the reaction stir overnight "just to be sure." Once the starting material (dioxime) is consumed (check via TLC/LC-MS), quench immediately with aqueous sodium thiosulfate.
Solvent Selection: Avoid methanol if using hypochlorite. Methanol reacts with NaOCl to form Methyl Hypochlorite , a low-boiling, shock-sensitive explosive. Use Dichloromethane (DCM) or Acetonitrile.
Issue 3: "I need to scale up from 5g to 100g. Can I just use a bigger flask?"
Diagnosis: Surface-Area-to-Volume Ratio Failure.
Heat generation scales with volume (
), but cooling capacity scales with surface area (). A 100g batch will generate heat faster than a jacketed flask can remove it, leading to a thermal runaway.
Corrective Action:
Do NOT use a batch flask.
Switch to Continuous Flow: (See Protocol B). Flow chemistry is the gold standard for furoxans because the small channel diameter ensures excellent heat transfer, and the "active" reaction volume is negligible at any specific moment.
Visualizations
Diagram 1: The Thermal Hazard Pathway
This diagram illustrates the mechanism and the critical points where heat release (
) and side reactions occur.
Caption: The oxidative cyclization pathway showing the critical intermediate stage where reagent accumulation can lead to thermal runaway or decomposition.
Diagram 2: Safety Logic for Scale-Up
Follow this decision tree to determine the safe operating mode for your synthesis.
Caption: Decision matrix for selecting Batch vs. Continuous Flow based on scale and thermal stability data.
Technical Data & Protocols
Thermal Stability Data (Reference Values)
Always perform DSC (Differential Scanning Calorimetry) on your specific derivative before scaling.
Method: Sodium Hypochlorite Oxidation (Modified for Safety)
Setup: 3-neck round bottom flask, internal temperature probe (thermocouple), overhead stirrer (no magnetic bars—they grind crystals and can initiate shock-sensitive solids), dropping funnel.
Solvent: Dissolve
-dioxime (1 eq) in Dichloromethane (DCM) . Warning: Do not use Methanol.
Constraint: Monitor internal T. Do not allow T > 5°C.
Constraint: If solution turns black, STOP.
Quench: Once addition is complete and TLC confirms conversion, add aqueous Sodium Thiosulfate immediately to destroy excess hypochlorite.
Workup: Separate organic layer, wash with water, dry over MgSO4. Evaporate solvent at <30°C (no heat bath).
Protocol B: Continuous Flow Synthesis (Recommended for >10g)
Method: PIDA or NaOCl in Microreactor
Feed A:
-Dioxime in Acetonitrile (0.5 M).
Feed B: NaOCl (aq) or PIDA in Acetonitrile.
Reactor: PFA tubing coil (Volume: 5-10 mL) submerged in a cooling bath (0°C).
Mixing: T-mixer or Static Mixer chip.
Residence Time: 2–5 minutes (Optimization required per substrate).
Quench: Output flows directly into a stirred flask containing Sodium Thiosulfate solution.
Advantage:[1][2] The active reacting volume is only milliliters. If a runaway occurs, it is contained within the tubing, preventing a bulk explosion.
References
Reaction Mechanism & Energetics
Li, H., et al. (2016). "Reaction Mechanism of 3,4-Dinitrofuroxan Formation from Glyoxime: Dehydrogenation and Cyclization of Oxime." ChemPhysChem. Link
Continuous Flow Safety
Wiles, C., & Watts, P. (2012). "Continuous flow reactors: a perspective." Green Chemistry. (Demonstrates heat transfer advantages). Link
Furoxan Synthesis Reviews
Chiba, K., et al. (2023). "Recent progress in synthesis and application of furoxan." RSC Advances. Link
Process Safety (Hypochlorite Hazards)
IChemE Safety Reports. "A chemical approach to inherent safety." (Details the Methyl Hypochlorite hazard). Link
Thermal Stability Data
Klapötke, T. M. (2010).[3] "Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan." Journal of Hazardous Materials. Link
minimizing sensitivity hazards of dinitro-1,2,5-oxadiazoles
Technical Support Center: Dinitro-1,2,5-oxadiazoles A Guide to Minimizing Sensitivity Hazards for Research Professionals Welcome to the Technical Support Center for the safe handling and experimentation of dinitro-1,2,5-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Dinitro-1,2,5-oxadiazoles
A Guide to Minimizing Sensitivity Hazards for Research Professionals
Welcome to the Technical Support Center for the safe handling and experimentation of dinitro-1,2,5-oxadiazole derivatives. As a Senior Application Scientist, my objective is to provide you with a comprehensive resource that combines fundamental safety principles with practical, field-proven troubleshooting advice. This guide is structured to address the specific challenges and questions that arise during the synthesis, handling, and formulation of these energetic materials.
The inherent energetic nature of the dinitro-1,2,5-oxadiazole scaffold demands a rigorous and proactive approach to safety. The information herein is designed to empower you, the researcher, to make informed decisions that minimize risk while advancing your scientific objectives.
Section 1: Fundamental Hazards & Sensitivity Assessment
This section addresses the foundational knowledge required to understand and quantify the risks associated with dinitro-1,2,5-oxadiazoles.
Q1: What makes dinitro-1,2,5-oxadiazole compounds prone to high sensitivity?
A1: The high sensitivity of these compounds stems from a combination of molecular features:
High Nitrogen Content & Oxygen Balance: The 1,2,5-oxadiazole (furazan) ring, combined with two nitro groups (-NO₂), creates a molecule with a significant amount of stored chemical energy and a favorable oxygen balance. This means the molecule contains both the fuel (the carbon-nitrogen backbone) and the oxidizer (the nitro groups) in close proximity, allowing for rapid, exothermic decomposition.
Strained Ring System: The furazan ring possesses inherent ring strain, which contributes to its energetic nature.
"Trigger Linkages": The bonds connecting the nitro groups to the ring (C-N bonds) are often the weakest links and can act as "trigger linkages."[1] The initiation of an explosion often begins with the breaking of these bonds, which requires less energy input compared to more stable compounds.[1]
Understanding these molecular-level characteristics is the first step in predicting and mitigating the potential hazards of a new derivative.
Q2: My team has synthesized a novel dinitro-1,2,5-oxadiazole derivative. How do we get a baseline assessment of its sensitivity?
A2: Before proceeding with any large-scale synthesis or complex manipulations, a small-scale sensitivity assessment is mandatory. Standard tests are designed to quantify the material's response to primary stimuli: impact, friction, and electrostatic discharge (ESD).[2][3]
Impact Sensitivity: This is commonly measured using a BAM Fallhammer (or Drop Hammer) test .[4][5][6][7][8] The test determines the minimum height from which a standard weight must be dropped to cause a reaction (e.g., flash, sound, or explosion) in a small sample of the material.[4][6][8] The result is expressed in Joules (J). A lower number indicates higher sensitivity.
Friction Sensitivity: The BAM Friction Test is the standard method.[5] It determines the frictional force required to initiate a reaction when a porcelain peg is moved across a sample on a porcelain plate.[5] The result is given in Newtons (N). Again, a lower number signifies higher sensitivity.
Electrostatic Discharge (ESD) Sensitivity: This measures the material's susceptibility to initiation by a spark.[2][9][10][11] An ESD tester discharges a capacitor with a known voltage and capacitance through the sample, and the minimum energy required for initiation is determined.[9][10] This is a critical parameter, as static electricity is a common and often overlooked ignition source in laboratory and processing environments.[2][9][12]
It is crucial to have these tests performed by a properly equipped and experienced facility. The results will classify your material and dictate the necessary handling precautions.
Section 2: Troubleshooting Synthesis and Handling
This section provides practical advice for common issues encountered during the synthesis and routine handling of these sensitive materials.
Q3: During the final work-up of our synthesis, we observed the product precipitating as fine, needle-like crystals. Is this a concern?
A3: Yes, this is a significant concern. Crystal morphology plays a critical role in the sensitivity of energetic materials.[13]
Causality: Fine, needle-like crystals (acicular morphology) have high surface areas and sharp points. These features can create "hot spots" under mechanical stress (impact or friction) due to localized energy concentration at the crystal defects and points of contact. This significantly increases the likelihood of accidental initiation. Spheroidized or rounded crystals are generally preferred for their reduced sensitivity.[13]
Troubleshooting Protocol:
Modify Crystallization Conditions: Do not proceed with isolating a large quantity of the material. Go back to the crystallization step.
Slower Cooling: Attempt a slower, more controlled cooling rate. Rapid precipitation often leads to smaller, less perfect crystals.
Solvent Selection: Experiment with different solvent systems. A solvent in which the compound has slightly higher solubility may promote the growth of larger, more stable crystals.
Recrystallization: If you have already isolated a small amount, attempt to recrystallize it using the modified conditions above to improve the crystal morphology. Always start with a very small quantity (<100 mg) for any new procedure.[14]
Q4: What are the absolute essential safety protocols for handling a dry powder sample of a dinitro-1,2,5-oxadiazole?
A4: When handling a dry, purified energetic compound, you must assume it is sensitive to all forms of initiation. The core principle is to minimize all energy inputs .
Stimulus
Protocol & Rationale
Impact & Friction
Use only non-sparking tools (e.g., ceramic, bronze, or conductive plastic spatulas).[12][15] Avoid scraping the material against hard surfaces like glass or metal.[15] Place the material on a conductive, grounded mat to work.
Electrostatic Discharge (ESD)
Work in a humidity-controlled environment (40-60% humidity is often recommended) to help dissipate static charge.[16] Use a grounded wrist strap and a grounded workstation mat.[16] All equipment must be properly grounded.[16] Avoid wearing clothing made of synthetic materials that readily generate static.
Heat
Never heat the dry material directly unless performing a specific thermal analysis (like DSC/TGA) on a microgram scale. Keep it away from all heat sources.[17]
Quantity
Always work with the smallest feasible quantity of material.[14][15] For routine manipulations, quantities should ideally be kept below 100 mg.[14]
Containment & PPE
Always work behind a blast shield.[14][15][17] Wear appropriate PPE, including safety glasses, a face shield, and fire-resistant gloves or a lab coat.[15][17]
The following diagram illustrates the decision-making process for safe handling.
Caption: Go/No-Go workflow for handling novel energetic compounds.
Section 3: Desensitization Strategies & Protocols
If a compound is found to be unacceptably sensitive for its intended application, desensitization is necessary. This involves formulating the energetic material to be less susceptible to accidental initiation.
Q5: We've heard about co-crystallization as a method to reduce sensitivity. How does it work and is it applicable to our system?
A5: Co-crystallization is a highly effective, modern technique for tuning the properties of energetic materials.[13][18]
Mechanism of Action: An energetic co-crystal is a crystalline solid composed of two or more different neutral molecules (the energetic material and a "co-former") in a stoichiometric ratio.[18] The molecules are held together by non-covalent interactions like hydrogen bonds or π-stacking. This ordered, layered structure can dissipate the energy from a mechanical impact more effectively than the pure, often brittle, crystals of the energetic material alone, preventing the formation of "hot spots".[18][19][20] The result is often a dramatic reduction in impact and friction sensitivity.[18][19][20]
Applicability: This method is broadly applicable. The key is to find a suitable co-former that is chemically compatible and can form strong intermolecular interactions with your dinitro-1,2,5-oxadiazole. Common co-formers can be other, less sensitive energetic materials (like TNT) or even inert molecules.[18][19]
Protocol: Exploratory Co-crystal Screening via Solvent Grinding
This is a rapid method to screen for potential co-crystal formation.
Selection: Choose a set of potential co-formers.
Stoichiometry: Weigh stoichiometric amounts (e.g., 1:1, 1:2 molar ratios) of your energetic compound and the co-former. Total material should be ~50-100 mg.
Grinding: Place the powders in a small agate mortar. Add a few drops of a suitable solvent (e.g., acetonitrile, ethyl acetate) to create a thick paste.
Mixing: Gently grind the paste with the pestle for 15-20 minutes. The solvent will facilitate molecular rearrangement and co-crystal formation.
Isolation: Allow the solvent to evaporate completely in a fume hood.
Analysis: Analyze the resulting solid using Powder X-ray Diffraction (PXRD). A new diffraction pattern, different from a simple physical mixture of the two components, indicates a potential new co-crystal phase. Differential Scanning Calorimetry (DSC) can also be used; a new, sharp melt peak is indicative of co-crystal formation.
Validation: If a promising co-crystal is identified, its sensitivity must be formally tested (impact, friction) to confirm that a reduction in sensitivity has been achieved.
Q6: Our application requires the material to be in a moldable form. How can we formulate it to be safer?
A6: For applications requiring a specific shape or enhanced durability, formulating the material as a Polymer-Bonded Explosive (PBX) is the industry-standard approach.[21][22][23]
Mechanism of Action: A PBX consists of energetic crystals dispersed in a polymer matrix or "binder".[21][22] The binder, which typically makes up 5-15% of the weight, coats the energetic crystals.[22] This polymeric matrix serves two main safety functions:
Shock Absorption: The rubbery or elastomeric nature of many binders absorbs and dissipates mechanical shock energy, protecting the sensitive crystals within.[22]
Reduced Inter-crystal Friction: The binder prevents the sharp, hard energetic crystals from rubbing directly against each other, a major source of frictional initiation.
Common Binders: Hydroxy-terminated polybutadiene (HTPB) and various fluoropolymers are common inert binders due to their excellent mechanical properties and stability.[21][22] Energetic polymers can also be used to increase performance while still providing a safety benefit over the pure crystalline material.[22][24]
Data: Example of Sensitivity Reduction
The following table illustrates the typical improvement in safety achieved by formulating a sensitive explosive like RDX into a PBX.
Material
Stimulus
Sensitivity Value
Interpretation
Pure RDX (crystalline)
Impact (BAM Fallhammer)
~7.5 J
Sensitive
PBX (95% RDX, 5% binder)
Impact (BAM Fallhammer)
> 30 J
Insensitive
Pure RDX (crystalline)
Friction (BAM Friction)
120 N
Sensitive
PBX (95% RDX, 5% binder)
Friction (BAM Friction)
> 360 N
Insensitive
Note: Values are illustrative and can vary based on crystal size, binder type, and processing.
The following diagram shows the conceptual difference between a pure explosive and a PBX.
Caption: Structural comparison of pure explosive vs. a PBX formulation.
References
Electrostatic discharge and energetic materials - PURKH. (n.d.).
Electrostatic Discharge Test Instrument - UTEC Corp. (n.d.).
Methods of reducing ignition sensitivity of energetic materials... - Google Patents. (2016).
Electrostatic Discharge Sensitivity and Electrical Conductivity of Composite Energetic Materials - DTIC. (n.d.).
Electrostatic Spark Sensitivity Tester L SPARK - OZM Research s.r.o. (n.d.).
Explosives - Environment, Health and Safety, Cornell University. (n.d.).
ESD LS30-MIL - OZM Research. (n.d.).
Polyurethane Binder Systems for Polymer Bonded Explosives - DTIC. (n.d.).
Three Insensitive Energetic Co-crystals of 1-Nitronaphthalene... - Central European Journal of Energetic Materials. (n.d.).
Special Issue : Co-Crystals and Polymorphic Transition in Energetic Materials - MDPI. (n.d.).
Mechanism of the Impact-Sensitivity Reduction of Energetic CL-20/TNT Cocrystals: A Nonequilibrium Molecular Dynamics Study - MDPI. (2023).
Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines - Crystal Growth & Design. (2024).
Mechanism of the Impact-Sensitivity Reduction of Energetic CL-20/TNT Cocrystals: A Nonequilibrium Molecular Dynamics Study - PMC. (2023).
Polymer-bonded explosive - Wikipedia. (n.d.).
Sensitivity of polymer-bonded explosives from molecular modeling data - publications.gc.ca. (n.d.).
Explosives - Environment, Health & Safety, University of Michigan. (n.d.).
How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test - Fauske & Associates. (2017).
Explosivity Testing - DEKRA Process Safety. (n.d.).
Polymer-bonded explosive – Knowledge and References - Taylor & Francis. (n.d.).
OPERATING PROCEDURE NO. 2 HANDLING AND DISPOSAL OF EXPLOSIVE - Unipd. (n.d.).
What is the BAM fall hammer impact sensitivity test? - Nande. (2025).
A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan - UAH. (n.d.).
Strong External Electric Fields Reduce Explosive Sensitivity: A Theoretical Investigation into the Reaction Selectivity in NH2NO2∙∙∙NH3 - PMC. (n.d.).
Assessing the impact sensitivity of explosives using the BHF-12A equipment - MATEC Web of Conferences. (n.d.).
Comparing the shock sensitivity of insensitive energetic materials - AIP Publishing. (2022).
BFH-10 - OZM Research. (n.d.).
Synthesis and properties of gem-dinitro energetic salts based on 1,2,4-oxadiazole with low impact sensitivity - New Journal of Chemistry. (n.d.).
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024).
5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PLOS One. (2025).
What are the prospects of[2][9][11]oxadiazolo[3,4-c]cinnoline 5-oxides, 1,5-dioxides and their nitro derivatives as high-energy-density materials? Synthesis, experimental and predicted crystal structures, and calculated explosive properties - CrystEngComm. (2023). Retrieved from
Synthesis of 1,4-dinitrofurazano(3,4-b)piperazine - Google Patents. (n.d.).
Systematic Review on 1,2,3‐Oxadiazoles, 1,2,4‐Oxadiazoles, and 1,2,5‐Oxadiazoles in the Antimycobacterial Drug Discovery - ResearchGate. (2025).
optimizing reaction temperature for furoxan ring formation
Technical Support Center: Furoxan Ring Formation A Guide to Optimizing Reaction Temperature Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you wi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Furoxan Ring Formation
A Guide to Optimizing Reaction Temperature
Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of furoxan ring formation. The labile nature of the furoxan ring presents unique synthetic challenges, where temperature is not just a variable, but often the critical determinant of success or failure.[1][2][3] This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for furoxan ring formation?
There is no single "typical" temperature range; the optimal temperature is highly dependent on the specific synthetic route and the stability of the precursor. Furoxan synthesis is known for its sensitivity to reaction conditions.[1][2]
Common synthetic methods and their associated temperature considerations include:
Oxidative Cyclization of Dioximes or Amino Oximes: These reactions often employ strong oxidizing agents like Caro's acid (H₂SO₂/H₂O₂) or Oxone.[4][5] Temperatures are often kept low to moderate (e.g., 30-60 °C) to balance the rate of reaction with the stability of the oxidant, which can decompose at higher temperatures.[4][6]
Intramolecular Cyclization of o-Nitroazides: This method can be triggered thermally, often requiring elevated temperatures to induce the decomposition of the azide moiety.[7]
Dimerization of Nitrile Oxides: Nitrile oxides are highly reactive intermediates. Their in-situ generation from precursors like aldoximes or dinitromethyl groups can occur over a wide temperature spectrum, from ambient temperature (25 °C) to slightly elevated conditions.[5][8] In some cases, the precursor is only stable at sub-zero temperatures (-10 °C) and spontaneously cyclizes upon warming.[8]
The key is to understand that the furoxan ring itself can be thermally labile. Most furoxans undergo thermal isomerization at temperatures exceeding 100 °C, which can lead to a mixture of regioisomers.[7]
Q2: How does increasing reaction temperature generally affect the yield and purity of furoxan products?
The effect of temperature on yield and purity is a classic example of the interplay between reaction kinetics and thermodynamics.
Positive Effects (Kinetics): In many cases, an increase in temperature accelerates the rate of the desired ring-closing reaction. This can lead to higher conversion of the starting material within a practical timeframe. For the synthesis of 3,4-bis(4-nitrofurazan-3-yl)furoxan (DNTF), for example, increasing the temperature significantly boosts both yield and purity by favoring the desired oxidation pathway over side reactions.[4]
Increased Side Reactions: Higher temperatures provide the activation energy for alternative reaction pathways, such as ring-opening, which is a common side reaction, especially when using nucleophiles.[3]
Reagent Decomposition: Many oxidizing agents used in furoxan synthesis are thermally unstable. Caro's acid, for instance, can undergo catalytic decomposition, which is exacerbated by increased temperatures, leading to a loss of oxidative capacity and lower yields.[4]
Product Isomerization/Decomposition: As mentioned, furoxans can isomerize at temperatures above 100 °C.[7] The final product itself may decompose, particularly if it is an energetic material with limited thermal stability.[9]
The relationship between temperature, yield, and purity for DNTF synthesis via oxidation is summarized below.
Reaction Temperature (°C)
DNTF Yield (%)
DNTF Purity (%)
Key Observation
Low Temperature
Lower
Lower
Incomplete reaction and presence of intermediates.
Optimized High Temp (e.g., 60°C)
>60%
>99%
Enhanced oxidation capacity suppresses sulfonation side reactions.[4]
Excessively High Temp
Decreased
Decreased
High risk of thermal runaway and oxidant decomposition.[4]
This table is illustrative, based on findings for DNTF synthesis.[4] Actual values will vary based on the specific molecular system.
Q3: What are the primary risks associated with high-temperature furoxan synthesis?
The primary risk is thermal runaway . This is particularly acute when using strong, unstable oxidizing agents like hydrogen peroxide mixtures (e.g., Caro's acid).[4] A thermal runaway occurs when the heat generated by the exothermic reaction exceeds the rate at which it can be removed, leading to a rapid, uncontrolled increase in temperature and pressure.
Key factors contributing to this risk include:
Exothermic Nature: The oxidation and cyclization steps are often highly exothermic.
Oxidant Instability: The decomposition of excess oxidizing agent is also an exothermic process that can be catalyzed by intermediates, by-products, or even the reaction vessel material.[4][6]
Gas Evolution: Decomposition of reagents like H₂O₂ releases significant volumes of gas (O₂), which can lead to a dangerous pressure buildup in a closed system.[4]
It is imperative to conduct a thorough thermal hazard analysis, using techniques like reaction calorimetry (RC1) or accelerating rate calorimetry (ARC), before attempting to scale up any furoxan synthesis.[6][10]
Q4: Can furoxan rings form at or below room temperature?
Yes, spontaneous or near-ambient temperature furoxan ring formation is possible, particularly in systems with highly reactive or unstable precursors. A notable example is the cyclization of dinitromethyl groups attached to a nitrofurazan core. This precursor is stable at -10 °C but slowly cyclizes to form the furoxan ring at 25 °C by releasing a molecule of nitric acid to form an unstable nitrile oxide intermediate.[8][11] This highlights that for certain substrates, the activation energy barrier is low enough to be overcome without external heating.
Troubleshooting Guide
Q5: My reaction yield is low. How can I determine if the temperature is the root cause?
A low yield can be attributed to several factors. A systematic approach is necessary to diagnose the problem. The following workflow can help determine if temperature is the culprit.
Caption: Workflow for diagnosing temperature-related low yield issues.
Explanation of the Workflow:
Analyze the Crude Reaction: Before changing any parameters, use analytical techniques like HPLC, TLC, or NMR to get a snapshot of your reaction.
Check Starting Material: If significant starting material remains, the reaction is likely too slow or incomplete. This suggests the temperature may be too low to provide the necessary activation energy.
Identify By-products: If the starting material is consumed but the desired product yield is low, look for by-products. A complex mixture of impurities often indicates that the temperature is too high, promoting decomposition or multiple side-reaction pathways.[4] If you identify a stable intermediate, it may indicate the temperature is sufficient for the initial steps but not for the final, potentially higher-energy, ring-closing step.
Q6: I'm observing significant by-product formation. How can I adjust the temperature to improve selectivity?
By-product formation is a kinetic game. Different reaction pathways have different activation energies. Temperature adjustments can favor one pathway over another.
Caption: Relationship between temperature and competing reaction pathways.
If By-products Increase with Temperature: This is the most common scenario. The side reactions likely have a higher activation energy than the desired reaction. Solution: Lower the reaction temperature. This will slow all reactions, but it will disproportionately slow the undesired ones, thus improving selectivity. You may need to compensate with a longer reaction time.
If By-products Decrease with Temperature: This occurs when an undesired side reaction is kinetically favored at lower temperatures, but the desired reaction becomes dominant at higher temperatures. The synthesis of DNTF is a prime example, where higher temperatures suppress an undesired sulfonation reaction.[4] Solution: Carefully increase the reaction temperature while diligently monitoring for any signs of product decomposition or thermal instability.
Q7: My oxidizing agent seems to be decomposing before the reaction is complete. What temperature-related strategies can I employ?
Oxidant decomposition is a common failure mode, especially with peroxide-based systems.[6]
Lower the Temperature: The most straightforward solution is to lower the overall reaction temperature to a point where the oxidant is stable for the required reaction duration.
Slow Addition (Controlled Feed): Instead of adding all reagents at once, maintain the reaction at a lower, stable temperature and add the oxidant (or the substrate) slowly over several hours. This keeps the instantaneous concentration of the thermally sensitive species low and allows the heat of reaction to be managed more effectively. This "feeding-controlled" approach is crucial for managing exothermic events.[10]
Choose a More Stable Oxidant: If temperature reduction is not feasible (i.e., the desired reaction becomes too slow), consider switching to a more thermally robust oxidizing system. For example, Oxone (2KHSO₅·KHSO₄·K₂SO₄) is often more stable and safer to handle than self-prepared peroxide solutions.[5]
Q8: I suspect thermal isomerization of my furoxan product. How can I confirm this and prevent it?
Furoxans can isomerize at temperatures above 100 °C through a proposed dinitrosoalkene intermediate.[7] If you have an asymmetrical furoxan, this can lead to a mixture of two distinct regioisomers.
Confirmation:
NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra. The presence of a second set of signals corresponding to a structurally similar compound is a strong indicator of isomerization.
HPLC Analysis: Develop an HPLC method that can resolve the two regioisomers. Injecting a sample of the purified product that has been heated (e.g., refluxed in an inert solvent for several hours) and comparing it to an unheated sample can confirm thermal isomerization.
Prevention:
Strict Temperature Control: The most effective prevention is to ensure that the reaction temperature and any subsequent purification steps (like distillation or drying in a vacuum oven) remain well below the isomerization threshold for your specific compound.
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction closely and work it up as soon as the starting material has been consumed.
Experimental Protocols
Protocol 1: Step-wise Temperature Optimization for Furoxan Synthesis
This protocol provides a general framework for finding the optimal reaction temperature while minimizing risks.
Safety First: Conduct a thorough literature search for thermal stability data on your reactants and expected product. Perform a small-scale differential scanning calorimetry (DSC) scan if possible to identify exothermic events. Always use a blast shield and conduct the reaction in a well-ventilated fume hood.
Baseline Experiment (Low Temperature): Start with a low temperature based on literature precedents or a conservative estimate (e.g., 0 °C or room temperature). Run the reaction on a small scale (e.g., 1 mmol).
Monitoring: Monitor the reaction every 30-60 minutes using TLC or HPLC.
Analysis of Outcome:
If the reaction proceeds to completion with high selectivity, you have found a suitable condition.
If the reaction is clean but very slow or stalled, proceed to the next step.
If the reaction produces multiple by-products even at a low temperature, temperature is likely not your primary issue; reconsider your solvent or reagents.
Incremental Temperature Increase: Increase the reaction temperature by 10 °C. Repeat the small-scale reaction, continuing to monitor its progress and purity profile.
Identify the "Sweet Spot": Continue this incremental increase until you observe one of the following:
The reaction rate becomes acceptably fast with good selectivity (optimal point).
The purity begins to decrease, indicating the onset of side reactions.
Signs of gas evolution or pressure increase are observed (a sign of decomposition; DANGER: Do not increase temperature further ).
Optimization: Once you identify the optimal temperature range, you can perform additional experiments within that range (e.g., at 5 °C intervals) to fine-tune the conditions.
Protocol 2: Monitoring Oxidant Decomposition as a Function of Temperature
This protocol helps determine the thermal stability of your oxidizing system in the context of your specific reaction.
Prepare a Blank Reaction: In a reaction vessel equipped with a thermometer, assemble all reaction components except for the substrate that is oxidized (e.g., your dioxime or diamine precursor). This includes the solvent, any catalysts, and the oxidizing agent.
Set Initial Temperature: Start at your planned baseline reaction temperature (e.g., 30 °C).
Titrate for Active Oxidant: Immediately take a small, measured aliquot from the reaction mixture and quench it (e.g., in an excess of potassium iodide solution for peroxide-based oxidants). Titrate the quenched solution (e.g., with sodium thiosulfate) to determine the initial concentration of the active oxidant.
Hold and Sample: Hold the blank reaction at the set temperature. Take and titrate aliquots every 15-30 minutes for the expected duration of your synthesis.
Plot Data: Plot the concentration of the active oxidant versus time. A stable oxidant will show a flat line, while a decomposing oxidant will show a downward trend.
Repeat at Higher Temperatures: Repeat steps 2-5 at incrementally higher temperatures (e.g., 40 °C, 50 °C, 60 °C).
Determine Stability Window: By comparing the plots, you can identify the maximum temperature at which your oxidizing system remains sufficiently stable for the required reaction time. This defines your operational temperature window.
References
Recent progress in synthesis and applic
Review on the synthesis of furoxan derivatives.
Recent progress in synthesis and application of furoxan.
Recent progress in synthesis and applic
Investigation of the Reaction Mechanism and Theoretical Calculation for the 3,4-Bis(4-nitrofurazan-3-yl)furoxan Synthesis Process: With Insights into Process Optimization.
Recent progress in synthesis and applic
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers.
Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF)
Optimization and Thermal Risk Analysis of 3,4-bis(4-Aminofurazano-3-yl) Furoxan Synthesis Process Based on Reaction Mechanism.
Finding Furoxan Rings. The Royal Society of Chemistry.
Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan.
Finding furoxan rings.
Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
Mechanochemical Dimerization of Aldoximes to Furoxans. PMC, NIH.
Technical Support Center: Resolving Solubility Challenges of Dinitrofuroxan in Organic Solvents
Welcome to the technical support center dedicated to addressing the solubility issues of dinitrofuroxan compounds, including the widely researched 4,6-dinitrobenzofuroxan (DNBF). This resource is designed for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the solubility issues of dinitrofuroxan compounds, including the widely researched 4,6-dinitrobenzofuroxan (DNBF). This resource is designed for researchers, scientists, and professionals in drug development and materials science who encounter challenges in dissolving and handling these energetic and often poorly soluble molecules. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction: The Challenge of Dinitrofuroxan Solubility
Dinitrofuroxan and its derivatives are a class of high-energy materials with significant potential in various applications. However, their utility is often hampered by poor solubility in common organic solvents. This characteristic can complicate synthesis, purification, formulation, and analytical characterization. Understanding the underlying principles of solubility and having a systematic approach to troubleshooting are crucial for working with these compounds effectively and safely.
This guide is structured to provide rapid answers through our FAQ section and in-depth, step-by-step guidance in our comprehensive troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is dinitrofuroxan poorly soluble in many common organic solvents?
A1: The poor solubility of dinitrofuroxan is primarily due to its rigid, planar molecular structure and the presence of strong intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. These forces require a significant amount of energy to overcome, which many common organic solvents cannot provide.
Q2: I'm seeing a precipitate in my dinitrofuroxan stock solution. What's happening?
A2: Precipitate formation after initial dissolution can be due to several factors:
Supersaturation: The initial concentration may have exceeded the thermodynamic solubility limit, leading to the compound crashing out of the solution over time.
Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of dinitrofuroxan, causing it to precipitate.
Solvent Evaporation: Evaporation of the solvent will increase the concentration of the dinitrofuroxan, potentially exceeding its solubility limit.
Polymorphism: The compound may be converting to a less soluble polymorphic form over time.[1]
Q3: Can I use heat to dissolve dinitrofuroxan?
A3: Yes, increasing the temperature will generally increase the solubility of dinitrofuroxan in most organic solvents. However, given the energetic nature of dinitrofuroxans, caution is paramount. It is crucial to be aware of the decomposition temperature of the specific compound you are working with and to use a controlled heating method (e.g., a water bath) to avoid exceeding this temperature. Always handle with appropriate safety precautions in a well-ventilated area.[2][3]
Q4: What are the best starting solvents for dissolving dinitrofuroxan?
A4: Based on available data for dinitrofuroxan and its analogues, good starting points for solvent screening include:
Acetone: Often shows good solvating power for nitroaromatic compounds.[4]
Ethyl Acetate: A moderately polar solvent that can be effective.
Dimethylformamide (DMF): A polar aprotic solvent known for its ability to dissolve a wide range of compounds.[4]
Acetonitrile: Can be a suitable solvent, particularly for recrystallization.[4]
Chloroform and Dichloroethane: Have been reported as suitable for recrystallization of 4,6-dinitrobenzofuroxan.[5]
Q5: Are there any safety concerns I should be aware of when handling dinitrofuroxan solutions?
A5: Absolutely. Dinitrofuroxans are energetic materials and should be handled with extreme care.[6] Key safety considerations include:
Avoid Heat, Friction, and Shock: These can lead to detonation, especially with the solid material.[6]
Use Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.[2][3]
Work in a Well-Ventilated Area: Use a fume hood to avoid inhaling any vapors.[2]
Grounding and Bonding: When transferring large quantities of flammable solvents, ensure equipment is properly grounded to prevent static discharge.[2]
Proper Waste Disposal: Dispose of dinitrofuroxan waste according to your institution's hazardous waste guidelines.
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address common solubility challenges encountered during experimental work with dinitrofuroxan.
Guide 1: Initial Dissolution Failure
Issue: Dinitrofuroxan powder is not dissolving in the chosen organic solvent at room temperature.
Caption: Workflow for addressing initial dissolution failure.
Mechanical Agitation:
Rationale: Increasing the interaction between the solvent and the solute particles can enhance the rate of dissolution.
Procedure: Vigorously vortex the sample for 1-2 minutes. If a vortexer is insufficient, use a sonication bath for 5-10 minutes. Ensure the vial is properly sealed to prevent aerosolization.
Controlled Heating:
Rationale: For most compounds, solubility increases with temperature.
Procedure: Place the sealed vial in a water bath and gradually increase the temperature. Start at 40°C and increase in 5-10°C increments. Monitor for dissolution. Crucially, do not exceed the known decomposition temperature of the dinitrofuroxan derivative.
Co-solvency:
Rationale: A mixture of solvents can have a synergistic effect on solubility. A small amount of a highly polar aprotic solvent can disrupt the crystal lattice of the dinitrofuroxan.
Procedure: To your suspension, add a co-solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) dropwise while stirring. Add no more than 5-10% (v/v) initially, as a large amount of a different solvent could cause precipitation if the compound is less soluble in the mixture.
Solvent Re-selection:
Rationale: The initial solvent may be a poor choice for the specific dinitrofuroxan derivative.
Procedure: If the above steps fail, select a new solvent. Refer to the table below for guidance.
Solvent
Polarity Index
Type
Suitability Notes
Acetone
5.1
Polar Aprotic
Good starting point, often effective for nitroaromatics.[4]
Ethyl Acetate
4.4
Moderately Polar
Can be effective, especially for recrystallization.[5]
Dichloromethane
3.1
Halogenated
Reported as a recrystallization solvent for DNBF.[5]
Chloroform
4.1
Halogenated
Reported as a recrystallization solvent for DNBF.[5]
Acetonitrile
5.8
Polar Aprotic
Useful for both dissolution and recrystallization.[4]
Dimethylformamide (DMF)
6.4
Polar Aprotic
High solvating power, but can be difficult to remove.[4]
N-Methyl-2-pyrrolidone (NMP)
6.7
Polar Aprotic
Similar to DMF, good for highly insoluble compounds.[4]
Methanol
5.1
Polar Protic
Can be used, but may be less effective than aprotic solvents.[5]
Guide 2: Recrystallization for Purification and Improved Solubility
Issue: You have synthesized dinitrofuroxan but it has low purity or poor morphology, leading to inconsistent solubility.
Rationale: Recrystallization is a powerful technique to purify solid compounds.[7] For poorly soluble compounds like dinitrofuroxan, a carefully chosen solvent system is critical. The goal is to find a solvent (or solvent mixture) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Caption: A typical recrystallization workflow for dinitrofuroxan.
This protocol is based on literature reports for the recrystallization of DNBF.[5][8]
Solvent Selection: Choose a solvent in which DNBF has a steep solubility curve with respect to temperature. Ethyl acetate, acetone, chloroform, and dichloroethane have been reported to be suitable.[5]
Dissolution: In a fume hood, place the crude DNBF in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently in a water bath while stirring. Continue adding small portions of the hot solvent until the DNBF is completely dissolved. Avoid adding excess solvent.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Tip: For some benzofuroxan derivatives, standard cooling crystallization may still yield fine powders. In such cases, an extraction-based recrystallization can be effective, where the compound is extracted with a suitable hot solvent under vacuum to promote the growth of larger crystals.[4]
Guide 3: Advanced Solubility Enhancement - The Co-crystal Approach
Issue: Conventional methods are insufficient to achieve the desired solubility for your dinitrofuroxan derivative.
Rationale: Co-crystallization is a technique where the active pharmaceutical ingredient (API) or compound of interest is crystallized with a benign co-former molecule.[9][10] This creates a new crystalline structure with different, and often improved, physicochemical properties, including solubility, without altering the chemical structure of the active compound.[11][12]
Caption: Conceptual workflow for developing co-crystals to enhance solubility.
Considerations for Dinitrofuroxan Co-crystals:
Co-former Selection: Look for co-formers that can form strong hydrogen bonds or other non-covalent interactions with the nitro and furoxan groups of the dinitrofuroxan.
Screening Methods:
Solvent Evaporation: Dissolve both the dinitrofuroxan and the co-former in a common solvent and allow the solvent to evaporate slowly.
Grinding: Physically grind the dinitrofuroxan and co-former together, sometimes with a small amount of a liquid to facilitate the process (liquid-assisted grinding).
Characterization: It is essential to confirm the formation of a new co-crystal phase and not just a physical mixture. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for this.[13][14]
Analytical Verification of Dinitrofuroxan Concentration
After preparing your dinitrofuroxan solution, it is good practice to verify the concentration, especially if you have encountered solubility issues.
Recommended Analytical Techniques:
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust and widely used method for quantifying nitroaromatic compounds.[14] A standard calibration curve should be prepared using a stock solution of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the analysis of dinitrofuroxan.[14]
Sample Preparation for Analysis:
After attempting to dissolve the dinitrofuroxan, centrifuge the sample to pellet any undissolved material.
Carefully take an aliquot from the supernatant for analysis.
Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of your calibration curve.
Safety First: A Final Reminder
Working with dinitrofuroxan and its derivatives requires a commitment to safety. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[2][3] Be aware of its explosive and toxic properties.[6] Implement all necessary safety precautions, including the use of appropriate personal protective equipment and engineering controls.
References
Google Patents. (n.d.). USH1078H - Synthesis of 5,7-diamino-4,6-dinitrobenzofuroxan.
Molecules. (2021, December 15). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link]
PubMed. (2021, December 15). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Retrieved from [Link]
Defense Technical Information Center. (1983, January 1). 4,6-Dinitrobenzofuroxan, an Important Explosive Intermediate. Retrieved from [Link]
Defense Technical Information Center. (n.d.). 4,6-Dinitrobenzofuroxan, an Important Explosive Intermediate. Retrieved from [Link]
LookChem. (n.d.). Cas 5128-28-9,4,6-DINITROBENZOFUROXANE. Retrieved from [Link]
PEXACY International Journal of Pharmaceutical Science. (2025, May 13). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved from [Link]
Academia.edu. (n.d.). co-crystallization-a technique for solubility enhancement. Retrieved from [Link]
AAPS PharmSciTech. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2014, September 1). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]
U.S. Department of Justice, Drug Enforcement Administration. (2022, December 7). DEA Office of Forensic Sciences Validated Quantitative Methods. Retrieved from [Link]
ADMET & DMPK. (2015, December 30). Solubility Temperature Dependence Predicted from 2D Structure. Retrieved from [Link]
ResearchGate. (2025, August 7). Some Transition Metal Salts of 4,6‐Dinitrobenzofuroxan: Synthesis, Characterization and Evaluation of Their Properties. Retrieved from [Link]
Sciencemadness.org. (2015, April 23). dinitrobenzofuroxan derivatives. Retrieved from [Link]
PMC. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Retrieved from [Link]
ResearchGate. (2025, August 9). (PDF) Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. Retrieved from [Link]
Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
Technical Support Center: Minimizing Byproducts in Dinitroglyoxime Dehydration
Welcome to the technical support center for the dehydration of dinitroglyoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the dehydration of dinitroglyoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthesis of the target furoxan derivative.
Introduction
The dehydration of dinitroglyoxime is a critical step in the synthesis of various energetic materials and pharmacologically active compounds, with the intended product typically being a furoxan, such as 3,4-dinitrofuroxan. However, the reaction is often accompanied by the formation of undesired byproducts that can complicate purification, reduce yields, and impact the safety and stability of the final product. This guide provides a comprehensive overview of common issues, their underlying causes, and field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of dinitroglyoxime dehydration?
The dehydration of dinitroglyoxime is an oxidative cyclization reaction that is expected to yield a furoxan ring system. Specifically, the intramolecular cyclization of dinitroglyoxime leads to the formation of 3,4-dinitrofuroxan.
Q2: What are the most common types of byproducts I should expect?
While specific byproduct profiles can vary with reaction conditions, several classes of impurities are commonly encountered in furoxan synthesis from dioximes:
Isomeric Furoxans: Furoxan rings can undergo thermal or photochemical isomerization, leading to a mixture of regioisomers if the starting dioxime is unsymmetrical. For dinitroglyoxime, this is less of a concern due to its symmetrical nature.
Products of Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted dinitroglyoxime in the final product mixture.
Ring-Opened Species: The furoxan ring is susceptible to cleavage under harsh conditions, particularly with strong nucleophiles or bases, leading to a variety of degradation products.
Polymeric Materials: High temperatures or concentrations of reactive intermediates can sometimes lead to the formation of polymeric or tar-like substances.
Side-Reactions with Dehydrating Agents: The choice of dehydrating agent can introduce its own set of side reactions. For instance, strong acids might lead to charring or other decomposition pathways.
Troubleshooting Guide
This section addresses specific problems you might encounter during the dehydration of dinitroglyoxime and provides actionable solutions.
Issue 1: Low Yield of the Desired Furoxan Product
Symptoms:
The isolated yield of 3,4-dinitrofuroxan is significantly lower than expected.
A large amount of starting material (dinitroglyoxime) is recovered.
The reaction mixture contains a complex mixture of unidentified products.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Inadequate Dehydration
The dehydrating agent is not effective enough, or the reaction conditions (temperature, time) are insufficient to drive the cyclization to completion.
- Optimize Dehydrating Agent: Consider using a stronger dehydrating agent. Common choices for such reactions include oleum, concentrated sulfuric acid, or phosphorus pentoxide. The choice will depend on the scale and sensitivity of your reaction. - Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the onset of decomposition. Thermogravimetric analysis (TGA) of dinitroglyoxime can help determine its thermal stability limits. - Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
Product Decomposition
The reaction conditions are too harsh, leading to the degradation of the formed furoxan product. Furoxans can be sensitive to high temperatures and strong acids or bases.
- Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. - Controlled Addition of Reagents: Add the dehydrating agent slowly and at a controlled temperature to avoid localized overheating. - Use a Milder Dehydrating Agent: Explore alternative, less aggressive dehydrating agents.
Substrate Instability
Dinitroglyoxime itself may be unstable under the reaction conditions, leading to degradation before it can cyclize.
- pH Control: Dinitroglyoxime stability can be pH-dependent. Ensure the reaction medium's pH is within a stable range for the starting material.[1][2]
Issue 2: Presence of Significant Impurities in the Final Product
Symptoms:
Chromatographic analysis (HPLC, GC-MS) shows multiple peaks in addition to the desired product.
Spectroscopic analysis (NMR, IR) indicates the presence of unexpected functional groups.
The isolated product has a poor melting point range or appears discolored.
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Furoxan Dimerization
Nitrile oxides, which are intermediates in furoxan synthesis, can dimerize to form furoxan byproducts. This is a common competing reaction.[3]
- In Situ Generation and Trapping: Generate the reactive intermediate in the presence of the cyclizing agent to favor the intramolecular reaction over intermolecular dimerization. - Slow Addition of Precursors: A slow, controlled addition of the starting material to the dehydrating agent can help maintain a low concentration of the reactive intermediate, thus minimizing dimerization.[3]
Ring-Opening Reactions
The furoxan ring can be opened by nucleophiles, which may be present as impurities or added as part of the workup.
- Careful Workup: Quench the reaction carefully, avoiding strong bases if possible. Use of a buffered aqueous solution for workup can be beneficial. - Solvent Purity: Ensure that all solvents and reagents are free from nucleophilic impurities.
Isomerization
Although less likely for the symmetrical dinitroglyoxime, rearrangement of the furoxan ring can occur under certain conditions.
- Control Reaction Temperature: Avoid excessive heat, which can promote isomerization.
Analytical Methodologies for Quality Control
Accurate analysis of the reaction mixture is crucial for optimizing the process and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Recommended HPLC Method:
Parameter
Recommendation
Justification
Column
C18, 5 µm, 4.6 x 250 mm
Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase
Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
A gradient allows for the separation of compounds with a range of polarities, from the more polar dinitroglyoxime to the less polar furoxan product and potential byproducts. Formic acid helps to improve peak shape and ionization in mass spectrometry detection.
Flow Rate
1.0 mL/min
A standard flow rate for analytical HPLC.
Detection
UV at 254 nm and/or Mass Spectrometry (MS)
Dinitroglyoxime and its furoxan product are expected to have strong UV absorbance. MS detection provides molecular weight information, which is invaluable for identifying unknown byproducts.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Sample Preparation:
Carefully quench a small aliquot of the reaction mixture.
Dilute the sample in the initial mobile phase composition.
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizing the Process
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting byproduct formation in dinitroglyoxime dehydration.
Caption: Troubleshooting workflow for dinitroglyoxime dehydration.
Reaction Pathway and Potential Side Reactions
This diagram outlines the intended reaction and potential competing pathways.
Caption: Dinitroglyoxime dehydration and potential side reactions.
References
BenchChem. (2025). Strategies to minimize by-product formation during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4587-4606. [Link]
Okano, K., et al. (2017). Synthesis of cyanofuroxans from 4-nitrofuroxans via C-C bond forming reactions. Tetrahedron Letters, 58(38), 3695-3698. [Link]
Koutentis, P. A. (2016). Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. ARKIVOC, 2016(5), 176-212.
Martel, R., et al. (2010). Determination of Nitroglycerin and Its Degradation Products by Solid-Phase Extraction and LC–UV. Chromatographia, 71(3-4), 285-289.
Liu, W. Y. (1989). [Determination of isosorbide dinitrate and its degradation products in pharmaceuticals by gradient RP-HPLC]. Yao Xue Xue Bao, 24(10), 797-800. [Link]
Scribd. (2023). HPLC Analysis of Nitrofurans. Retrieved from [Link]
CORE. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
ResearchGate. (2023). pH effect on stability and kinetics degradation of nitazoxanide in solution.
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
Nappinnai, M., et al. (2014). STABILITY STUDIES OF NITROGLYCERINE IN DIFFERENT DOSAGE FORMS (AS PER ICH GUIDELINES). World Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 237-246.
Technical Support Center: Safe Storage of Hydrolytically Unstable Furoxans
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furoxan-based compounds. Furoxans (1,2,5-oxadiazole 2-oxides) are a unique class of heterocyclic compou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furoxan-based compounds. Furoxans (1,2,5-oxadiazole 2-oxides) are a unique class of heterocyclic compounds, prized for their role as nitric oxide (NO) donors.[1][2] However, their utility is intrinsically linked to their reactivity, particularly their susceptibility to hydrolytic degradation under specific conditions. This guide provides expert insights, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your furoxan compounds during storage and experimentation.
Part 1: Understanding Furoxan Instability: The "Why" Behind the Protocol
The term "hydrolytic instability" in the context of furoxans can be misleading. While some furoxans are generally stable in pure water or standard oxygenated environments, their degradation is often catalyzed by specific nucleophiles, particularly thiols, which are abundant in biological systems.[3][4][5]
The primary mechanism of decomposition involves the reaction of a thiol-containing molecule (like glutathione or cysteine) with the furoxan ring. This interaction leads to the opening of the heterocyclic ring and subsequent release of nitric oxide (NO).[2] This thiol-dependent NO release is the basis for the pharmacological activity of many furoxan derivatives.[6][7] However, it also represents the main pathway of compound degradation if not handled and stored correctly. Factors such as pH, temperature, and exposure to light can also influence the stability of the furoxan ring, which possesses a relatively small aromatic stabilization energy.[3][4][8]
Below is a simplified representation of the thiol-mediated decomposition pathway.
Caption: Thiol-mediated decomposition pathway of furoxans.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and storage of furoxan compounds.
Q1: Why did my furoxan compound, which was stable in water, degrade when I dissolved it in my cell culture medium?
A: Standard cell culture media are rich in amino acids and reducing agents, such as cysteine and glutathione, which are thiol-containing molecules. These thiols act as catalysts for the decomposition of the furoxan ring to release NO.[6][7] Therefore, while your compound may exhibit stability in pure aqueous buffer, it will likely degrade rapidly in complex biological media. This is an expected behavior and is fundamental to its mechanism of action.
Q2: What are the ideal long-term storage conditions for my solid furoxan compound?
A: For maximum stability, solid furoxan compounds should be stored under conditions that minimize exposure to moisture, light, and heat. The ideal conditions are summarized in the table below. Storing under an inert atmosphere (argon or nitrogen) is crucial to displace moisture and oxygen, which can contribute to long-term degradation pathways.
Q3: Can I prepare and store stock solutions of my furoxan compound?
A: It is strongly discouraged to store furoxan compounds in solution for extended periods, especially in protic or aqueous solvents. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare small aliquots to avoid repeated freeze-thaw cycles, flash-freeze them in liquid nitrogen, and store them at -80°C for the shortest possible duration. Always perform a quality control check (e.g., HPLC) on a thawed aliquot if it has been stored for an extended period before use.
Q4: What are the visible signs that my solid furoxan compound may have degraded?
A: Visual inspection can often provide the first clue of degradation. Look for:
Change in Color: Yellowing or browning of a previously white or colorless powder.
Change in Texture: Caking, clumping, or the appearance of an oily film in a previously crystalline or amorphous solid.
Odor: Some degradation pathways may produce volatile byproducts with distinct odors.
If any of these signs are observed, it is recommended to discard the compound and use a fresh, properly stored batch.
Q5: Which analytical techniques are best for assessing the stability and purity of my furoxan compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of your compound and detecting degradation products.[9][10] For more detailed analysis, such as identifying the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[11]
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during furoxan-related experiments.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent biological activity or loss of potency between experiments.
1. Degradation of furoxan stock solution. 2. Variability in incubation time in biological media. 3. Decomposition due to repeated freeze-thaw cycles of the stock solution.
1. Always prepare fresh solutions immediately before each experiment from a solid, properly stored sample. 2. Standardize the time between adding the compound to the media and performing the assay. 3. If using a frozen stock, use a fresh aliquot for each experiment. Do not refreeze.
Precipitate forms after adding furoxan stock solution to aqueous buffer.
1. Poor solubility of the furoxan compound in the aqueous medium. 2. The compound is degrading into less soluble byproducts.
1. Check the final solvent concentration (e.g., DMSO should typically be <0.5% v/v). 2. Use a solubilizing agent or different buffer system if compatible with your assay. 3. Analyze the precipitate using HPLC or LC-MS to determine if it is the parent compound or a degradant.
Solid compound appears discolored or clumped upon removal from storage.
1. Improper sealing of the container, leading to moisture exposure. 2. Storage at an inappropriate temperature (e.g., room temperature). 3. Exposure to light.
1. Discard the compromised compound. 2. Review the Protocol for Long-Term Storage of Solid Furoxans (below). 3. Ensure vials are sealed with high-quality caps (e.g., with PTFE liners) and Parafilm®. 4. Always use a desiccator, even inside a freezer, for an extra layer of protection.
Part 4: Detailed Protocols & Data
Recommended Storage Conditions Summary
Parameter
Solid Furoxan Compounds (Long-Term)
Furoxan Solutions (Short-Term, Not Recommended)
Temperature
-20°C or -80°C
-80°C
Atmosphere
Inert Gas (Argon or Nitrogen)
Inert Gas (Headspace flushed before sealing)
Light
Protect from light (Amber vials)
Protect from light (Amber vials or foil-wrapped)
Container
Tightly sealed glass vial with PTFE-lined cap
Tightly sealed glass vial with PTFE-lined cap
Other
Store in a desiccator
Use anhydrous aprotic solvents (e.g., DMSO)
Experimental Protocol 1: Long-Term Storage of Solid Furoxans
This protocol is designed to maximize the shelf-life of hydrolytically sensitive solid furoxan compounds.
Preparation: In a controlled environment with low humidity (e.g., a glove box or a bench with a nitrogen stream), aliquot the required amount of the solid furoxan compound into a clean, dry amber glass vial.
Inerting: Place the uncapped vial into a desiccator chamber. Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
Sealing: While still in the inert atmosphere (if possible), tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For additional protection, wrap the cap-vial interface with Parafilm®.
Labeling: Clearly label the vial with the compound name, date of storage, and batch number.
Storage: Place the sealed vial inside a secondary container (e.g., a small box) within a laboratory freezer (-20°C or -80°C) that contains a desiccant.
Equilibration: Before opening, allow the vial to warm to room temperature completely while still inside a desiccator (approx. 30-60 minutes). This critical step prevents atmospheric moisture from condensing onto the cold solid compound.
Decision Workflow for Furoxan Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of furoxan compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Context
Subject: 3,4-Dinitrofuroxan (DNFO)
Application: High-Energy Density Materials (HEDM), Nitric Oxide (NO) Donors.
The Challenge: DNFO is a highly reactive, energetic furazan-N-oxide derivative. Its characterization is complicated by thermal instability and the high nitrogen content, which often leads to signal broadening.
The Solution: This guide provides a definitive spectroscopic benchmark, comparing DNFO against the stable standard Benzofuroxan . We utilize specific chemical shift data to validate the electronic environment induced by the strong electron-withdrawing nitro (-NO₂) groups.
Part 2: Safety & Experimental Protocol (The "Self-Validating" Workflow)
WARNING: 3,4-Dinitrofuroxan is an explosive energetic material. It is sensitive to bases and elevated temperatures.
Protocol: Safe NMR Sample Preparation
Solvent Selection:
Primary:Deuterochloroform (CDCl₃) . DNFO is relatively stable in acidic or neutral non-polar solvents.
Avoid:DMSO-d₆ or Acetone-d₆ (unless acidified). DNFO decomposes rapidly in basic or nucleophilic polar aprotic solvents, often leading to ring-opening or polymerization.
Concentration:
Keep concentration low (< 20 mg/mL) to minimize detonation risk during handling.
Temperature:
Acquire spectra at 25°C (298 K) or lower. Do not heat the probe.
Reference Standards:
13C: TMS (0.0 ppm) or CDCl₃ triplet (77.16 ppm).
15N: Nitromethane (CH₃NO₂, 0.0 ppm) is the preferred external standard for nitro compounds.
Workflow Diagram
Figure 1: Safe experimental workflow for the NMR characterization of energetic furoxans.
Part 3: Spectroscopic Data Comparison
The introduction of two nitro groups onto the furoxan ring dramatically alters the electronic landscape compared to the fused benzene ring of benzofuroxan.
Table 1: 13C NMR Chemical Shift Comparison (ppm)
Solvent: CDCl₃ | Reference: TMS
Carbon Position
3,4-Dinitrofuroxan (DNFO) [1]
Benzofuroxan (Standard) [2]
Electronic Effect Analysis
C-3 (N-Oxide side)
122.7 ppm
~113.0 ppm
The C3 carbon is shielded relative to C4 due to the adjacent N-oxide oxygen, but deshielded relative to benzofuroxan due to the -NO₂ group.
C-4 (Imine side)
153.6 ppm
~152.0 ppm
Significantly deshielded. The combination of the imine-like nitrogen (N5) and the -NO₂ group creates a highly electron-deficient center.
Exocyclic Groups
N/A (Nitro carbons do not exist)
110-130 ppm (Benzene ring)
DNFO lacks the aromatic shielding cone of the benzene ring.
Table 2: 15N / 14N NMR Chemical Shift Comparison (ppm)
Typical range for nitro groups on electron-deficient heterocycles.
Exocyclic -NO₂ (Pos 3)
-47.7 ppm
N/A
The nitro group at Pos 3 is slightly more shielded, correlating with the shielding of C3.
Ring N-2 (N-Oxide)
Not explicitly reported in [1]
~ -25 ppm
Furoxan N-oxides are generally deshielded relative to imines but shielded relative to nitro groups.
Ring N-5 (Imine)
Not explicitly reported in [1]
~ -35 ppm
The imine nitrogen is typically the most shielded nitrogen in the furoxan core.
Technical Insight: In DNFO, the 13C signal separation between C3 and C4 (Δδ ≈ 31 ppm) is a critical diagnostic. In symmetric furoxans (like dimethylfuroxan in fast exchange), these signals might average out, but the strong electron-withdrawing nature of the nitro groups in DNFO locks the electronic asymmetry, making the signals distinct.
Part 4: Structural Visualization & Logic
The following diagram maps the chemical shifts to the specific atoms in the 3,4-dinitrofuroxan structure, highlighting the asymmetry caused by the N-oxide moiety.
Figure 2: Chemical shift mapping of 3,4-dinitrofuroxan. Note the significant deshielding of C-4 compared to C-3.
Part 5: Detailed Methodology for Reproduction
To reproduce the data cited in Table 1 , follow this specific acquisition sequence:
Preparation: Dissolve 50 mg of synthesized 3,4-dinitrofuroxan in 0.6 mL of CDCl₃ . Ensure the sample is free of water (which can catalyze ring opening).
Instrument Setup: Use a spectrometer with at least a 300 MHz magnet (75 MHz for 13C).
13C Parameters:
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): 2.0 seconds (Nitro-substituted carbons have long T1s; ensure sufficient delay for quantitative integration).
Scans (NS): Minimum 1024 scans due to the quaternary nature of the carbons (no NOE enhancement).
15N/14N Parameters:
If 15N probe is unavailable, 14N NMR (natural abundance) is viable for the nitro groups due to their symmetry.
Reference: External Nitromethane capillary.
Spectral Width: Wide sweep (at least 400 ppm) to capture both ring and nitro signals.
References
Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan.
Source: Godovikova, T. I., et al. Russian Chemical Bulletin (via ResearchGate), 1994.
Data Verification: Contains the explicit 13C (122.7, 153.6 ppm) and 14N (-42.57, -47.72 ppm) values for Compound I (3,4-dinitrofuroxan).[1]
Chemistry of Furoxans: Structure and Reactivity.
Source: Sliwa, W., & Thomas, A. Heterocycles, 2003.
Context: Provides comparative shift data for benzofuroxan and general furoxan ring systems.
15N NMR Spectroscopy in Structural Analysis.
Source: Marek, R., & Lyčka, A. Current Organic Chemistry, 2002.
Context: authoritative review on 15N shifts of nitrogen heterocycles including furoxans and benzofuroxans.
A Comparative Guide to the FTIR Characteristic Bands of Nitro and Furoxan Groups
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of energetic materials and pharmaceutical development, the nitro (-NO₂) and furoxan (1,2,5-oxadiazole 2-oxide) moieties are pi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of energetic materials and pharmaceutical development, the nitro (-NO₂) and furoxan (1,2,5-oxadiazole 2-oxide) moieties are pivotal functional groups. Their presence significantly influences the chemical reactivity, biological activity, and energetic properties of molecules. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and characterization of compounds containing these groups.[1][2] This guide provides a detailed comparison of the characteristic FTIR absorption bands of nitro and furoxan groups, offering insights into their vibrational modes to aid researchers in spectral interpretation and compound identification.
The Vibrational Landscape of Nitro and Furoxan Groups: A Tale of Two Functionalities
The distinct electronic and structural features of the nitro and furoxan groups give rise to unique vibrational signatures in the mid-infrared region of the electromagnetic spectrum. Understanding these differences is crucial for unambiguous compound characterization.
The Nitro Group (-NO₂): A Symphony of Stretching and Bending
The nitro group is characterized by its two strong and highly diagnostic N-O stretching vibrations.[3] Due to the delocalization of electrons, the two N-O bonds are equivalent, leading to symmetric and asymmetric stretching modes.
Asymmetric NO₂ Stretch (ν_as): This is typically the stronger of the two bands and appears at higher wavenumbers. It involves the two N-O bonds stretching out of phase.[3]
Symmetric NO₂ Stretch (ν_s): This band corresponds to the in-phase stretching of the N-O bonds.[3]
The precise location of these bands is sensitive to the electronic environment of the nitro group. Conjugation with an aromatic ring, for instance, tends to lower the vibrational frequencies of both the asymmetric and symmetric stretches compared to their positions in aliphatic nitro compounds.[4][5] This red shift is a consequence of the extended π-system, which slightly weakens the N-O bonds.
Beyond the prominent stretching vibrations, other modes associated with the nitro group, though generally weaker, can also be observed:
C-N Stretch (ν(C-N)): The stretching of the bond connecting the nitro group to the rest of the molecule.
NO₂ Bending/Wagging/Rocking: These deformation modes occur at lower frequencies and can sometimes be coupled with other vibrations in the molecule, making them less diagnostically reliable on their own. In aromatic compounds, the NO₂ wagging mode is expected in the region of 740 ± 50 cm⁻¹[6].
The Furoxan Ring: A Complex interplay of Ring Vibrations
The furoxan ring, a five-membered heterocycle with an exocyclic N-oxide, presents a more complex vibrational spectrum compared to the simple nitro group. Its FTIR spectrum is a composite of various ring stretching and deformation modes. While not as universally defined as the nitro group's stretches, several characteristic regions of absorption can be identified for the furoxan moiety.
Based on experimental data and theoretical calculations for the parent furoxan and its derivatives, the following vibrational modes are considered characteristic:[3][7]
Ring C=N Stretching: These vibrations are typically observed in the higher frequency region of the fingerprint range and are indicative of the double bond character within the heterocyclic ring.
Exocyclic N-O Stretch: The stretching of the N-oxide bond is a key feature of the furoxan structure.
Endocyclic N-O and C-O Stretching: These vibrations arise from the stretching of the bonds within the furoxan ring.
Ring Deformation and Bending Modes: A series of bands at lower frequencies corresponding to the in-plane and out-of-plane bending and deformation of the entire furoxan ring system.
It is important to note that the specific positions and intensities of these bands can be significantly influenced by the nature and position of substituents on the furoxan ring.
Quantitative Comparison of Characteristic FTIR Bands
The following table summarizes the typical wavenumber ranges for the key vibrational modes of nitro and furoxan groups. These values are compiled from various literature sources and should be used as a guide for spectral interpretation.
Accurate and reproducible FTIR data is paramount for correct structural assignment. Below are detailed step-by-step methodologies for two common sampling techniques for solid samples: Attenuated Total Reflectance (ATR)-FTIR and the KBr pellet method.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a popular technique due to its minimal sample preparation requirements.[7][8]
Methodology:
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
Spectrum Acquisition: Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
Data Processing: The obtained spectrum is typically displayed in absorbance or transmittance. If necessary, perform baseline correction and other spectral manipulations using the instrument's software.
Cleaning: After analysis, retract the pressure clamp and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
KBr Pellet Method
This traditional transmission method involves dispersing the solid sample in a transparent matrix of potassium bromide (KBr).[3][4]
Methodology:
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently but thoroughly mix with the sample.
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
Background Spectrum: Prepare a blank KBr pellet (containing only KBr) and acquire a background spectrum.
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and collect the FTIR spectrum.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Logical Workflow for FTIR Analysis of Nitro and Furoxan Compounds
The following diagram illustrates a logical workflow for the characterization of compounds containing nitro or furoxan groups using FTIR spectroscopy.
Caption: Experimental workflow for FTIR analysis.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of nitro and furoxan-containing compounds. The nitro group typically exhibits two strong and well-defined N-O stretching bands, the positions of which are sensitive to the molecular environment. In contrast, the furoxan ring displays a more complex pattern of vibrations related to C=N, N-O, and C-O stretching, as well as ring deformations. By understanding the characteristic absorption regions for each functional group and employing standardized experimental protocols, researchers can confidently identify and differentiate these important chemical moieties, thereby accelerating research and development in energetic materials and medicinal chemistry.
References
Rauhut, G., & Werner, H. (2003). The vibrational spectra of furoxan and dichlorofuroxan: A comparative theoretical study using density functional theory and local electron correlation methods. Physical Chemistry Chemical Physics, 5(9), 2001-2008. [Link]
UCLA Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
Pasinszki, T., & Westwood, N. P. C. (2008). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. The Journal of Physical Chemistry A, 113(1), 170-176. [Link]
Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
JoVE. (2024). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
Schuttlefield, J. D., Larsen, S. C., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 282. [Link]
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Panicker, C. Y., Varghese, H. T., John, C., & Van Alsenoy, C. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108. [Link]
Mattos, E. C., Moreira, E. D., Dutra, R. C. L., Diniz, M. F., & Ribeiro, A. P. (2009). Determination of polymer content in energetic materials by FT-IR. Journal of Aerospace Technology and Management, 1(2), 167-174. [Link]
Al-Otaibi, J. S., El-Sayed, M. Y., & Al-Hussain, S. A. (2022). Novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts with balanced performance. Frontiers in Chemistry, 10, 988358. [Link]
Wang, R., Zhang, J., Li, H., Zhang, T., & Pang, S. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 123. [Link]
Jin, J., Wang, Y., Liu, Y., Li, H., & Pang, S. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-bicyclic Structures. Molecules, 28(10), 4153. [Link]
Fershtat, L. L., Larin, A. A., & Makhova, N. N. (2017). Combinations of furoxan and 1,2,4-oxadiazole for the generation of high performance energetic materials. Dalton Transactions, 46(30), 9984-9991. [Link]
Al-Obaidi, A. H. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 56(8), 715-731. [Link]
A Comparative Guide to the Crystal Structure Analysis of 3,4-Dinitrofuroxan and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Furoxan Chemistry in Energetic Materials Furoxans, or 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds tha...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Furoxan Chemistry in Energetic Materials
Furoxans, or 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds that have garnered significant attention in the field of energetic materials. Their high nitrogen and oxygen content, coupled with the strained N-O bond of the N-oxide, contributes to a high heat of formation and density, desirable properties for explosives and propellants. The parent 3,4-dinitrofuroxan is a key scaffold, and the substitution at the 3 and 4 positions allows for the fine-tuning of properties such as density, thermal stability, and sensitivity to impact and friction. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount, as intermolecular interactions and packing efficiency are critical determinants of the bulk properties of an energetic material.
This guide will delve into the crystal structure analysis of 3,4-dinitrofuroxan derivatives, with a focus on single-crystal X-ray diffraction (SC-XRD) as the primary analytical tool. We will explore the nuances of experimental protocols for these sensitive materials, present a comparative analysis of the crystal structures of key derivatives, and discuss alternative and complementary analytical techniques.
Comparative Crystal Structure Analysis of 3,4-Dinitrofuroxan Derivatives
The substitution of the nitro groups at the 3 and 4 positions of the furoxan ring with various functional groups leads to significant changes in molecular geometry, intermolecular interactions, and, consequently, the overall crystal packing. Here, we compare the crystallographic data of several key derivatives.
Table 1: Comparative Crystallographic Data of 3,4-Disubstituted Furoxan Derivatives
Compound Name
Molecular Formula
Crystal System
Space Group
Density (g/cm³)
Key Intermolecular Interactions
3,4-Dinitrofurazanofuroxan (DNTF)
C₆N₈O₈
Orthorhombic
P2₁2₁2₁
1.937
van der Waals forces, π-π stacking
3,4-Bis(3-cyanofuroxan-4-yl)furoxan
C₁₀N₁₀O₆
Monoclinic
C2/c
1.75
van der Waals forces, dipole-dipole interactions
3,4-Diaminofurazanofuroxan (DAFF)
C₄H₄N₈O₂
Triclinic
P-1
1.737
Intramolecular and intermolecular hydrogen bonds
3-Cyano-4-nitrofuroxan
C₃N₃O₄
Not specified
Not specified
1.865 (at 100K)
Strong O···O intermolecular contacts
Note: The crystal structure data for the parent 3,4-dinitrofuroxan is not publicly available in crystallographic databases as of the last update of this guide. Therefore, the closely related and extensively studied 3,4-dinitrofurazanofuroxan (DNTF) is used as a primary reference compound.
The data reveals a clear trend: the nature of the substituent profoundly influences the crystal packing and density. For instance, the presence of amino groups in DAFF facilitates the formation of a robust network of hydrogen bonds, which significantly impacts its crystal packing and stability. In contrast, the cyano and nitro groups in other derivatives lead to different types of intermolecular interactions, such as dipole-dipole and O···O contacts, which in turn affect their densities and sensitivities.
The Cornerstone Technique: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. This non-destructive technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.[1]
Experimental Workflow for Energetic Materials
The crystallographic analysis of energetic materials requires meticulous attention to safety and experimental detail. The following protocol outlines the key steps, emphasizing the causality behind each choice.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Experimental Protocol:
Crystal Growth: High-quality single crystals are paramount for successful SC-XRD analysis. For furoxan derivatives, slow evaporation of a suitable solvent (e.g., acetone/water mixture for DNTF) is a common method.[2] The slow growth rate is crucial to minimize defects in the crystal lattice.
Crystal Selection and Mounting: Under a polarized light microscope, select a crystal with well-defined faces and no visible cracks or inclusions. The ideal size for most laboratory diffractometers is between 0.1 and 0.3 mm. Due to the sensitive nature of these compounds, handling should be performed with appropriate personal protective equipment (PPE) and non-static tools. The selected crystal is carefully mounted on a cryoloop or a glass fiber using a minimal amount of inert adhesive.
Data Collection:
Cryo-Cooling: The mounted crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure determination.
Diffractometer Setup: The crystal is mounted on a goniometer head in the X-ray diffractometer. The instrument is equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. Modern detectors allow for rapid data collection, often completing within a few hours.
Data Processing and Structure Solution:
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and beam intensity variations.
Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, which generates an initial electron density map.
Model Building: An initial atomic model is built into the electron density map.
Structure Refinement:
Least-Squares Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction patterns.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation and Analysis: The final crystal structure is validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability. The analysis of the final structure provides detailed information on bond lengths, angles, and intermolecular interactions. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[3][4][5]
Alternative and Complementary Analytical Techniques
While SC-XRD provides the definitive crystal structure, other techniques offer valuable and often complementary information.
Table 2: Comparison of Analytical Techniques for Furoxan Derivative Characterization
Thermal stability, melting point, decomposition temperature.
Provides critical information on the energetic properties and safety of the material.
Does not provide direct structural information.
Computational Modeling (e.g., DFT)
Theoretical prediction of molecular geometry, electronic properties, and vibrational frequencies.
Can complement experimental data and provide insights into structure-property relationships.
Accuracy is dependent on the level of theory and basis set used; experimental validation is crucial.
The combination of these techniques provides a holistic understanding of the material. For example, IR and Raman spectroscopy can corroborate the presence of specific functional groups and hydrogen bonding interactions identified by SC-XRD. DSC and TGA are essential for assessing the thermal stability, a critical parameter for energetic materials.
Conclusion
The crystal structure analysis of 3,4-dinitrofuroxan derivatives is a critical aspect of the research and development of new energetic materials. Single-crystal X-ray diffraction stands as the most powerful technique for elucidating the precise three-dimensional atomic arrangement, which governs the macroscopic properties of these compounds. A thorough understanding of the interplay between molecular structure, intermolecular forces, and crystal packing, as revealed by SC-XRD and complemented by other analytical methods, is essential for the rational design of next-generation energetic materials with tailored performance and safety characteristics. The protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their investigations in this dynamic field.
References
Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[7][7]bicyclic Structures. (2023). MDPI. [Link]
Spectroscopic (FT-IR, FT-Raman, and 13C SS-NMR) and quantum chemical investigations to provide structural insights into nitrofurantoin–4-hydroxybenzoic acid cocrystals. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]
CCDC 1479350: Experimental Crystal Structure Determination. (2016). Universitat Autònoma de Barcelona Research Portal. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. [Link]
A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. (2020). RSC Publishing. [Link]
Identification of Explosives by X-Ray Diffraction. (n.d.). DTIC. [Link]
Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. (n.d.). PMC. [Link]
How is Raman Spectroscopy Used to Study Crystallography?. (2023). AZoOptics. [Link]
Monocyclic furazans and furoxans. (2025). ResearchGate. [Link]
3,4-Dinitrofurazan: Structural Nonequivalence of ortho-Nitro Groups as a Key Feature of the Crystal Structure and Density. (n.d.). ResearchGate. [Link]
NMR spectroscopic study of 3-nitrofurazans. (2025). ResearchGate. [Link]
Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. (2023). Kolesnikova. [Link]
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2022). MDPI. [Link]
SCXRD: Producing the crystal structure Software: Olex2. (n.d.). EdShare. [Link]
Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. [Link]
Spectroscopic (FT-IR, FT-Raman, and 13C SS-NMR) and quantum chemical investigations to provide structural insights into nitrofurantoin–4-hydroxybenzoic acid cocrystals. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. (2025). ACS Publications. [Link]
The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. (n.d.). Unknown Source. [Link]
The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024). YouTube. [Link]
Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). [Link]
How should I reference the CCDC deposition number in my paper?. (2025). CCDC. [Link]
A Comparative Guide to the Energy Density of 3,4-Dinitrofuroxan (DNF) and CL-20
For Researchers, Scientists, and Drug Development Professionals Executive Summary In the specialized field of energetic materials, the pursuit of compounds with enhanced energy density is a primary driver of research and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the specialized field of energetic materials, the pursuit of compounds with enhanced energy density is a primary driver of research and development. This guide provides a detailed comparative analysis of two prominent high-energy-density materials: 3,4-dinitrofuroxan (DNF) and 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20). Through an examination of their fundamental chemical and physical properties, alongside key performance metrics, this document will establish that CL-20 possesses a significantly higher energy density. This analysis is supported by a review of the experimental methodologies used to characterize these materials.
Introduction
The performance of an energetic material is intrinsically linked to its molecular structure and the energy stored within its chemical bonds. This guide delves into the specifics of DNF, a heterocyclic energetic compound, and CL-20, a polycyclic nitramine, to provide a clear understanding of their relative energy densities.
3,4-Dinitrofuroxan (DNF) is characterized by a furoxan ring system, a known energetic moiety, further energized by the presence of two nitro groups.
CL-20 , also known as HNIW, is currently one of the most powerful non-nuclear explosives.[1][2][3] Its caged, polycyclic structure is densely populated with twelve nitrogen atoms and six nitro groups, contributing to its exceptional energy content.[1][2]
Caption: A high-level comparison of DNF and CL-20.
Comparative Analysis of Key Performance Metrics
The energy density of an explosive is not a single value but is reflected in several key performance parameters. A side-by-side comparison of DNF and CL-20 reveals the latter's superior energetic characteristics.
Density: The higher crystal density of CL-20 is a primary contributor to its superior energy density.[1][3][9] This allows for a greater mass of explosive to be contained within a given volume, leading to a more powerful detonation. The caged structure of CL-20 is a key factor in achieving this high density.[1]
Detonation Velocity and Pressure: CL-20 exhibits a higher detonation velocity and pressure, direct indicators of its greater brisance and overall power.[8][10][11] The detonation velocity of CL-20 is approximately 9,500 m/s, while DNF's is around 9,250 m/s.[2][7] The detonation pressure of CL-20 is approximately 48.2 GPa.[8] These superior parameters are a direct consequence of its higher density and greater energy release upon decomposition.
Experimental Protocols for Performance Evaluation
The determination of the energetic properties of materials like DNF and CL-20 relies on a suite of standardized experimental techniques. These protocols provide the foundational data for comparative analysis.
Caption: A simplified workflow for the experimental evaluation of energetic materials.
Step-by-Step Methodologies:
Density Measurement (Gas Pycnometry):
A sample of the material is placed in a chamber of known volume.
An inert gas, typically helium, is introduced into the chamber.
By applying the ideal gas law and measuring the pressure change, the volume of the sample can be accurately determined.
The density is then calculated by dividing the mass of the sample by its measured volume.[9]
Heat of Formation (Bomb Calorimetry):
A precisely weighed sample of the energetic material is placed in a high-pressure vessel (the "bomb").
The bomb is filled with excess oxygen and submerged in a known volume of water.
The sample is ignited, and the resulting temperature increase of the water is measured.
This temperature change, along with the heat capacity of the calorimeter, is used to calculate the heat of combustion.
The heat of formation is then derived from the heat of combustion using Hess's law.
Detonation Velocity Measurement:
The explosive material is formed into a charge of specific dimensions.
A series of probes are placed along the length of the charge at known distances.
The charge is initiated at one end, and as the detonation wave passes each probe, a signal is generated.
The time intervals between these signals are recorded, allowing for the calculation of the detonation velocity.
Conclusion
References
Balkishan, et al. "Thin Flyer Impact Initiation Threshold Comparison of HNS-IV, CL-20, CL-20/HMX Co-Crystal in Slapper Detonator.
Liu, D., et al. "Detonation Reaction Characteristics for CL-20 and CL-20-based Aluminized Mixed Explosives.
ResearchGate. "Molecular structure of CL-20." ResearchGate, .
N.p. "Hexanitro-hexaazaisowurtzitane (CL-20) synthesized using several different crysta."
MDPI. "Characterization and Analysis of Micromechanical Properties on DNTF and CL-20 Explosive Crystals." MDPI, .
De Gruyter. "The Properties of Energetic Materials." De Gruyter, .
ResearchGate. "Comparison of Three CL-20 Based Explosive Parameters." ResearchGate, .
N.p. "Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan."
ResearchGate. "Discovery of energetic materials by a theoretical method (DEMTM)." ResearchGate, .
MDPI. "The Structural Regulation and Properties of Energetic Materials: A Review." MDPI, .
Politzer, Peter, and Jane S. Murray.
DTIC. "Structure and Properties of Energetic Materials." DTIC, apps.dtic.
ResearchGate. "Crystal structure of 3,4-dinitrofurazanofuroxan." ResearchGate, .
Wikipedia. "Table of explosive detonation velocities." Wikipedia, en.wikipedia.
ResearchGate. "Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan." ResearchGate, .
MDPI. "Mechanical and Electronic Properties of DNTF Crystals under Different Pressure." MDPI, .
SciELO. "Calculation of the Density and Detonation Properties of C, H, N, O and F Compounds." SciELO, .
Liu, Yang, et al. "Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan." PMC, 6 Dec. 2021, .
N.p. "Prediction of Detonation Pressure and Velocity of Explosives with Micrometer Aluminum Powders."
ResearchGate. "Calculation of Detonation Velocity and Pressure of Individual and Composite Explosives." ResearchGate, .
PubMed. "Comparative studies on structures, mechanical properties, sensitivity, stabilities and detonation performance of CL-20/TNT cocrystal and composite explosives by molecular dynamics simulation." PubMed, pubmed.ncbi.nlm.nih.gov/28926210/.
Royal Society of Chemistry. "Toward low-sensitive and high-energetic co-crystal II: structural, electronic and energetic features of CL-20 polymorphs and the observed CL-20-based energetic–energetic co-crystals." CrystEngComm, pubs.rsc.org/en/content/articlelanding/2015/ce/c5ce00940a.
MDPI. "Energy and Electronic Properties of Nanostructures Based on the CL-20 Framework with the Replacement of the Carbon Atoms by Silicon and Germanium: A Density Functional Theory Study." MDPI, .
A Comparative Guide to the Thermal Decomposition Kinetics of Furoxan-Based Energetic Materials
For Researchers, Scientists, and Drug Development Professionals Introduction to Furoxans and Thermal Decomposition Kinetics Furoxans are a class of heterocyclic compounds characterized by a 1,2,5-oxadiazole 2-oxide ring....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to Furoxans and Thermal Decomposition Kinetics
Furoxans are a class of heterocyclic compounds characterized by a 1,2,5-oxadiazole 2-oxide ring. They are known for their high density, positive heats of formation, and energetic properties, making them a subject of significant interest in the field of energetic materials. Understanding the thermal decomposition kinetics of these materials is paramount for assessing their stability, safety, and performance.
Thermal decomposition is a process where a substance breaks down into simpler components upon heating. The kinetics of this process, which include the reaction rate, activation energy (Ea), and pre-exponential factor (A), are crucial parameters for predicting the material's behavior under various temperature conditions. A lower activation energy generally implies a faster decomposition rate at a given temperature, indicating lower thermal stability.
This guide will compare the thermal decomposition kinetics of representative furoxan derivatives with three widely used energetic materials: 2,4,6-trinitrotoluene (TNT), 1,3,5-trinitro-1,3,5-triazacyclohexane (RDX), and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX).
Comparative Analysis of Thermal Decomposition Kinetics
The thermal stability and decomposition kinetics of energetic materials are critical for their safe handling, storage, and application. This section compares the kinetic parameters of selected furoxan derivatives with those of TNT, RDX, and HMX. The data presented here is derived from non-isothermal thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments, with kinetic parameters often determined using isoconversional methods like the Kissinger or Flynn-Wall-Ozawa methods.
The activation energies for the furoxan derivatives, DNTF and BAFF, fall within the range of conventional energetic materials. DNTF, with an activation energy of 168.85 kJ/mol, shows a thermal stability comparable to that of RDX and HMX[1]. BAFF, on the other hand, exhibits a lower activation energy of 122.21 kJ/mol, suggesting it is less thermally stable than DNTF and more comparable to TNT[2].
The pre-exponential factor, which is related to the frequency of collisions in a reaction, is also a key parameter. For BAFF, the pre-exponential factor is reported as 10⁹.⁸⁹ s⁻¹[2]. It is important to note that both the activation energy and the pre-exponential factor are often determined as a pair, and their values can be influenced by the chosen kinetic model and experimental conditions.
The "Why" Behind the Experimental Choices: A Self-Validating Approach
The study of thermal decomposition kinetics of energetic materials demands rigorous and self-validating experimental protocols. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For energetic materials, it provides crucial information about exothermic decomposition processes, including the onset temperature, peak temperature, and enthalpy of decomposition.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the temperature at which decomposition begins and for studying the different stages of mass loss during decomposition.
The choice to use multiple heating rates in these experiments is a cornerstone of robust kinetic analysis. By observing how the decomposition temperature shifts with different heating rates, we can employ isoconversional (model-free) methods to determine the activation energy without assuming a specific reaction model. This approach provides a more reliable and less biased estimation of the kinetic parameters.
Experimental Protocols
Detailed Methodology for Non-Isothermal Kinetic Analysis using DSC
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) of an energetic material using the Kissinger method.
Materials and Equipment:
Differential Scanning Calorimeter (DSC)
Hermetically sealed aluminum or high-pressure crucibles
Energetic material sample (typically 1-5 mg)
Inert reference material (e.g., empty sealed crucible)
Data acquisition and analysis software
Procedure:
Sample Preparation: Carefully weigh 1-2 mg of the energetic material into a crucible. Hermetically seal the crucible to prevent any loss of volatile decomposition products.
Instrument Setup:
Place the sealed sample crucible and a reference crucible (an empty sealed crucible) into the DSC cell.
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive atmosphere.
Thermal Program:
Equilibrate the sample at a starting temperature well below the expected decomposition onset (e.g., 30°C).
Heat the sample at a constant heating rate (β) through its decomposition region. Common heating rates are 5, 10, 15, and 20 °C/min.
Record the heat flow as a function of temperature.
Data Collection: Repeat the experiment for at least three different heating rates.
Data Analysis (Kissinger Method):
For each DSC curve, determine the peak temperature of the exothermic decomposition (Tp).
Plot ln(β/Tp²) versus 1/Tp.
The slope of the resulting straight line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
The activation energy (Ea) can be calculated from the slope.
The pre-exponential factor (A) can be determined from the intercept of the plot.
Detailed Methodology for Non-Isothermal Kinetic Analysis using TGA
Objective: To determine the activation energy (Ea) as a function of conversion using the Flynn-Wall-Ozawa (FWO) isoconversional method.
Materials and Equipment:
Thermogravimetric Analyzer (TGA)
Open ceramic or aluminum crucibles
Energetic material sample (typically 5-10 mg)
Data acquisition and analysis software
Procedure:
Sample Preparation: Weigh 5-10 mg of the energetic material into an open TGA crucible.
Instrument Setup:
Place the sample crucible in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
Thermal Program:
Equilibrate the sample at a starting temperature below the decomposition onset.
Heat the sample at a constant heating rate (β) through its decomposition region until the mass is constant.
Record the mass loss as a function of temperature.
Data Collection: Repeat the experiment for at least three different heating rates (e.g., 5, 10, 15, and 20 °C/min).
Data Analysis (Flynn-Wall-Ozawa Method):
For each TGA curve, calculate the conversion (α) at various temperatures, where α = (m₀ - mₜ) / (m₀ - m_f), with m₀ being the initial mass, mₜ the mass at time t, and m_f the final mass.
For several fixed values of conversion (e.g., α = 0.1, 0.2, ..., 0.9), find the corresponding temperatures (T) from each of the TGA curves obtained at different heating rates (β).
Plot log(β) versus 1/T for each fixed value of α.
According to the FWO equation, the slope of these lines is approximately -0.4567 * Ea / R.
Calculate the activation energy (Ea) from the slope for each degree of conversion.
Visualizing the Workflow and Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinetic analysis and a generalized decomposition pathway for furoxan-based compounds.
Caption: Experimental workflow for determining thermal decomposition kinetics.
Caption: Generalized thermal decomposition pathway for furoxan derivatives.
Conclusion
This guide has provided a comparative overview of the thermal decomposition kinetics of furoxan-based energetic materials in relation to established compounds like TNT, RDX, and HMX. While data on the parent furoxan molecule remains elusive, the analysis of its derivatives reveals that their thermal stabilities can be comparable to or, in some cases, lower than those of conventional energetic materials. The detailed experimental protocols and the rationale behind the chosen methodologies underscore the importance of a rigorous, self-validating approach to kinetic studies in the field of energetic materials. The presented workflows and decomposition pathways offer a foundational understanding for researchers and professionals engaged in the development and characterization of these high-energy compounds.
References
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]
Zheng, W., et al. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. Journal of Hazardous Materials, 177(1-3), 738-742. [Link]
Kissinger, H. E. (1957). Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry, 29(11), 1702-1706. [Link]
Li, Y., et al. (2016). Study on Kinetic Parameters of Thermal Decomposition Reaction and Thermal Stability of 3, 4-Bis (3-nitrofurazan-4-yl) furoxan Based on Kissinger Method. Chinese Journal of Explosives & Propellants, 39(3), 58-65. [Link]
Flynn, J. H., & Wall, L. A. (1966). A quick, direct method for the determination of activation energy from thermogravimetric data. Journal of Polymer Science Part B: Polymer Letters, 4(5), 323-328. [Link]
Ozawa, T. (1965). A New Method of Analyzing Thermogravimetric Data. Bulletin of the Chemical Society of Japan, 38(11), 1881-1886. [Link]
ASTM E698 - 18, Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method, ASTM International, West Conshohocken, PA, 2018. [Link]
A Comparative Analysis of the Impact Sensitivity of Dinitrofuroxan Derivatives and RDX for Advanced Energetic Material Applications
This guide provides an in-depth technical comparison of the impact sensitivity of a representative dinitrofuroxan derivative, 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), and the widely used secondary explosive, Cyclotrim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the impact sensitivity of a representative dinitrofuroxan derivative, 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), and the widely used secondary explosive, Cyclotrimethylenetrinitramine (RDX). As the demand for energetic materials with tailored safety and performance characteristics grows, a fundamental understanding of their sensitivity to mechanical stimuli is paramount for researchers and professionals in drug development and materials science. This document will delve into the experimental determination of impact sensitivity, present comparative data, and explore the underlying molecular and structural factors that govern these critical properties.
Introduction: The Critical Role of Impact Sensitivity in Energetic Materials
Impact sensitivity is a crucial parameter that defines the safety and handling characteristics of energetic materials. It quantifies the ease with which a compound can be initiated to detonate or deflagrate upon receiving a mechanical impact. For both military and civilian applications, a lower sensitivity is often desirable to ensure stability during transport, handling, and storage, while maintaining high performance.
RDX (Research Department Explosive or Royal Demolition Explosive) , a nitroamine explosive, has been a benchmark energetic material for decades due to its high power and thermal stability.[1] Its chemical formula is (O2NNCH2)3.
Dinitrofuroxan derivatives , a class of melt-castable explosives, have garnered significant interest for their high energy density and detonation performance.[2] For the purpose of this guide, we will focus on 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) , a prominent member of this family.
This guide will provide a direct comparison of the impact sensitivity of these two important classes of energetic materials, supported by experimental data and an analysis of their structure-property relationships.
Experimental Protocol: The BAM Fallhammer Test
The impact sensitivity of energetic materials is commonly determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test.[3][4] This standardized method measures the energy required to cause a reaction (e.g., explosion, flame, or smoke) in a sample upon the impact of a falling weight. The results are typically reported as the H50 value, which is the drop height at which there is a 50% probability of initiation.
Step-by-Step Methodology:
Sample Preparation: A small, precisely measured amount of the energetic material (typically 30-40 mg) is placed on the anvil of the test apparatus.
Test Execution: A drop weight of a specified mass (e.g., 2 kg, 5 kg, or 10 kg) is released from a predetermined height onto the sample.[5][6]
Observation: The outcome of each drop is recorded as either a "go" (reaction) or "no-go" (no reaction).
Bruceton Method (Up-and-Down Staircase Method): The drop height for the subsequent test is adjusted based on the previous result. If a "go" is observed, the height is decreased by a set increment. If a "no-go" occurs, the height is increased.[1] This iterative process is continued for a statistically significant number of trials (typically 20-50 drops).
H50 Calculation: The H50 value and its standard deviation are calculated from the series of "go" and "no-go" results using the Bruceton statistical method.[1]
Experimental Workflow Diagram:
Caption: Workflow of the BAM Fallhammer impact sensitivity test using the Bruceton method.
Comparative Impact Sensitivity Data
The following table summarizes the impact sensitivity data for RDX and DNTF obtained from various sources. The H50 value represents the drop height for a 50% probability of initiation. A higher H50 value indicates lower impact sensitivity.
The presented data indicates that DNTF generally exhibits a higher H50 value compared to RDX, suggesting it is less sensitive to impact. This difference in sensitivity can be attributed to several factors related to their molecular and crystal structures.
Molecular Structure:
RDX: The RDX molecule is a six-membered ring containing alternating methylene and nitramine groups. The N-NO2 bonds are considered the "trigger linkages" responsible for initiating decomposition. The puckered conformation of the ring can lead to intramolecular steric hindrance, which can influence its stability.
DNTF: DNTF possesses a more complex and rigid structure composed of furoxan and furazan rings, which are five-membered aromatic heterocycles. These rings are inherently more stable than the aliphatic ring of RDX. The presence of the furoxan ring, with its N-oxide bond, contributes to a high heat of formation and density, which are desirable for energetic performance.[9] However, the overall molecular architecture appears to dissipate impact energy more effectively before decomposition is initiated.
Crystal Packing and Intermolecular Interactions:
The way molecules are arranged in a crystal lattice significantly affects the material's response to mechanical shock. Stronger intermolecular interactions, such as hydrogen bonding and van der Waals forces, can help to dissipate the energy from an impact, thus reducing the likelihood of forming "hot spots" – localized regions of high temperature that can lead to detonation. The planar and polar nature of the furoxan and furazan rings in DNTF may facilitate more efficient crystal packing and stronger intermolecular interactions compared to the more globular shape of RDX.
Logical Relationship: Structure to Sensitivity
The following diagram illustrates the key molecular and crystal properties influencing the impact sensitivity of energetic materials like RDX and DNTF.
Caption: Factors influencing the impact sensitivity of energetic materials.
Conclusion
This comparative guide demonstrates that the dinitrofuroxan derivative, DNTF, is generally less sensitive to impact than the conventional secondary explosive, RDX. This reduced sensitivity, coupled with its high energy output, makes DNTF and related compounds promising candidates for the development of next-generation insensitive munitions and advanced energetic formulations. The observed differences in impact sensitivity are fundamentally linked to the distinct molecular and crystal structures of these materials. Further research into tailoring these properties at the molecular level will be instrumental in designing energetic materials with an optimal balance of performance and safety.
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for RDX. [Link]
Zhou, Y., et al. (2011). Study on Synthesis, Characterization and Properties of 3,4-Bis(4-nitrofurazano-3-yl)furoxan. Acta Chimica Sinica, 69(14), 1673-1680. [Link]
Experiment and Molecular Dynamic Simulation on Interactions between 3,4-Bis(3-nitrofurazan-4-yl) Furoxan (DNTF) and Some Low-Melting-Point Explosives. PMC. [Link]
Small Scale Impact Sensitivity Testing of Energetic Materials under Temperature and Relative Humidity. IMEMG. [Link]
Taylor & Francis Online. A practical comparative investigation of Bruceton and 3POD2.0 statistical testing methods on friction and impact sensitivity testing. [Link]
ResearchGate. Energetic materials based on poly furazan and furoxan structures. [Link]
Stepanov, A. I., et al. 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and a Valuable Building Block in 1,2,5-Oxadiazole Chemistry. [Link]
Fauske & Associates. How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. [Link]
Simpson, L. R., & Foltz, M. F. (1993). LLNL Small-Scale Drop-Hammer Impact Sensitivity Test. OSTI.GOV. [Link]
ChemRxiv. Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of ni. [Link]
New Strategy for Enhancing Energetic Properties by Regulating Trifuroxan Configuration: 3,4-Bis(3-nitrofuroxan-4-yl)furoxan. PMC. [Link]
YouTube. Powder Safety Part-4 : BAM Fall hammer Test- To be determine explosive nature of combustible dust. [Link]
Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics. PMC. [Link]
MATEC Web of Conferences. Assessing the impact sensitivity of explosives using the BHF-12A equipment. [Link]
MDPI. Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. [Link]
RSC Publishing. Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of nitroaromatic explosives. [Link]
Navigating the Labyrinth: A Comparative Guide to Elemental Analysis of Nitrogen-Rich Heterocycles
For researchers, scientists, and drug development professionals, accurate elemental analysis is the cornerstone of chemical characterization. However, for the burgeoning class of nitrogen-rich heterocyclic compounds, thi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, accurate elemental analysis is the cornerstone of chemical characterization. However, for the burgeoning class of nitrogen-rich heterocyclic compounds, this fundamental technique can become a source of significant discrepancies and analytical headaches. This guide provides an in-depth comparison of established analytical methods, supported by experimental insights, to help you navigate these challenges and achieve reliable results.
The unique chemical architecture of nitrogen-rich heterocycles, such as triazines, tetrazoles, and imidazoles, which are prevalent in pharmaceuticals, energetic materials, and agricultural chemicals, presents a formidable challenge to complete combustion, the linchpin of most elemental analysis techniques. Their high nitrogen content and the stability of the heterocyclic ring can lead to incomplete breakdown of the sample, resulting in the formation of refractory by-products and, consequently, inaccurate and non-reproducible elemental composition data. This guide will explore the root causes of these discrepancies and provide a comparative analysis of the most common analytical techniques, offering field-proven insights to overcome these obstacles.
The Challenge of Complete Combustion
The primary culprit behind discrepancies in the elemental analysis of nitrogen-rich heterocycles is incomplete combustion.[1] The high nitrogen content can lead to the formation of stable, nitrogen-containing intermediates that are resistant to further oxidation.[2] This is particularly problematic in standard CHN (Carbon, Hydrogen, Nitrogen) analysis, which relies on the complete conversion of the sample into simple gaseous products (CO₂, H₂O, and N₂). When combustion is incomplete, a portion of the nitrogen can remain in solid residues or form various nitrogen oxides (NOx), leading to an underestimation of the true nitrogen content.
The thermal stability of the heterocyclic ring system further exacerbates this issue. These robust structures require significant energy input to break down completely. In some cases, the energy released during the initial stages of combustion may not be sufficient to sustain the high temperatures needed for the complete oxidation of all intermediates.
A Comparative Analysis of Analytical Methods
Two primary methods have historically been employed for the determination of nitrogen content in organic compounds: the Kjeldahl method and the Dumas (combustion) method. While both are recognized as official methods by various international organizations, their applicability and accuracy for nitrogen-rich heterocycles differ significantly.[3]
The Kjeldahl Method: A Wet Chemistry Approach
The Kjeldahl method, a classic wet chemistry technique, involves the digestion of the organic sample in hot, concentrated sulfuric acid.[4][5] This process converts the organically bound nitrogen into ammonium sulfate. The ammonium ions are then converted to ammonia gas, which is subsequently distilled and titrated to determine the nitrogen content.
While the Kjeldahl method is a well-established and often reliable technique, it has known limitations when it comes to analyzing nitrogen-rich heterocyclic compounds.[6][7] The digestion process may not be vigorous enough to completely break down the stable heterocyclic rings, leading to incomplete recovery of nitrogen and, consequently, lower-than-expected results.[6] For some heterocyclic compounds, specific and often harsh digestion conditions, including the use of catalysts like mercury, are required to achieve complete conversion, which introduces safety and environmental concerns.[8]
The Dumas Method: The Power of Combustion
The Dumas method, also known as the combustion method, offers a more robust and often more accurate alternative for the analysis of nitrogen-rich heterocycles.[3] In this technique, the sample is combusted at high temperatures (typically 900-1000°C) in an oxygen-rich environment.[9] The resulting combustion gases are then passed through a reduction chamber to convert any nitrogen oxides to dinitrogen gas (N₂), which is subsequently quantified using a thermal conductivity detector.
The high temperatures employed in the Dumas method are generally more effective at breaking down the stable ring structures of nitrogen-rich heterocycles, leading to more complete combustion and more accurate nitrogen determination.[7] Modern automated Dumas analyzers offer rapid analysis times (typically a few minutes per sample), enhanced safety by avoiding the use of hazardous wet chemicals, and a high degree of automation.
However, even with the high temperatures of the Dumas method, achieving complete combustion of particularly refractory nitrogen-rich compounds can still be challenging. This is where the strategic use of combustion aids becomes crucial.
Enhancing Combustion: The Role of Catalytic Additives
To address the challenge of incomplete combustion in the Dumas method, various combustion aids or catalysts can be employed. These substances are mixed with the sample prior to analysis and serve to promote a more complete and efficient oxidation process. Among the most effective and widely used combustion aids for nitrogen-rich and refractory compounds are vanadium pentoxide (V₂O₅) and tungsten trioxide (WO₃).[10][11]
Vanadium Pentoxide (V₂O₅): A Powerful Oxidizing Catalyst
Vanadium pentoxide is a highly effective catalyst for a wide range of oxidation reactions. In the context of elemental analysis, it acts as an oxygen donor at high temperatures, facilitating the breakdown of stable organic molecules. The mechanism involves a redox cycle where V₂O₅ is reduced to lower vanadium oxides during the oxidation of the sample and then re-oxidized by the oxygen atmosphere in the combustion chamber. This catalytic cycle ensures a sustained and highly oxidative environment, promoting the complete conversion of even the most stubborn nitrogen-rich heterocycles to their gaseous combustion products.
Tungsten Trioxide (WO₃): A High-Temperature Combustion Promoter
Tungsten trioxide is another excellent combustion aid, particularly for refractory materials.[12] It functions by lowering the activation energy of the combustion reaction and promoting a more uniform and complete burn. At the high temperatures of the combustion chamber, WO₃ can also act as an oxidizing agent, contributing to the breakdown of stable intermediates. Its use often leads to sharper and more symmetrical peaks in the resulting chromatogram, indicating a more efficient and complete combustion process.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical implications of these different analytical approaches, let's consider a hypothetical comparative study on the analysis of melamine (C₃H₆N₆), a well-known nitrogen-rich triazine.
Analytical Method
Sample Preparation
Theoretical N%
Measured N% (Average)
Recovery %
Kjeldahl
Standard digestion
66.6%
63.2%
94.9%
Dumas (Standard)
None
66.6%
65.8%
98.8%
Dumas with V₂O₅
Mixed with V₂O₅
66.6%
66.5%
99.8%
Dumas with WO₃
Mixed with WO₃
66.6%
66.4%
99.7%
This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.
As the hypothetical data suggests, the Kjeldahl method may yield lower nitrogen values for melamine due to incomplete digestion of the triazine ring. The standard Dumas method provides a significant improvement in accuracy. However, the addition of combustion aids like vanadium pentoxide or tungsten trioxide can further enhance the recovery to near-quantitative levels, demonstrating their efficacy in overcoming the challenges posed by such stable heterocyclic structures.
Experimental Protocols
To ensure the highest level of accuracy and reproducibility, it is essential to follow well-defined and validated experimental protocols. Below are generalized, step-by-step methodologies for the elemental analysis of nitrogen-rich heterocycles using the Dumas method with combustion aids.
Protocol 1: Elemental Analysis using the Dumas Method with Vanadium Pentoxide
Sample Preparation:
Accurately weigh 1-3 mg of the finely ground, dried nitrogen-rich heterocyclic compound into a tin capsule.
Add approximately 5-10 mg of vanadium pentoxide (V₂O₅) to the tin capsule, ensuring it is in contact with the sample.
Fold the tin capsule to enclose the sample and catalyst, and shape it into a small, compact ball.
Instrument Setup (Example for a generic CHN analyzer):
Combustion Furnace Temperature: 950-1000 °C
Reduction Furnace Temperature: 650-700 °C
Carrier Gas (Helium) Flow Rate: 100-120 mL/min
Oxygen Flow Rate: 200-250 mL/min
Analysis Time: 3-5 minutes
Calibration:
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide, sulfanilamide).
Analysis:
Place the prepared sample capsule into the autosampler of the elemental analyzer.
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
The resulting combustion gases will be analyzed, and the elemental composition will be reported by the instrument's software.
Protocol 2: Elemental Analysis using the Dumas Method with Tungsten Trioxide
The protocol is analogous to that for vanadium pentoxide, with the substitution of WO₃ for V₂O₅.
Sample Preparation:
Accurately weigh 1-3 mg of the finely ground, dried nitrogen-rich heterocyclic compound into a tin capsule.
Add approximately 5-10 mg of tungsten trioxide (WO₃) to the tin capsule.
Fold and shape the tin capsule as described previously.
Instrument Setup and Calibration:
Follow the same instrument parameters and calibration procedure as outlined in Protocol 1.
Analysis:
Perform the analysis as described in Protocol 1.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the elemental analysis workflow.
Figure 2: Generalized workflow for the Kjeldahl method.
Conclusion: A Clear Path to Accurate Analysis
The accurate elemental analysis of nitrogen-rich heterocycles is a critical, yet often challenging, aspect of chemical research and development. While the traditional Kjeldahl method has its merits, its limitations in handling these stable compounds are well-documented. The high-temperature combustion of the Dumas method, particularly when augmented with powerful combustion aids like vanadium pentoxide and tungsten trioxide, offers a more robust, reliable, and efficient solution.
By understanding the underlying chemical principles and implementing optimized experimental protocols, researchers can overcome the hurdles of incomplete combustion and achieve accurate and reproducible elemental analysis data. This, in turn, ensures the correct characterization of novel compounds, the quality control of pharmaceutical products, and the advancement of scientific knowledge in fields where nitrogen-rich heterocycles play a pivotal role. Adopting these best practices will not only improve the quality of your data but also enhance the efficiency and safety of your laboratory operations.
References
FOSS. (n.d.). Dumas or Kjeldahl for reference analysis? FOSS. [Link]
VELP Scientifica. (n.d.). DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. VELP Scientifica. [Link]
Koor, M. E., Ibarra, I. S., & von Sonntag, C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3895–3906. [Link]
LECO Corporation. (n.d.). Kjeldahl vs Dumas Overview and Comparison White Paper. LECO Corporation. [Link]
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Royal Society of Chemistry. [Link]
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Royal Society of Chemistry. [Link]
da Silva, R. G. C., & Borges, K. B. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(7), 954-964. [Link]
U.S. Environmental Protection Agency. (n.d.). Method 351.3: Nitrogen, Kjeldahl, Total (Colorimetric, Titrimetric, Potentiometric). U.S. Environmental Protection Agency. [Link]
Li, Y., Zhang, C., & Parrish, D. A. (2014). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 19(12), 20556–20567. [Link]
AZoM. (2024, February 16). Protein Analysis Unveiled: A Comparative Study of Kjeldahl and Dumas Methods. AZoM. [Link]
Wilke, M. D., Johnson, C. E., & Stoddard, R. J. (2022). Optimized Method to Achieve 1-Hydroxy-5-aminotetrazole (HAT). ACS Omega, 7(27), 23783–23786. [Link]
Exeter Analytical. (n.d.). KJELDAHL REPLACEMENT: NITROGEN ANALYSIS ON THE CE 440 ELEMENTAL ANALYZER. Exeter Analytical. [Link]
LECO Corporation. (1996, August 20). Combustion accelerators, processes for their production and processes for their use in elemental analysis.
Taylor & Francis. (n.d.). Tungsten trioxide – Knowledge and References. Taylor & Francis. [Link]
Sáez-Plaza, P., Michałowski, T., Navas, M. J., Asuero, A. G., & Wybraniec, S. (2013). An Overview of the Kjeldahl Method of Nitrogen Determination. Part II. Sample Preparation, Working Scale, Instrumental Finish, and Quality Control. Critical Reviews in Analytical Chemistry, 43(4), 224–272. [Link]
MDPI. (2024, January 23). Anion Doping of Tungsten Oxide with Nitrogen: Reactive Magnetron Synthesis, Crystal Structure, Valence Composition, and Optical Properties. MDPI. [Link]
ResearchGate. (2025, August 5). (PDF) 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). ResearchGate. [Link]
Ciucă, V. (2011). VALIDATION STUDIES FOR DETERMINATION OF NITROGENPROTEIN FROM BIOLOGICAL PRODUCTS BY KJELDAHL METHOD. Scientific Works. Series C. Veterinary Medicine, 57(3), 263-268. [Link]
Muntean, A., Smical, I., & Török, Z. (2017). VALIDATION OF AN ALTERNATIVE METHOD FOR TOTAL NITROGEN ANALYSIS IN WATER SAMPLES. Studia Universitatis Babes-Bolyai, Chemia, 62(1), 101-110. [Link]
Singh, B. P., & Singh, P. (2017). Analysis of biochars for C,H,N,O and S by elemental analyser. In Biochar: A Guide to Analytical Methods (pp. 41-54). CSIRO Publishing. [Link]
VELP Scientifica. (n.d.). The Kjeldahl Method. VELP Scientifica. [Link]
PubChem. (n.d.). Tungsten oxide (WO3). National Center for Biotechnology Information. [Link]
Miller, J. A., & Bowman, C. T. (1989). Mechanism and modeling of nitrogen chemistry in combustion. Progress in energy and combustion science, 15(4), 287-338. [Link]
ResearchGate. (2021, August 10). (PDF) Facile solution combustion based synthesis of V2O5 nanocrystals and size-strain study by XRD analysis. ResearchGate. [Link]
MDPI. (2024, August 12). Exploring the Elemental Interactions of Melamine with Binder–Metal Powder Mixtures: A Pathway to Enhanced Catalytic Debinding and Rheological Control. MDPI. [Link]
Thermal Analysis of Furoxan Derivatives: A Comparative Guide to DSC Interpretation
Executive Summary The 1,2,5-oxadiazole-2-oxide (furoxan) ring system presents a unique analytical challenge. In pharmaceutical development, it is a controlled nitric oxide (NO) donor; in energetic materials, it is a high...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,2,5-oxadiazole-2-oxide (furoxan) ring system presents a unique analytical challenge. In pharmaceutical development, it is a controlled nitric oxide (NO) donor; in energetic materials, it is a high-density explosophore. This duality requires a thermal analysis strategy that can distinguish between therapeutic NO release (often a subtle pre-decomposition event) and catastrophic ring fragmentation (a violent exotherm).
This guide provides a rigorous framework for interpreting Differential Scanning Calorimetry (DSC) thermograms of furoxans, contrasting them with Thermogravimetric Analysis (TGA) and Accelerating Rate Calorimetry (ARC) to ensure safety and data integrity.
Part 1: The Analytical Landscape (Method Comparison)
A common error in furoxan characterization is relying solely on DSC for stability profiling. Because furoxans decompose with significant gas evolution (NO,
, ), the choice of instrument dictates the validity of the kinetic data.
Comparative Performance Matrix
Feature
DSC (Diff. Scanning Calorimetry)
TGA (Thermogravimetric Analysis)
ARC (Accelerating Rate Calorimetry)
Primary Output
Heat Flow (W/g)
Mass Change (%)
Pressure & Self-Heat Rate (°C/min)
Furoxan Utility
Kinetic Screening: Determining , , and Enthalpy ().
Stoichiometry: Quantifying NO gas release vs. solid residue.
Safety Scaling: Predicting "Time to Maximum Rate" (TMR) for scale-up.
Critical Limitation
Pan Failure: Gas pressure can burst standard pans, causing artifactual endotherms.
Evaporation Masking: Sublimation can mask decomposition onset.
Throughput: Low (1 sample/day) vs. DSC (high throughput).
Sensitivity
High (detects mW changes)
Medium (requires g mass loss)
High (detects adiabatic self-heating)
Decision Framework: When to Use Which?
Figure 1: Analytical workflow for energetic NO donors. Note the specific requirement for High Pressure pans in DSC.
Part 2: DSC Experimental Protocol
Author's Note: As a Senior Scientist, I cannot overstate the importance of hermetic sealing for furoxans. Standard crimped aluminum pans will leak NO gas during the run. This endothermic leak (evaporation/expansion) will superimpose on the decomposition exotherm, leading to a falsely high onset temperature or a "hidden" peak.
Why Gold? Furoxans can react with aluminum oxide at high temperatures, catalyzing decomposition. Gold is inert.
Why High Pressure? To suppress the vaporization of the sample and keep the NO gas in contact with the condensed phase, ensuring the measured heat flow represents the chemical decomposition, not physical evaporation.
Sample Preparation:
Mass: 1.0 – 2.0 mg (Keep low due to high energy density; Furoxans can release >1500 J/g).
Reference: Empty matching gold-plated pan.
Method Parameters:
Purge Gas: Nitrogen (
) at 50 mL/min.
Ramp Rate: 5 °C/min (Standard).
Advanced: For kinetic analysis (Kissinger method), run separate samples at 2, 5, 10, and 20 °C/min.
Self-Validating Step (Post-Run):
Weigh the pan after the DSC run.
Pass Criteria: Mass loss < 1%. (Confirms the seal held).
Fail Criteria: Mass loss > 5%. (The pan leaked; data is invalid. The "exotherm" is likely truncated).
Part 3: Interpreting the Thermogram
A typical furoxan DSC trace is rarely a single clean peak. It often exhibits a complex morphology reflecting its stepwise decomposition mechanism.
The "Pre-Ignition" Shoulder (160°C – 200°C)
In many pharmaceutical furoxans, you will see a small, broad exothermic shoulder before the main sharp peak.
Interpretation: This often corresponds to the retro-1,3-dipolar cycloaddition (ring opening) to form the nitrile oxide intermediate and the initial release of NO.
Significance: In drug development, this temperature correlates with the ease of NO donation. A lower onset here suggests a more labile NO donor.
The Main Exotherm (220°C – 300°C)
This is the sharp, high-energy peak.
Interpretation: Catastrophic fragmentation of the remaining heterocyclic backbone (furazan rings, if present, or secondary nitrile oxide polymerization).
Warning: If this peak is extremely narrow (width < 10°C), the reaction is autocatalytic.
The Endothermic Dip (Melting)
If
: You will see a sharp endotherm followed by the exotherm (e.g., DAeTF melts ~60°C, decomposes ~250°C).
If
: The melting endotherm will be "eaten" by the decomposition exotherm, appearing as a baseline disturbance rather than a peak.
Mechanistic Visualization
The interpretation of the thermogram must be grounded in the chemical pathway.
Figure 2: Thermal decomposition pathways. The DSC 'shoulder' often represents the transition to Nitrile Oxide/Path B, while the main peak is Path C.
Part 4: Kinetic Analysis for Stability Prediction
To report "stability" authoritatively, you must move beyond a single
. Use the Kissinger Method derived from multiple DSC heating rates ().
: Thermally sensitive.[1] Likely requires cold storage. High risk of accidental initiation.
: Thermally stable. Suitable for melt-cast processing (if is low).[2]
References
Zheng, W., et al. (2010).[1] "Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan (BAFF)." Journal of Hazardous Materials. Provides foundational DSC/TGA data for furoxan ring systems.
Sinditskii, V. P., et al. (2021). "Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan." ACS Omega. Details the specific bond-breaking mechanisms (O-N cleavage) visible in DSC.
He, P., et al. (2024). "Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF)." Molecules. Demonstrates the multi-stage decomposition (melting vs. exotherm) typical of modern furoxan derivatives.
Cui, Y., et al. (2024).[3] "Thermal chemistry and decomposition behaviors of energetic materials with trimerizing furoxan skeleton." Propellants, Explosives, Pyrotechnics. Comparative study of substituted vs. unsubstituted furoxan thermal stability.
Critical Safety & Disposal Protocol: 3,4-Dinitro-1,2,5-oxadiazole 2-oxide (DNFO)
[1] Executive Safety Directive STOP. Do not treat 3,4-dinitro-1,2,5-oxadiazole 2-oxide (Dinitrofuroxan or DNFO) as a standard organic waste.[1] This compound is a high-energy density material (HEDM) with performance char...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Directive
STOP. Do not treat 3,4-dinitro-1,2,5-oxadiazole 2-oxide (Dinitrofuroxan or DNFO) as a standard organic waste.[1]
This compound is a high-energy density material (HEDM) with performance characteristics comparable to or exceeding RDX and HMX.[1] It possesses a high positive oxygen balance and extreme sensitivity to shock, friction, and electrostatic discharge (ESD).[1]
NEVER mix with standard organic solvent waste streams (especially ketones or amines).[1]
NEVER attempt chemical neutralization (e.g., base hydrolysis) without a blast shield and remote handling; it can form highly sensitive salts.[1]
Chemical Profile & Hazard Identification
To handle this compound safely, you must understand the causality of its instability.[1] DNFO derives its explosive energy from the strain of the furoxan ring combined with two nitro groups, creating a molecule that is desperate to release energy and revert to stable gaseous products (
The objective of laboratory disposal for DNFO is Phlegmatization (Desensitization), not destruction.[1] Actual chemical destruction requires industrial-scale hydrolysis reactors that are unsafe for benchtop operations.[1]
Goal: Reduce the crystal lattice energy and friction sensitivity to allow safe transport.
For Solid Material (Crystals/Powder):
ESD Grounding: Ensure you are grounded. Use a conductive mat.[1]
No Metal/Glass: Use only Teflon (PTFE) or conductive plastic spatulas.[1] Never use metal (spark risk) or glass (friction risk).[1]
The Oil Method (Preferred):
Gently suspend the solid DNFO in heavy mineral oil or paraffin oil .[1]
Ratio: Minimum 20:1 (Oil : Compound) by volume.[1]
Mechanism:[1][2] The oil coats the crystals, acting as a lubricant to prevent inter-crystalline friction and absorbs thermal energy from micro-shocks.[1]
Alternative (Solvent):
Dissolve in Ethyl Acetate or Dichloromethane (DCM) .[1]
Avoid: Acetone or Ketones (Risk of forming sensitive adducts in basic conditions) and Alcohols (potential trans-esterification/reaction depending on pH).[1]
For Solution Material:
Dilution: Dilute the solution immediately to <1% concentration using Ethyl Acetate .[1]
Segregation: Isolate this bottle. Do not combine with the main "Halogenated" or "Non-Halogenated" waste drums.[1]
Phase 2: Packaging & Labeling[1]
Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1]
Crucial: Do NOT use a container with a screw cap that engages directly with the bottle neck if any residue is on the threads. Clean threads meticulously with an oil-soaked wipe before closing.[1]
Best Practice: Use a "pop-top" container or place the primary container inside a secondary container to avoid thread friction.[1]
Labeling:
Label clearly: "HIGH EXPLOSIVE HAZARD - DINITROFUROXAN - DO NOT SHAKE."
List the stabilizer used (e.g., "Suspended in Mineral Oil").[1]
Phase 3: Transfer to EOD/EHS
Contact: Call your institution's Environmental Health & Safety (EHS) or local Bomb Squad/Hazardous Devices Unit.[1]
Hand-off: This material requires Thermal Treatment (Incineration) at a permitted explosives disposal facility.[1] It cannot be processed by standard chemical waste contractors.[1]
Operational Workflow (Visualization)
The following diagram illustrates the decision logic for handling DNFO.
Figure 1: Decision matrix for the safe stabilization and packaging of Dinitrofuroxan (DNFO).
Wet Down: Gently mist the spill with Mineral Oil or a Water/Ethanol (50:50) mix from a spray bottle to desensitize it.[1]
Call EOD: Do not attempt to wipe up dry crystals.
In Case of Skin Contact
DNFO is toxic and likely absorbs through skin.[1][3]
Wash: Rinse with copious amounts of soap and water for 15 minutes.[1]
Medical: Seek immediate medical attention. Monitor for signs of methemoglobinemia (blue lips/fingernails) due to nitro-compound absorption.[1]
References
PubChem. (n.d.).[1] Compound Summary: Furoxan.[1] National Center for Biotechnology Information.[1] Retrieved February 17, 2026, from [Link][1]
Agrawal, J. P., & Hodgson, R. D. (2007).[1] Organic Chemistry of Explosives. Wiley.[1] (Reference for Furoxan stability and sensitivity mechanisms).
Los Alamos National Laboratory. (n.d.).[1] Explosives Safety Guide. (General reference for phlegmatization of high explosives).
Fischer, N., et al. (2012).[1] Nitrogen-Rich Energetic Materials. In High Energy Density Materials. Springer.[1] (Source for dinitrofuroxan energetic properties).[1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]
Personal protective equipment for handling 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide (commonly referred to as 3,4-Dinitrofuroxan or DNF ). Part 1: Immediate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide (commonly referred to as 3,4-Dinitrofuroxan or DNF ).
Part 1: Immediate Hazard Assessment
Chemical Identity: 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide
CAS: 153498-61-4 (and related isomers)
Physical State: Low-melting solid (mp ~39–65°C depending on purity) or liquid; capable of sublimation.
Core Hazard Directive:
Treat this compound as a Class 1.1 High Explosive equivalent. It combines the high energy density of the strained furoxan ring with two nitro groups, resulting in extreme sensitivity to mechanical stimuli (impact, friction) and electrostatic discharge (ESD).
Explosion Hazard: Severe. Sensitivity is comparable to or exceeds RDX/HMX. The lack of a fused benzene ring (unlike benzofuroxan) reduces stability, making the ring strain more pronounced.
Thermal Instability: Low decomposition temperature. Melting can precede runaway decomposition. Do not heat above 50°C without rigorous thermal scanning (DSC) data.
Toxicological Hazard: Furoxans are potent Nitric Oxide (NO) donors. Inhalation or skin absorption can cause vasodilation, hypotension, and methemoglobinemia (blue skin, dizziness, hypoxia).
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient . The following matrix is required for any manipulation of neat (pure) material >10 mg.
Protection Zone
Required Equipment
Technical Justification
Primary Body
Flame-Resistant (FR) Lab Coat (Nomex III A) or Cotton Coveralls . Strict Prohibition: No synthetic fibers (polyester/nylon) undergarments.
Synthetics melt into skin during a flash fire. Static accumulation in synthetics can trigger detonation (low MIE).
Hand Protection
Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (inspection grade).2. Outer: 5-8 mil Nitrile or Butyl Rubber.For Sharps/Glass: Wear Cut-Resistant (Kevlar) liners under the nitrile.
Nitro-organics permeate latex rapidly. Double gloving provides a "sacrificial" outer layer.[1] Kevlar prevents lacerations that could introduce toxic material directly into the bloodstream.
Eye & Face
ANSI Z87.1 Safety Glasses + Polycarbonate Face Shield .
Glasses protect against projectiles; the shield protects the neck/face from thermal waves and shrapnel.
Respiratory
Fume Hood (Face velocity 80-100 fpm).Solid Handling: Work behind a sash.
Prevents inhalation of volatile NO-donating vapors and dust.
Mandatory for quantities >100 mg. The sash alone is not rated for high-velocity detonation fragments.
Part 3: Operational Handling Protocol
Engineering Controls & Environment
Static Grounding: All conductive surfaces (balances, spatulas) must be grounded. Use an anti-static mat on the work surface.
Humidity: Maintain lab humidity >50% to suppress static charge accumulation.
Tools: Use only conductive plastic, wood, or Beryllium-Copper (non-sparking) tools. Never use steel spatulas.
Workflow Visualization
Figure 1: Safe handling workflow for Dinitrofuroxan. Note the emphasis on immediate solubilization to reduce sensitivity.
Step-by-Step Methodology
A. Weighing & Transfer
Preparation: Clear the fume hood of all non-essential flammables. Place the blast shield between your torso and the balance.
Anti-Static Measure: Touch a grounded pad before reaching into the hood.
Transfer: Gently transfer the solid using a wooden or Teflon-coated spatula. Do not scrape the threads of the storage vial (friction risk).
Solvation: Ideally, weigh the solvent first, then add the solid to the solvent. Wetting the material immediately desensitizes it. Preferred solvents: Acetonitrile, DMSO (if compatible with chemistry).
Atmosphere: Run all reactions under inert gas (Nitrogen/Argon) to prevent moisture absorption (hydrolysis risk) and oxygen interaction.
Part 4: Emergency Response & Disposal
Decontamination Logic
Dinitrofuroxan is an energetic nitro-compound.[2] The goal of decontamination is chemical degradation (breaking the ring) rather than simple cleaning.
Spill Response (Solid):
Do NOT sweep. Dry sweeping generates friction.
Wet Method: Gently mist the spill with a mixture of Water (50%) + Acetone (50%) to desensitize.
Wipe: Using a wet cotton pad, wipe up the material.
Destruction: Place the pad in a beaker of 10% Sodium Hydroxide (NaOH) solution. The base will hydrolyze the nitro/furoxan ring system (Note: This may be exothermic; use excess liquid).
Disposal of Waste:
Never place neat energetic material in the general trash.
Solution Waste: Dilute reaction mixtures significantly. Store in a dedicated waste container labeled "Explosive Hazard - Nitro Compounds."
Destruction: For trace residues on glassware, soak in 10% NaOH for 24 hours before standard washing.
References
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for general furoxan stability and nitro-compound sensitivity).[2][3]
Fershtat, L., et al. (2020).[3] "Nitro-, Cyano-, and Methylfuroxans...[2][3] From Green Primary to Melt-Cast Explosives."[2] Molecules, 25(24).[4] Link (Confirming high sensitivity of dinitro-furoxan derivatives).
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Authoritative text on handling sensitive energetics).
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link